AMXT-1501
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Numéro CAS |
441022-64-6 |
|---|---|
Formule moléculaire |
C32H68N6O2 |
Poids moléculaire |
568.9 g/mol |
Nom IUPAC |
N-[(5R)-5-amino-6-[3-[4-(3-aminopropylamino)butylamino]propylamino]-6-oxohexyl]hexadecanamide |
InChI |
InChI=1S/C32H68N6O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-22-31(39)37-28-16-15-21-30(34)32(40)38-29-20-27-36-25-18-17-24-35-26-19-23-33/h30,35-36H,2-29,33-34H2,1H3,(H,37,39)(H,38,40)/t30-/m1/s1 |
Clé InChI |
USNCWPSRPOWEBG-SSEXGKCCSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCC(=O)NCCCC[C@H](C(=O)NCCCNCCCCNCCCN)N |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)NCCCCC(C(=O)NCCCNCCCCNCCCN)N |
Origine du produit |
United States |
Foundational & Exploratory
AMXT-1501: A Technical Guide to its Discovery, Chemical Profile, and Preclinical Efficacy
For Researchers, Scientists, and Drug Development Professionals
Abstract
AMXT-1501 is a novel, orally active small molecule inhibitor of the polyamine transport system. Developed by Aminex Therapeutics, it represents a targeted approach to cancer therapy by disrupting the essential polyamine metabolism that fuels rapid tumor growth. This document provides a comprehensive technical overview of the discovery, chemical properties, and preclinical evaluation of this compound, with a particular focus on its synergistic activity with the ornithine decarboxylase (ODC) inhibitor, difluoromethylornithine (DFMO). Detailed experimental protocols, quantitative preclinical data, and signaling pathway diagrams are presented to offer a complete resource for researchers in oncology and drug development.
Introduction: The Rationale for Targeting Polyamine Metabolism in Oncology
Polyamines, including putrescine, spermidine, and spermine, are ubiquitous polycations essential for cell proliferation, differentiation, and survival. Cancer cells exhibit a heightened demand for polyamines to sustain their rapid growth and division. This dependency is often driven by oncogenes such as MYCN, which upregulates the key enzyme in polyamine biosynthesis, ornithine decarboxylase (ODC).[1]
Therapeutic strategies to deplete intracellular polyamine levels have been a long-standing goal in oncology. The most clinically advanced agent in this class is difluoromethylornithine (DFMO), an irreversible inhibitor of ODC. However, the efficacy of DFMO as a monotherapy has been limited by a compensatory mechanism wherein cancer cells upregulate the transport of exogenous polyamines from the tumor microenvironment. This has led to the development of polyamine transport inhibitors (PTIs) to be used in combination with DFMO, aiming for a more comprehensive blockade of polyamine availability to tumor cells. This compound has emerged as a potent and promising PTI in this context.[1][2][3][4][5]
Discovery and Chemical Structure of this compound
The discovery of this compound stemmed from medicinal chemistry efforts to design molecules that could effectively block the cellular uptake of polyamines. The general strategy involved creating polyamine analogues with structural modifications that would confer high affinity for the polyamine transporter but prevent translocation across the cell membrane or subsequent metabolic utilization. While the specific lead optimization process for this compound is proprietary, the field has seen the exploration of various scaffolds, including substituted benzene (B151609) derivatives and lysine-spermine conjugates, to achieve potent and selective polyamine transport inhibition.[6][7][8]
Chemical Structure
The chemical structure of this compound is (S)-N-(5-Amino-6-((3-((4-((3-aminopropyl)amino)butyl)amino)propyl)amino)-6-oxohexyl)palmitamide. It is also formulated as a dicaprate or hydrochloride salt for research and clinical development.[9]
Table 1: Chemical Properties of this compound
| Property | Value |
| IUPAC Name | (S)-N-(5-Amino-6-((3-((4-((3-aminopropyl)amino)butyl)amino)propyl)amino)-6-oxohexyl)palmitamide |
| Molecular Formula | C₃₂H₆₈N₆O₂ |
| Molecular Weight | 568.9 g/mol |
| CAS Number | 441022-64-6 |
| Appearance | White solid |
Mechanism of Action: Dual Blockade of the Polyamine Pathway
This compound exerts its anticancer effects by inhibiting the uptake of extracellular polyamines into cancer cells. This action is synergistic with DFMO, which blocks the de novo synthesis of polyamines. The combined activity of this compound and DFMO leads to a profound depletion of intracellular polyamine pools, resulting in cell cycle arrest and apoptosis.
The Polyamine Metabolism and Transport Pathway
The following diagram illustrates the key components of the polyamine pathway and the points of inhibition for DFMO and this compound.
References
- 1. Researchers Combine Old Drug With New One To Starve Neuroblastoma | CCI [ccia.org.au]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of (1R,5S)-N-[3-amino-1-(cyclobutylmethyl)-2,3-dioxopropyl]- 3-[2(S)-[[[(1,1-dimethylethyl)amino]carbonyl]amino]-3,3-dimethyl-1-oxobutyl]- 6,6-dimethyl-3-azabicyclo[3.1.0]hexan-2(S)-carboxamide (SCH 503034), a selective, potent, orally bioavailable hepatitis C virus NS3 protease inhibitor: a potential therapeutic agent for the treatment of hepatitis C infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iosrjournals.org [iosrjournals.org]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Dual targeting of polyamine synthesis and uptake in diffuse intrinsic pontine gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. US11865095B2 - Combination drug substance of polyamine transport inhibitor and DFMO - Google Patents [patents.google.com]
Preclinical Efficacy of AMXT-1501 in Neuroblastoma: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Neuroblastoma, a pediatric cancer originating from the neural crest, remains a significant clinical challenge, particularly in its high-risk, recurrent, and refractory forms. The polyamine biosynthesis pathway has been identified as a critical dependency for neuroblastoma cell proliferation and survival, making it a promising target for therapeutic intervention. This technical guide provides an in-depth overview of the preclinical research on AMXT-1501, a first-in-class polyamine transport inhibitor, investigated in combination with difluoromethylornithine (DFMO), an inhibitor of ornithine decarboxylase (ODC), the rate-limiting enzyme in polyamine synthesis. This combination strategy aims to achieve a comprehensive shutdown of polyamine metabolism, thereby inhibiting tumor growth and promoting cancer cell death. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying biological pathways and experimental workflows to offer a comprehensive resource for researchers in the field of oncology and drug development.
Introduction to this compound and the Polyamine Pathway in Neuroblastoma
Polyamines, including putrescine, spermidine, and spermine, are small polycationic molecules essential for cell growth, proliferation, and differentiation. Cancer cells, particularly those with rapid proliferation rates like neuroblastoma, exhibit an elevated demand for polyamines.[1][2] The MYCN oncogene, frequently amplified in high-risk neuroblastoma, directly upregulates the expression of ODC, leading to increased polyamine synthesis.[1]
DFMO, an irreversible inhibitor of ODC, has been explored as a therapeutic agent for neuroblastoma. However, its efficacy as a monotherapy can be limited by a compensatory mechanism where cancer cells upregulate the transport of extracellular polyamines.[1][3] this compound is a novel, potent inhibitor of the polyamine transport system, designed to block this uptake and thus synergize with ODC inhibitors like DFMO.[1][4] The combination of this compound and DFMO has received Orphan Drug Designation from the U.S. Food and Drug Administration (FDA) for the treatment of neuroblastoma, highlighting its potential in addressing this unmet medical need.[5][6]
In Vitro Efficacy of this compound
Preclinical studies have demonstrated the potent and synergistic anti-cancer effects of this compound in combination with DFMO across various neuroblastoma cell lines, including those with MYCN amplification.
Quantitative Data: Cell Viability
The half-maximal inhibitory concentrations (IC50) for this compound and DFMO were determined in a panel of human neuroblastoma cell lines after 72 hours of treatment. The data clearly indicates the synergistic effect of the combination therapy.
| Cell Line | MYCN Status | This compound IC50 (µM) | DFMO IC50 (mM) | Combination Effect | Reference |
| BE(2)-C | Amplified | 14.13 | 20.76 | Synergistic | [1] |
| SMS-KCNR | Non-amplified | 17.72 | 33.3 | Synergistic | [1] |
| CHLA-90 | Non-amplified | 15.65 | 28.5 | Synergistic | [1] |
In Vivo Efficacy of this compound
The combination of this compound and DFMO has demonstrated significant efficacy in preclinical animal models of neuroblastoma, leading to delayed tumor growth and prolonged survival.
Xenograft Models
In immunodeficient mice bearing human neuroblastoma xenografts, the combination treatment of this compound and DFMO resulted in significant tumor growth inhibition compared to either agent alone or vehicle control.
Genetically Engineered Mouse Models (GEMMs)
In the TH-MYCN transgenic mouse model, which spontaneously develops neuroblastoma that closely mimics the human disease, the combination of this compound and DFMO has shown remarkable efficacy. Treatment with the combination therapy delayed tumor onset and significantly extended the survival of the animals.
(Note: Specific quantitative data on tumor growth inhibition percentages and survival curves from in vivo studies are not yet publicly available in the reviewed literature. This section will be updated as more data is published.)
Mechanism of Action: Signaling Pathways
The synergistic anti-tumor activity of this compound and DFMO stems from their dual targeting of the polyamine metabolism pathway, which in turn affects critical cellular processes including cell cycle progression and apoptosis.
Polyamine Metabolism and Transport Inhibition
The following diagram illustrates the points of inhibition of DFMO and this compound within the polyamine synthesis and transport pathway.
Downstream Effects on Cell Cycle and Apoptosis
Depletion of intracellular polyamines through the combined action of this compound and DFMO leads to cell cycle arrest and induction of apoptosis.[1] Western blot analyses have shown that the combination treatment results in the hypophosphorylation of the retinoblastoma protein (pRb), indicating a G1 cell cycle arrest.[1] Furthermore, increased levels of cleaved PARP and cleaved caspase-3 are observed, which are key markers of apoptosis.[1]
Experimental Protocols
This section provides a detailed overview of the key experimental methodologies employed in the preclinical evaluation of this compound in neuroblastoma.
In Vitro Assays
-
Cell Lines: Human neuroblastoma cell lines BE(2)-C (MYCN-amplified), SMS-KCNR (MYCN non-amplified), and CHLA-90 (MYCN non-amplified) were utilized.
-
Culture Conditions: Cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and L-glutamine at 37°C in a humidified atmosphere with 5% CO2.
-
Method: Calcein AM assay was used to determine cell viability.
-
Procedure:
-
Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Cells were treated with various concentrations of this compound, DFMO, or the combination for 72 hours.
-
After treatment, the medium was removed, and cells were incubated with Calcein AM solution in the dark.
-
Fluorescence was measured using a microplate reader at an excitation wavelength of 485 nm and an emission wavelength of 520 nm.
-
IC50 values were calculated using non-linear regression analysis.
-
-
Objective: To assess the effect of this compound and DFMO on key proteins involved in cell cycle control and apoptosis.
-
Procedure:
-
Cells were treated with this compound and/or DFMO for the indicated times.
-
Whole-cell lysates were prepared using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration was determined using a BCA protein assay.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes were blocked and then incubated with primary antibodies against pRb, total Rb, cleaved PARP, total PARP, cleaved caspase-3, and total caspase-3. An antibody against a housekeeping protein (e.g., β-actin) was used as a loading control.
-
After washing, membranes were incubated with HRP-conjugated secondary antibodies.
-
Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
In Vivo Xenograft Model
-
Animal Model: Athymic nude mice (nu/nu), 4-6 weeks old.
-
Cell Implantation: 1 x 10^7 BE(2)-C human neuroblastoma cells were suspended in a 1:1 mixture of media and Matrigel and injected subcutaneously into the flank of each mouse.
-
Treatment Protocol:
-
When tumors reached a palpable size (approximately 100-150 mm³), mice were randomized into treatment groups.
-
DFMO was administered in the drinking water.
-
This compound was administered via oral gavage.
-
Control groups received vehicle.
-
-
Endpoints:
-
Tumor volume was measured two to three times weekly using digital calipers (Volume = (width² x length)/2).
-
Animal body weight was monitored as a measure of toxicity.
-
Survival was monitored, and Kaplan-Meier survival curves were generated.
-
Conclusion and Future Directions
The preclinical data strongly support the combination of the polyamine transport inhibitor this compound with the ODC inhibitor DFMO as a promising therapeutic strategy for neuroblastoma. This dual-targeting approach effectively shuts down polyamine metabolism, leading to significant anti-tumor effects in both in vitro and in vivo models. The synergistic activity, coupled with the potential to overcome resistance to DFMO monotherapy, provides a strong rationale for the ongoing clinical development of this combination. Future research should focus on further elucidating the molecular mechanisms of synergy, identifying predictive biomarkers of response, and evaluating the combination with other standard-of-care and novel therapies for neuroblastoma. The outcomes of the planned clinical trials will be critical in determining the ultimate clinical utility of this innovative therapeutic strategy for children with this devastating disease.
References
- 1. benchchem.com [benchchem.com]
- 2. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 3. biorxiv.org [biorxiv.org]
- 4. High-dose DFMO alters protein translation in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Inhibition of Neuroblastoma Cell Growth by Difluoromethylornithine (DFMO) and Bortezomib through Suppression of LIN28 and MYCN [scirp.org]
AMXT-1501: A Novel Polyamine Transport Inhibitor for Cancer Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: Polyamines are ubiquitous polycationic molecules essential for cell growth, differentiation, and survival. Cancer cells exhibit a dysregulated polyamine metabolism, characterized by elevated intracellular polyamine levels, which makes the polyamine pathway an attractive target for anticancer therapies. AMXT-1501 is a novel, orally active small molecule that potently inhibits the polyamine transport system (PTS), blocking the uptake of extracellular polyamines. This guide provides a comprehensive technical overview of this compound, its mechanism of action, preclinical and clinical data, and detailed experimental protocols for its investigation, often in combination with the ornithine decarboxylase (ODC) inhibitor, difluoromethylornithine (DFMO).
Mechanism of Action: Dual Blockade of the Polyamine Pathway
Cancer cells acquire polyamines through two primary mechanisms: de novo biosynthesis and uptake from the extracellular environment via the polyamine transport system (PTS).[1] A therapeutic strategy targeting only one of these pathways may be suboptimal, as cancer cells can compensate by upregulating the other. For instance, inhibition of ODC, the rate-limiting enzyme in polyamine biosynthesis, by DFMO can lead to a compensatory increase in polyamine uptake.[1][2]
This compound was developed to block this compensatory mechanism by inhibiting the PTS. The combined administration of this compound and DFMO results in a more comprehensive and sustained depletion of intracellular polyamine pools, leading to enhanced cancer cell growth inhibition and apoptosis.[1][2] One of the key transporters involved in polyamine uptake is Solute Carrier Family 3 Member 2 (SLC3A2).[3]
The dual blockade strategy aims to starve cancer cells of essential polyamines, thereby inhibiting proliferation and inducing cell death. This approach has shown synergistic effects in various preclinical cancer models, including neuroblastoma and diffuse intrinsic pontine glioma (DIPG).[1][3]
Signaling Pathway and Points of Inhibition
The following diagram illustrates the polyamine metabolism pathway and the inhibitory actions of DFMO and this compound.
Preclinical Data
In Vitro Efficacy
This compound, both as a single agent and in combination with DFMO, has demonstrated significant cytotoxic and anti-proliferative effects in various cancer cell lines.
| Cell Line | Cancer Type | Treatment | IC50 | Reference |
| SH-SY5Y | Neuroblastoma | This compound | 14.13 µM | [1] |
| SMS-KCNR | Neuroblastoma | This compound | 17.72 µM | [1] |
| BE(2)-C | Neuroblastoma | This compound | 17.69 µM | [1] |
| SU-DIPG-VI | Diffuse Intrinsic Pontine Glioma | This compound | ~5-10 µM | [3] |
| HSJD-DIPG-007 | Diffuse Intrinsic Pontine Glioma | This compound | ~4-8 µM | [3] |
| SH-SY5Y | Neuroblastoma | DFMO | 33.3 mM | [1] |
| SMS-KCNR | Neuroblastoma | DFMO | 20.76 mM | [1] |
| BE(2)-C | Neuroblastoma | DFMO | 25.4 mM | [1] |
Table 1: In Vitro IC50 Values for this compound and DFMO in Cancer Cell Lines
The combination of this compound and DFMO has been shown to synergistically inhibit cell proliferation and induce apoptosis, as evidenced by increased expression of cleaved PARP and cleaved caspase-3, and hypophosphorylation of the retinoblastoma protein (Rb).[1]
In Vivo Efficacy
Preclinical studies in animal models have corroborated the in vitro findings, demonstrating that the combination of this compound and DFMO significantly inhibits tumor growth and prolongs survival.
| Animal Model | Cancer Type | Treatment | Outcome | Reference |
| Orthotopic neuroblastoma mice | Neuroblastoma | This compound + DFMO | Significant inhibition of tumor growth and prolonged survival. | [1] |
| Orthotopic DIPG mice | Diffuse Intrinsic Pontine Glioma | This compound + DFMO | Significantly extended survival, with two-thirds of mice showing long-term survival.[2] |
Table 2: In Vivo Efficacy of this compound in Combination with DFMO
Clinical Data
This compound in combination with DFMO has been evaluated in a Phase 1 clinical trial (NCT03536728) in patients with advanced solid tumors.[4] A pediatric Phase 1/2 trial (NCT06465199) is also underway for neuroblastoma, central nervous system tumors, and sarcomas.[5]
| Trial ID | Phase | Population | Treatment | Key Findings | Reference |
| NCT03536728 | 1 | Advanced Solid Tumors | Oral this compound + DFMO | The combination was found to be safe and well-tolerated. Preliminary evidence of clinical activity was observed, with an overall response rate of 6% and a clinical benefit rate of 49%. The recommended Phase 2 dose (RP2D) was determined to be this compound 600 mg twice daily plus DFMO 500 mg. | [6] |
| NCT06465199 | 1/2 | Pediatric Neuroblastoma, CNS Tumors, Sarcomas | Oral this compound + DFMO | Currently recruiting; designed to evaluate safety, tolerability, and efficacy. | [5] |
Table 3: Summary of Clinical Trials for this compound and DFMO Combination Therapy
The FDA has granted Orphan Drug Designation to this compound in combination with DFMO for the treatment of neuroblastoma.[5]
Experimental Protocols
Representative Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the synergistic effects of this compound and DFMO.
Detailed Methodologies
4.1. Cell Culture and Reagents
-
Cell Lines: Neuroblastoma cell lines (e.g., SH-SY5Y, SMS-KCNR, BE(2)-C) or DIPG cell lines (e.g., SU-DIPG-VI, HSJD-DIPG-007) can be obtained from commercial repositories or research collaborators.
-
Culture Media: Cells are typically cultured in RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin.
-
Reagents: this compound can be obtained from Aminex Therapeutics. DFMO can be purchased from various chemical suppliers. Stock solutions are typically prepared in sterile water or DMSO.
4.2. Cell Viability Assay (MTT Assay)
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound, DFMO, or the combination for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
4.3. Western Blot Analysis
-
Treat cells with the desired concentrations of this compound and/or DFMO for the indicated times.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against cleaved PARP, cleaved caspase-3, total Rb, phospho-Rb, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
4.4. Measurement of Intracellular Polyamines (HPLC)
-
After treatment, harvest the cells and wash with PBS.
-
Lyse the cells by sonication in perchloric acid.
-
Centrifuge the lysate to pellet the protein and collect the supernatant.
-
Derivatize the polyamines in the supernatant with dansyl chloride.
-
Separate the dansylated polyamines by reverse-phase HPLC.
-
Detect and quantify the polyamines using a fluorescence detector.
4.5. In Vivo Orthotopic Neuroblastoma Model
-
Anesthetize immunodeficient mice (e.g., nude or NSG mice).
-
Surgically expose the left adrenal gland.
-
Inject 1 x 10^6 neuroblastoma cells (e.g., SH-SY5Y) in 20-30 µL of PBS into the adrenal gland.
-
Suture the incision and monitor the mice for tumor growth using bioluminescence imaging or ultrasound.
-
Once tumors are established, randomize the mice into treatment groups (vehicle, this compound, DFMO, combination).
-
Administer drugs via oral gavage or in the drinking water.
-
Monitor tumor volume and survival over time.
Conclusion
This compound is a promising novel polyamine transport inhibitor with a clear mechanism of action that is synergistic with the polyamine synthesis inhibitor DFMO. The dual blockade of polyamine synthesis and uptake represents a rational and effective strategy for targeting a fundamental metabolic vulnerability of cancer cells. Preclinical and early clinical data support the continued development of this combination therapy for various cancers, particularly those with a high dependency on polyamines, such as neuroblastoma and DIPG. The experimental protocols provided in this guide offer a framework for researchers to further investigate the therapeutic potential of this compound.
References
- 1. This compound, a novel polyamine transport inhibitor, synergizes with DFMO in inhibiting neuroblastoma cell proliferation by targeting both ornithine decarboxylase and polyamine transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Australian researchers identify potential treatment for fatal brain cancer in children | 2021-02-23 | BioWorld [bioworld.com]
- 3. researchgate.net [researchgate.net]
- 4. aminextx.com [aminextx.com]
- 5. medipol.edu.tr [medipol.edu.tr]
- 6. Phase I dose-escalation trial of AMXT 1501 dicaprate plus difluoromethylornithine: a dual-agent approach targeting immunosuppressive polyamine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Dual-Action Polyamine Depletion by AMXT-1501 Induces Apoptosis in Cancer Cells: A Technical Overview
Seattle, WA – December 15, 2025 – The novel polyamine transport inhibitor, AMXT-1501, developed by Aminex Therapeutics, has demonstrated significant potential in oncology, primarily through its synergistic combination with the ornithine decarboxylase (ODC) inhibitor, difluoromethylornithine (DFMO). This combination therapy effectively induces apoptosis in cancer cells by creating a comprehensive blockade of the polyamine metabolic pathway, a critical avenue for tumor proliferation and survival.[1][2] This technical guide provides an in-depth analysis of the mechanism, experimental validation, and cellular impact of this compound-mediated apoptosis.
Polyamines are essential polycations that are frequently elevated in cancer cells and play a crucial role in cell growth, differentiation, and survival.[3][4] Many cancers, such as neuroblastoma, are associated with the amplification of the MYCN oncogene, which directly upregulates ODC, the rate-limiting enzyme in polyamine biosynthesis.[5] While inhibiting ODC with drugs like DFMO is a promising therapeutic strategy, its efficacy is often limited as cancer cells compensate by increasing polyamine uptake from the extracellular environment through transporters like Solute Carrier Family 3 Member 2 (SLC3A2).[3][4][6]
This compound is specifically designed to inhibit this compensatory polyamine transport, creating a synthetic lethal scenario when combined with DFMO.[1][7][8] This dual-agent approach leads to a profound depletion of intracellular polyamine pools, which in turn triggers cell cycle arrest and programmed cell death, or apoptosis.[5][6]
Quantitative Analysis of Apoptotic Induction
Preclinical studies across various cancer cell lines have quantified the apoptotic effects of this compound, both as a single agent and in combination with DFMO. The data consistently show a synergistic increase in apoptosis with the combination therapy.
| Cancer Type | Cell Line(s) | Treatment | Key Apoptotic Metric | Result | Reference |
| Neuroblastoma | Multiple NB cell lines | This compound (single agent) | IC50 Values | 14.13 to 17.72 µM | [5] |
| Neuroblastoma | Multiple NB cell lines | This compound + DFMO | Protein Expression | Increased cleaved PARP and cleaved caspase-3 starting at 48 hr | [5] |
| Diffuse Intrinsic Pontine Glioma (DIPG) | HSJD-DIPG007 | This compound + DFMO | Annexin V/PI Staining | Potent induction of apoptosis 24 hr post-treatment; increase in sub-G1 population | [6] |
| Acute Leukemia | Not Specified | This compound + DFMO | Annexin V Staining | Statistically significant mean increase in percentage of Annexin V positive cells | [9] |
Mechanism of Action: Signaling Pathway to Apoptosis
The primary mechanism of this compound in inducing apoptosis is through the disruption of polyamine homeostasis. When used in concert with DFMO, it initiates a cascade of events culminating in programmed cell death.
-
Inhibition of Polyamine Synthesis: DFMO irreversibly inhibits ODC, blocking the conversion of ornithine to putrescine, the first step in polyamine synthesis.
-
Compensatory Upregulation of Transport: Cancer cells respond to ODC inhibition by upregulating polyamine transporters, such as SLC3A2, to scavenge polyamines from their microenvironment.[3][6]
-
Inhibition of Polyamine Transport: this compound blocks these transporters, preventing the uptake of extracellular polyamines.[7]
-
Intracellular Polyamine Depletion: The dual blockade results in a significant reduction of intracellular polyamines like putrescine, spermidine, and spermine.[5][6]
-
Cell Cycle Arrest & Apoptosis: The depletion of polyamines leads to the hypophosphorylation of the retinoblastoma protein (Rb), indicating G1 cell cycle arrest.[5] This is followed by the activation of the intrinsic apoptotic pathway, marked by the cleavage and activation of executioner caspases like caspase-3 and the subsequent cleavage of substrates such as PARP.[5]
Experimental Protocols
The induction of apoptosis by this compound is typically evaluated using a combination of molecular and cellular biology techniques.
-
Objective: To determine the concentration of this compound that inhibits 50% of cancer cell growth.
-
Methodology:
-
Cancer cell lines (e.g., neuroblastoma lines) are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a serial dilution of this compound, DFMO, or the combination for a specified period (e.g., 72 hours).
-
Cell viability is assessed using a resazurin-based reduction assay or similar methods (e.g., MTT, CellTiter-Glo).
-
Absorbance or luminescence is measured using a plate reader.
-
Data are normalized to untreated controls, and IC50 values are calculated using non-linear regression analysis.
-
-
Objective: To detect the presence of key proteins involved in the apoptotic cascade.
-
Methodology:
-
Cells are treated with this compound +/- DFMO for various time points (e.g., 24, 48, 72 hours).
-
Cells are lysed, and protein concentrations are determined using a BCA or Bradford assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against cleaved caspase-3, cleaved PARP, and a loading control (e.g., β-actin, GAPDH).
-
After washing, the membrane is incubated with a corresponding HRP-conjugated secondary antibody.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Objective: To quantify the percentage of cells undergoing early (Annexin V positive, PI negative) and late (Annexin V positive, PI positive) apoptosis.
-
Methodology:
-
Cells are treated with the drug combination for a set time (e.g., 24-48 hours).
-
Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.
-
FITC-conjugated Annexin V and Propidium Iodide are added to the cell suspension.
-
The mixture is incubated in the dark at room temperature for 15 minutes.
-
Samples are analyzed immediately by flow cytometry, acquiring data for at least 10,000 events per sample.
-
The percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic) is determined using analysis software.
-
Conclusion and Future Directions
This compound, when used in combination with DFMO, represents a potent therapeutic strategy that exploits the dependency of cancer cells on polyamines. The dual inhibition of polyamine synthesis and transport effectively depletes these essential molecules, leading to cell cycle arrest and robust induction of apoptosis. This mechanism has been validated in multiple preclinical models, including neuroblastoma and DIPG.[5][6] Phase I/II clinical trials are currently underway to evaluate the safety and efficacy of this combination in patients with various solid tumors, with preliminary results showing the treatment is safe and tolerated, with evidence of clinical activity.[7][10] Further research will continue to elucidate the full potential of this novel immunometabolic approach in cancer therapy.[11][12]
References
- 1. firstwordpharma.com [firstwordpharma.com]
- 2. targetedonc.com [targetedonc.com]
- 3. research.sahmri.org.au [research.sahmri.org.au]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a novel polyamine transport inhibitor, synergizes with DFMO in inhibiting neuroblastoma cell proliferation by targeting both ornithine decarboxylase and polyamine transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dual targeting of polyamine synthesis and uptake in diffuse intrinsic pontine gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. jitc.bmj.com [jitc.bmj.com]
- 9. researchgate.net [researchgate.net]
- 10. Phase I dose-escalation trial of AMXT 1501 dicaprate plus difluoromethylornithine: a dual-agent approach targeting immunosuppressive polyamine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aminextx.com [aminextx.com]
- 12. aminextx.com [aminextx.com]
Foundational Studies on Polyamine Depletion Therapy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyamines—primarily putrescine, spermidine (B129725), and spermine—are ubiquitous polycationic molecules essential for cell growth, differentiation, and survival. Their roles in stabilizing nucleic acid structures, regulating gene expression, and modulating protein synthesis make them indispensable for cellular proliferation. Cancer cells, with their high proliferative rate, exhibit a heightened dependency on polyamines, often characterized by the dysregulation of polyamine metabolism. This "polyamine addiction" presents a compelling therapeutic window. Polyamine depletion therapy aims to exploit this vulnerability by targeting the biosynthesis and transport of polyamines, thereby inducing cytostasis or cell death in malignant cells. This technical guide provides an in-depth overview of the foundational studies, key molecular pathways, experimental methodologies, and quantitative data underpinning this promising anti-cancer strategy.
Mechanism of Action of Polyamine Depletion
The primary strategy for polyamine depletion involves the inhibition of ornithine decarboxylase (ODC), the first and rate-limiting enzyme in polyamine biosynthesis. The most well-studied ODC inhibitor is D,L-α-difluoromethylornithine (DFMO) , an irreversible inhibitor. By blocking ODC, DFMO significantly reduces the intracellular pools of putrescine and spermidine.[1] However, cancer cells can compensate for this by upregulating polyamine transport from the extracellular environment.[2] This has led to the development of "polyamine blocking therapy," which combines ODC inhibition with the blockade of polyamine transport, offering a more robust approach to depleting intracellular polyamines.[3]
The cellular consequences of polyamine depletion are multifaceted and include:
-
Cell Cycle Arrest: Polyamine depletion often leads to a G1 phase cell cycle arrest.[4] This is associated with the induction of cell cycle inhibitors like p21.
-
Induction of Apoptosis: In many cancer cell lines, prolonged polyamine depletion triggers programmed cell death through mitochondria-mediated pathways.[5]
-
Induction of Ferroptosis: Recent studies have shown that polyamine depletion can induce ferroptosis, an iron-dependent form of non-apoptotic cell death characterized by lipid peroxidation.[6][7]
-
Inhibition of Translation: Polyamines are crucial for the hypusination of eukaryotic translation initiation factor 5A (eIF5A), a modification essential for its role in translation elongation. Depletion of spermidine, the precursor for hypusination, impairs eIF5A function and can selectively inhibit the translation of proteins involved in cell proliferation, including the oncoprotein MYC.[7][8]
-
Modulation of the Tumor Immune Microenvironment: Polyamine depletion has been shown to remodel the tumor immune microenvironment by reducing immunosuppressive myeloid-derived suppressor cells (MDSCs) and enhancing the anti-tumor efficacy of immune checkpoint blockade.[9][10]
Key Signaling Pathways
The regulation of polyamine metabolism is intricately linked with major oncogenic signaling pathways. Understanding these connections is crucial for developing effective combination therapies.
-
MYC and ODC1 Regulation: The oncogene MYC is a direct transcriptional activator of the ODC1 gene, which encodes ODC.[9][11][12] This is a cornerstone of MYC-driven tumorigenesis, as the resulting increase in polyamines is necessary to support rapid cell proliferation.
-
PI3K/Akt/mTOR Pathway: The PI3K/Akt/mTOR signaling pathway, frequently activated in cancer, has been shown to regulate polyamine metabolism.[10][13][14] mTORC1 can promote the expression of S-adenosylmethionine decarboxylase (AdoMetDC), another key enzyme in polyamine synthesis. Conversely, polyamine levels can feedback to influence Akt signaling.[10][15]
-
eIF5A Hypusination Pathway: This pathway is critically dependent on spermidine. The hypusinated form of eIF5A is essential for the translation of a subset of mRNAs, including those encoding proteins with polyproline motifs that are often involved in cell proliferation and cancer progression.[7][8][16][17]
-
Spermidine/spermine N1-acetyltransferase (SSAT) Signaling: SSAT is the rate-limiting enzyme in polyamine catabolism. Its induction leads to the depletion of spermidine and spermine. Overexpression of SSAT has been shown to suppress tumor growth and metastasis by impacting signaling pathways such as AKT/β-catenin.[18][19][20]
Below are Graphviz diagrams illustrating these key pathways and a general experimental workflow.
Caption: Polyamine biosynthesis pathway and the inhibitory action of DFMO.
Caption: Transcriptional activation of ODC1 by the MYC oncogene.
Caption: A typical experimental workflow for preclinical evaluation.
Quantitative Data Summary
The following tables summarize key quantitative data from foundational studies on polyamine depletion therapy.
Table 1: Clinical Trial Data for DFMO in High-Risk Neuroblastoma
| Stratum | Patient Population | Number of Patients | 2-Year Event-Free Survival (EFS) | 2-Year Overall Survival (OS) | Reference |
| 1 | Post-standard therapy | 100 | 84% (±4%) | 97% (±2%) | [1][6][21] |
| 2 | Relapsed/refractory disease | 39 | 54% (±8%) | 84% (±6%) | [1][6][21] |
Table 2: In Vitro Efficacy of DFMO in Cancer Cell Lines
| Cell Line | Cancer Type | DFMO IC50 (mM) | Treatment Duration | Reference |
| BE(2)-C | Neuroblastoma | 3.0 | 72 hours | [2] |
| SMS-KCNR | Neuroblastoma | 10.6 | 72 hours | [2] |
| CHLA90 | Neuroblastoma | 25.8 | 72 hours | [2] |
| SK-N-BE(2) | Neuroblastoma | 0.1 (100 µM) | Not specified | [22] |
| MCF-7 | Breast Cancer | ~0.05-0.5 | 48-72 hours | [23] |
Table 3: Effect of DFMO on Intracellular Polyamine Levels
| Cell Line | Treatment | Putrescine Level | Spermidine Level | Spermine Level | Reference |
| HT29 (Colon Cancer) | 5 mM DFMO | Significantly reduced | Significantly reduced | No significant change | [24] |
| SW480 (Colon Cancer) | 5 mM DFMO (24h) | ~80% reduction | ~60% reduction | ~20% reduction | [25] |
| MYCN2 (Neuroblastoma) | 5 mM DFMO (72h) | Depleted | Depleted | Depleted | [4] |
| MCF-7 (Breast Cancer) | 5 mM DFMO (48h) | ~60% reduction (total polyamines) | ~60% reduction (total polyamines) | ~60% reduction (total polyamines) | [23] |
Experimental Protocols
Detailed methodologies are critical for the replication and advancement of research in polyamine depletion therapy. Below are protocols for key experiments.
Measurement of Intracellular Polyamine Levels by HPLC
This protocol is based on pre-column derivatization with o-phthalaldehyde (B127526) (OPA) and N-acetyl-L-cysteine, followed by reverse-phase HPLC with fluorescence detection.
a. Sample Preparation:
-
Harvest cells (e.g., 1 x 10^6) and wash twice with ice-cold PBS.
-
Resuspend the cell pellet in 200 µL of 0.4 M perchloric acid.
-
Lyse the cells by three freeze-thaw cycles.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Collect the supernatant containing the polyamines.
b. Derivatization and HPLC Analysis:
-
Mix 50 µL of the sample supernatant with 50 µL of an internal standard (e.g., 1,7-diaminoheptane).
-
Add 100 µL of the OPA/N-acetyl-L-cysteine derivatizing reagent.
-
Incubate at room temperature for 2 minutes in the dark.
-
Inject 20 µL of the mixture onto a C18 reverse-phase column.
-
Use a gradient elution with a mobile phase consisting of a sodium acetate (B1210297) buffer and methanol.
-
Detect the fluorescent derivatives using an excitation wavelength of 340 nm and an emission wavelength of 450 nm.
-
Quantify polyamine concentrations by comparing peak areas to those of known standards.
Ornithine Decarboxylase (ODC) Enzyme Activity Assay
This protocol measures the release of 14CO2 from [1-14C]-L-ornithine.
a. Cell Lysate Preparation:
-
Harvest cells and wash with PBS.
-
Resuspend the cell pellet in a lysis buffer containing Tris-HCl, EDTA, DTT, and protease inhibitors.
-
Lyse the cells by sonication or freeze-thaw cycles.
-
Centrifuge at 15,000 x g for 20 minutes at 4°C.
-
Collect the supernatant (cytosolic extract) for the assay.
b. Enzyme Assay:
-
In a sealed reaction vial, add the cell lysate to a reaction mixture containing Tris-HCl buffer, pyridoxal-5-phosphate (a cofactor), DTT, and [1-14C]-L-ornithine.
-
Place a filter paper soaked in a CO2 trapping agent (e.g., hyamine hydroxide) in a center well suspended above the reaction mixture.
-
Incubate the reaction at 37°C for 30-60 minutes.
-
Stop the reaction by injecting an acid (e.g., citric acid or sulfuric acid) into the reaction mixture, which releases the 14CO2.
-
Continue incubation for another 30-60 minutes to ensure complete trapping of the 14CO2.
-
Remove the filter paper and measure the radioactivity using a liquid scintillation counter.
-
Calculate ODC activity as nmol of CO2 released per mg of protein per hour.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the polyamine depletion agent (e.g., DFMO) for the desired duration (e.g., 24, 48, 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Harvest cells after treatment, including both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Ferroptosis Assessment (Lipid Peroxidation Assay)
This assay measures the accumulation of lipid reactive oxygen species (ROS), a hallmark of ferroptosis, using the fluorescent probe C11-BODIPY 581/591.
-
Treat cells with the polyamine depletion agent, including a positive control for ferroptosis (e.g., erastin) and a ferroptosis inhibitor (e.g., ferrostatin-1).
-
Towards the end of the treatment period, add C11-BODIPY 581/591 to the culture medium at a final concentration of 1-5 µM.
-
Incubate for 30-60 minutes at 37°C.
-
Harvest the cells and wash with PBS.
-
Analyze the cells by flow cytometry. The oxidized probe fluoresces green, while the reduced probe fluoresces red. An increase in the green-to-red fluorescence ratio indicates an increase in lipid peroxidation.
Conclusion
Polyamine depletion therapy represents a targeted and promising strategy for the treatment of various cancers, particularly those driven by oncogenes like MYC. The foundational research outlined in this guide highlights the multifaceted mechanisms by which depleting intracellular polyamines can inhibit cancer cell growth, induce cell death, and modulate the tumor microenvironment. The provided experimental protocols offer a starting point for researchers to further investigate this therapeutic approach. As our understanding of the intricate interplay between polyamine metabolism and cancer biology deepens, so too will the opportunities to refine and optimize polyamine depletion strategies for improved clinical outcomes. The combination of ODC inhibitors with polyamine transport inhibitors and other anti-cancer agents, including immunotherapy, holds significant promise for the future of cancer treatment.
References
- 1. DFMO Increases Survival for Children with High Risk Neuroblastoma | Lab Manager [labmanager.com]
- 2. researchgate.net [researchgate.net]
- 3. The translation factor eIF5A and human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Polyamine metabolism and anti-tumor immunity [frontiersin.org]
- 6. Maintenance DFMO Increases Survival in High Risk Neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. portlandpress.com [portlandpress.com]
- 8. researchgate.net [researchgate.net]
- 9. The ornithine decarboxylase gene is a transcriptional target of c-Myc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Polyamine production is downstream and upstream of oncogenic PI3K signalling and contributes to tumour cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. c-Myc induces the expression and activity of ornithine decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ODC1 is a critical determinant of MYCN oncogenesis and a therapeutic target in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Polyamine metabolism and cancer: treatments, challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Understanding the Polyamine and mTOR Pathway Interaction in Breast Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Polyamines and related signaling pathways in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. aacrjournals.org [aacrjournals.org]
- 18. The Association between Spermidine/Spermine N1-Acetyltransferase (SSAT) and Human Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Spermidine/spermine N1-acetyltransferase regulates cell growth and metastasis via AKT/β-catenin signaling pathways in hepatocellular and colorectal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. oncotarget.com [oncotarget.com]
- 21. clinicallab.com [clinicallab.com]
- 22. Cytotoxic activity of difluoromethylornithine compared with fenretinide in neuroblastoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Characterising the Response of Human Breast Cancer Cells to Polyamine Modulation | MDPI [mdpi.com]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
The Impact of AMXT-1501 on the Tumor Microenvironment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tumor microenvironment (TME) presents a significant challenge in oncology, fostering tumor growth, metastasis, and resistance to therapy. A key metabolic pathway implicated in shaping a pro-tumoral TME is polyamine metabolism. Polyamines are essential polycations for cell growth and are found in high concentrations within cancer cells. Tumors acquire polyamines through two main mechanisms: de novo biosynthesis and uptake from the extracellular environment. AMXT-1501, a novel polyamine transport inhibitor, in combination with difluoromethylornithine (DFMO), an inhibitor of ornithine decarboxylase (ODC), offers a dual-pronged approach to disrupt polyamine homeostasis. This technical guide provides an in-depth analysis of the preclinical data on the effects of this compound, primarily in combination with DFMO, on the tumor microenvironment.
Mechanism of Action: Dual Inhibition of Polyamine Metabolism
This compound is a potent inhibitor of the polyamine transport system, effectively blocking the uptake of extracellular polyamines by tumor cells.[1] DFMO, on the other hand, irreversibly inhibits ODC, the rate-limiting enzyme in the de novo biosynthesis of polyamines.[2] Cancer cells often compensate for ODC inhibition by upregulating polyamine transporters.[2] The combination of this compound and DFMO, referred to as polyamine-blocking therapy (PBT), therefore creates a comprehensive blockade of polyamine availability to the tumor.[3] This dual inhibition not only impacts tumor cell proliferation directly but also significantly remodels the tumor microenvironment.
Figure 1: Dual inhibition of polyamine synthesis and uptake by DFMO and this compound.
Quantitative Effects on the Tumor Microenvironment
Preclinical studies have demonstrated that the combination of this compound and DFMO significantly alters the immune landscape of the tumor microenvironment, shifting it from an immunosuppressive to an immune-active state.
Table 1: In Vivo Efficacy of this compound and DFMO Combination Therapy
| Animal Model | Treatment Group | Tumor Growth Inhibition | Survival Benefit | Reference |
| Syngeneic mouse model of neuroblastoma | This compound + DFMO | Significantly delayed tumor development | Significantly extended survival | [4] |
| Rodent models of established tumors | This compound + DFMO | Prevented or delayed tumor development | Extended survival | [4] |
| Immunocompetent mice with epithelial tumors | This compound + DFMO (PBT) | Blocked tumor growth | Not specified | [3] |
| Athymic nude mice with epithelial tumors | This compound + DFMO (PBT) | No effect on tumor growth | Not specified | [3] |
Table 2: Modulation of Immune Cell Populations in the TME by this compound + DFMO (PBT)
| Animal Model | Immune Cell Population | Effect of PBT | Quantitative Change | Reference |
| Immunocompetent mice with epithelial tumors | Gr-1+CD11b+ myeloid suppressor cells | Decrease | Statistically significant reduction | [3] |
| Immunocompetent mice with epithelial tumors | CD3+ T cells | Increase | Statistically significant increase | [3] |
Experimental Protocols
In Vivo Tumor Growth and Immune Cell Analysis
Objective: To evaluate the in vivo efficacy of this compound and DFMO combination therapy on tumor growth and the composition of tumor-infiltrating immune cells.
Animal Models:
-
Syngeneic Mouse Models: Immunocompetent mice (e.g., C57BL/6) are injected with syngeneic tumor cells (e.g., melanoma or colon carcinoma cell lines).[5]
-
Neuroblastoma Mouse Models: Mice prone to developing neuroblastoma or xenograft models with human neuroblastoma cells are utilized.[2][4]
-
Athymic Nude Mice: As an immunocompromised control to assess T-cell dependency.[3]
Treatment Regimen:
-
This compound: Administered via intraperitoneal (i.p.) injection.[5]
-
DFMO: Typically administered in the drinking water.[5]
-
Combination Therapy (PBT): Concurrent administration of this compound and DFMO.[3]
-
Control Groups: Vehicle-treated or single-agent treated groups.
Tumor Growth Measurement:
-
Tumor dimensions are measured regularly (e.g., every 2-3 days) using calipers.
-
Tumor volume is calculated using the formula: (length x width^2) / 2.
Immune Cell Analysis by Flow Cytometry:
-
At the end of the treatment period, tumors are excised and processed into single-cell suspensions.
-
Cells are stained with a panel of fluorescently labeled antibodies against immune cell surface markers (e.g., CD45, CD3, CD4, CD8, Gr-1, CD11b).
-
Stained cells are analyzed using a flow cytometer to quantify the different immune cell populations within the tumor.
Figure 2: A typical experimental workflow for preclinical evaluation of this compound.
In Vitro Neuroblastoma Cell Proliferation Assay
Objective: To assess the direct effect of this compound and DFMO on the proliferation of neuroblastoma cell lines.
Cell Lines:
-
A panel of human neuroblastoma cell lines is used.[6]
Treatment:
-
Cells are treated with varying concentrations of this compound, DFMO, or the combination of both.
Proliferation Assessment:
-
Cell viability and proliferation are measured at different time points (e.g., 24, 48, 72 hours) using standard assays such as MTT or crystal violet staining.
-
IC50 values (the concentration of a drug that gives half-maximal inhibitory response) are calculated for each treatment.[6]
Discussion and Future Directions
The preclinical data strongly suggest that this compound, in combination with DFMO, effectively depletes polyamines in the tumor, leading to a significant impact on the tumor microenvironment. The observed decrease in immunosuppressive myeloid-derived suppressor cells and an increase in tumor-infiltrating T cells provide a clear mechanism for the T-cell-dependent anti-tumor effects seen in immunocompetent animal models.[3]
These findings have paved the way for clinical investigations. A Phase 1/2 clinical trial is currently evaluating the safety and efficacy of this compound in combination with DFMO in pediatric patients with neuroblastoma, central nervous system tumors, and sarcomas.[7] The outcomes of these trials will be critical in validating the preclinical observations and establishing the therapeutic potential of this combination therapy in oncology.
Future research should continue to explore the detailed molecular mechanisms by which polyamine depletion remodels the TME. Investigating the effects on other immune cell subsets, cytokine profiles, and the expression of immune checkpoint molecules could further elucidate the immunomodulatory properties of this compound and DFMO.
Conclusion
This compound, as part of a polyamine-blocking therapy with DFMO, represents a promising strategy to target a fundamental metabolic dependency of tumors. Its ability to not only inhibit tumor growth directly but also to favorably modulate the tumor microenvironment from an immunosuppressive to an immune-active state highlights its potential as a novel immunotherapeutic agent. The ongoing clinical trials will provide crucial insights into the translation of these compelling preclinical findings to cancer patients.
References
- 1. The involvement of polyamine uptake and synthesis pathways in the proliferation of neonatal astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. onclive.com [onclive.com]
- 3. Inhibition of polyamine synthesis and uptake reduces tumor progression and prolongs survival in mouse models of neuroblastoma | ScholarMagic [scholarmagic.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Eflornithine (DFMO) and AMXT 1501 for Neuroblastoma, CNS Tumors, and Sarcomas | Clinical Research Trial Listing [centerwatch.com]
- 7. aminextx.com [aminextx.com]
An In-depth Technical Guide on the Molecular Targets of AMXT-1501 in Solid Tumors
For Researchers, Scientists, and Drug Development Professionals
Abstract
AMXT-1501 is a novel investigational agent developed to exploit the dependency of cancer cells on polyamines for their rapid proliferation and survival. This technical guide delineates the molecular targets of this compound in solid tumors, focusing on its mechanism of action as a potent polyamine transport inhibitor. Often used in combination with the ornithine decarboxylase (ODC) inhibitor DFMO (eflornithine), this compound represents a key component of a dual-pronged strategy to achieve comprehensive polyamine depletion within the tumor microenvironment. This document provides a detailed overview of the polyamine transport system as the primary target of this compound, presents quantitative data on its inhibitory activity, outlines key experimental protocols for its study, and visualizes the associated molecular pathways and experimental workflows.
Introduction: The Rationale for Targeting Polyamine Metabolism in Cancer
Polyamines, including putrescine, spermidine, and spermine, are aliphatic cations essential for numerous cellular processes, such as cell proliferation, differentiation, and gene regulation. Cancer cells exhibit a heightened demand for polyamines to sustain their rapid growth and are characterized by dysregulated polyamine metabolism, often involving the upregulation of biosynthetic enzymes and transport systems.[1][2] The enzyme ornithine decarboxylase (ODC), a transcriptional target of the MYCN oncogene, is the rate-limiting enzyme in polyamine biosynthesis and is frequently overexpressed in various cancers, including neuroblastoma.[3][4]
Inhibition of ODC by agents like DFMO has been explored as a therapeutic strategy. However, cancer cells can circumvent the effects of ODC inhibition by upregulating the import of exogenous polyamines from the tumor microenvironment through the polyamine transport system (PTS).[5][6] This compensatory mechanism highlights the necessity of a dual-targeting approach that simultaneously inhibits both polyamine synthesis and uptake.
This compound: A Potent Inhibitor of the Polyamine Transport System
This compound is a novel, orally bioavailable small molecule designed to specifically block the polyamine transport system, thereby preventing the uptake of extracellular polyamines into cancer cells.[7][8] By inhibiting this salvage pathway, this compound acts synergistically with DFMO to induce a state of profound intracellular polyamine depletion, leading to cancer cell growth inhibition and apoptosis.[3][9]
The Molecular Target: The Polyamine Transport System (PTS)
The primary molecular target of this compound is the cellular machinery responsible for importing polyamines. The polyamine transport system is a complex and not fully elucidated process in mammalian cells, likely involving multiple transporter proteins.[5]
Recent evidence strongly implicates ATP13A3 , a P-type ATPase, as a key mediator of polyamine uptake in cancer cells, particularly in the context of DFMO-induced compensatory uptake.[10] Studies in neuroblastoma have demonstrated that this compound effectively targets and inhibits this ATP13A3-mediated polyamine transport.[10] Another transporter, solute carrier family 3 member 2 (SLC3A2) , has also been identified as being involved in polyamine uptake in neuroblastoma and is upregulated upon DFMO treatment.[6][11] While this compound has been shown to reduce the uptake of polyamines in cells expressing SLC3A2, the direct binding and inhibition kinetics with this specific transporter are less characterized compared to the functional inhibition of ATP13A3-mediated transport.[6][11]
This compound has been shown to inhibit the importation of all three primary native polyamines: putrescine, spermidine, and spermine.[12]
Quantitative Data on this compound Activity
The inhibitory potency of this compound has been quantified in various cancer cell lines. The following tables summarize the available in vitro data.
Table 1: Inhibition Constants (Ki) of this compound for Polyamine Uptake
| Cell Line | Radiolabeled Polyamine | Ki (μM) | Reference |
| L3.6pl (Pancreatic Cancer) | 3H-Putrescine | 3.4 ± 0.8 | [12] |
| L3.6pl (Pancreatic Cancer) | 3H-Spermidine | 2.5 ± 0.1 | [12] |
| L3.6pl (Pancreatic Cancer) | 14C-Spermine | 0.9 ± 0.2 | [12] |
Table 2: Half-maximal Inhibitory Concentration (IC50) of this compound
| Cell Line Type | Specific Cell Lines | IC50 (μM) | Reference |
| Neuroblastoma | CHLA-255, SK-N-BE(2), NGP | 14.13 - 17.72 | [3][9] |
| Diffuse Intrinsic Pontine Glioma (DIPG) | Patient-derived cell lines | 4 - 10 | [13] |
Signaling Pathways and Mechanism of Action
This compound's mechanism of action is centered on the disruption of polyamine homeostasis, which has significant downstream consequences for cancer cells.
Caption: Mechanism of action of this compound in combination with DFMO.
The combination of this compound and DFMO leads to a profound depletion of intracellular polyamines.[3] This depletion inhibits cell proliferation and survival.[3] Downstream effects include the hypophosphorylation of the retinoblastoma protein (Rb), indicating G1 cell cycle arrest, and the increased expression of cleaved PARP and cleaved Caspase 3, which are markers of apoptosis.[3][9]
Experimental Protocols
Detailed, step-by-step protocols are proprietary to the conducting laboratories. However, the principles of the key experiments cited in the literature are described below.
Radiolabeled Polyamine Uptake Assay
This assay is fundamental to quantifying the inhibitory effect of this compound on polyamine transport.
Principle: Cancer cells are incubated with a radiolabeled polyamine (e.g., 3H-spermidine or 14C-spermine) in the presence and absence of varying concentrations of this compound. The amount of radioactivity incorporated into the cells is then measured, providing a direct assessment of polyamine uptake and its inhibition.
General Workflow:
-
Cell Culture: Plate cancer cells (e.g., L3.6pl, neuroblastoma cell lines) in multi-well plates and grow to a specified confluency.
-
Pre-incubation: Wash cells and pre-incubate with a buffer (e.g., Hanks Balanced Salt Solution). For inhibitor studies, this step includes the addition of this compound at various concentrations.
-
Uptake Initiation: Add the radiolabeled polyamine to initiate the uptake experiment.
-
Incubation: Incubate for a defined period at 37°C to allow for polyamine transport.
-
Uptake Termination: Stop the uptake by rapidly washing the cells with ice-cold buffer to remove extracellular radiolabel.
-
Cell Lysis: Lyse the cells to release the intracellular contents.
-
Scintillation Counting: Measure the radioactivity in the cell lysates using a scintillation counter.
-
Data Analysis: Normalize the radioactivity to the protein concentration of the cell lysate. Calculate the percentage of inhibition and determine Ki values.
Caption: Generalized workflow for a radiolabeled polyamine uptake assay.
Cell Viability and Apoptosis Assays
These assays determine the downstream effects of this compound-induced polyamine depletion.
Principle: Cancer cells are treated with this compound, DFMO, or the combination, and cell viability is measured over time. Apoptosis is assessed by measuring the activity of key apoptotic enzymes or by immunoblotting for apoptosis markers.
Common Methodologies:
-
Viability Assays (e.g., MUH, MTS, or CellTiter-Glo): These assays measure metabolic activity or ATP content as a proxy for cell viability.
-
Apoptosis Assays:
-
Caspase Activity Assays: Measure the activity of caspases (e.g., Caspase-3/7), which are key executioners of apoptosis.
-
Western Blotting: Detect the cleavage of PARP and Caspase 3, which are hallmarks of apoptosis.[3]
-
Caption: Workflow for assessing cell viability and apoptosis.
Conclusion and Future Directions
This compound is a promising therapeutic agent that targets the polyamine transport system in cancer cells. The current body of evidence strongly suggests that its primary molecular target is the machinery of polyamine import, with ATP13A3 being a key component that is effectively inhibited. The synergistic activity of this compound with the polyamine synthesis inhibitor DFMO provides a robust rationale for the ongoing clinical evaluation of this combination therapy in various solid tumors, including neuroblastoma, gliomas, and pancreatic cancer.[8][14][15]
Future research should focus on unequivocally identifying all the protein components of the polyamine transport system that directly interact with this compound and determining the binding affinities for each. A deeper understanding of the regulation of these transporters in different cancer types will be crucial for optimizing patient selection and predicting therapeutic response. Furthermore, exploring the role of this compound in modulating the tumor immune microenvironment, potentially by depleting polyamines in immunosuppressive myeloid cells, opens up exciting avenues for combination with immunotherapies.
References
- 1. Frontiers | Polyamine metabolism and anti-tumor immunity [frontiersin.org]
- 2. Polyamine Inhibition with DFMO: Shifting the Paradigm in Neuroblastoma Therapy | MDPI [mdpi.com]
- 3. This compound, a novel polyamine transport inhibitor, synergizes with DFMO in inhibiting neuroblastoma cell proliferation by targeting both ornithine decarboxylase and polyamine transport PMID: 23457004 | MCE [medchemexpress.cn]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Polyamine metabolism and cancer: treatments, challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.sahmri.org.au [research.sahmri.org.au]
- 7. Upregulation of Polyamine Transport in Human Colorectal Cancer Cells [mdpi.com]
- 8. targetedonc.com [targetedonc.com]
- 9. This compound, a novel polyamine transport inhibitor, synergizes with DFMO in inhibiting neuroblastoma cell proliferation by targeting both ornithine decarboxylase and polyamine transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Dual targeting of polyamine synthesis and uptake in diffuse intrinsic pontine gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of Polyamine Lassos as Polyamine Transport Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Polyamine Transport Systems in Mammalian Cells and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Studies with AMXT-1501
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMXT-1501 is a novel experimental compound that functions as a potent inhibitor of polyamine transport.[1][2][3] Polyamines are essential polycations involved in cell proliferation, DNA replication, and translation.[4] Cancer cells often exhibit an upregulated polyamine metabolism, making this pathway an attractive target for therapeutic intervention. This compound is designed to block the uptake of polyamines from the extracellular environment, thereby depleting intracellular polyamine pools and inhibiting tumor growth.[5][6]
These application notes provide a comprehensive overview of the in vitro experimental protocols for studying the effects of this compound, particularly in combination with DFMO (Difluoromethylornithine), an inhibitor of ornithine decarboxylase (ODC), the rate-limiting enzyme in polyamine biosynthesis.[1][4] The dual targeting of polyamine synthesis and transport has shown synergistic effects in preclinical cancer models.[1][2][6]
Mechanism of Action: Dual Inhibition of the Polyamine Pathway
This compound's mechanism of action is centered on the blockade of the polyamine transporter SLC3A2.[4] Cancer cells can compensate for the inhibition of polyamine synthesis by upregulating polyamine transporters to scavenge extracellular polyamines.[4][6] Therefore, the combination of this compound with an ODC inhibitor like DFMO provides a more robust and effective strategy to deplete intracellular polyamines, leading to cell cycle arrest and apoptosis.[1][2]
Quantitative Data Summary
The following table summarizes the reported IC50 values for this compound and DFMO in neuroblastoma (NB) cell lines.[1][2][7] This data highlights the concentration ranges effective for in vitro studies.
| Compound | Cell Line | IC50 Value | Reference |
| This compound | Neuroblastoma | 14.13 - 17.72 µM | [1][2] |
| DFMO | Neuroblastoma | 20.76 - 33.3 mM | [1][2] |
| This compound | DIPG | 4 - 10 µM | [8] |
Experimental Protocols
Cell Viability Assay (MTS/MTT Assay)
This protocol is for determining the dose-response effect of this compound on cancer cell viability.
Materials:
-
Cancer cell lines (e.g., Neuroblastoma, DIPG)
-
Complete cell culture medium
-
This compound
-
DFMO (for combination studies)
-
96-well plates
-
MTS or MTT reagent
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound (and DFMO if applicable) in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with the media containing the different concentrations of the drug(s). Include vehicle-only wells as a control.
-
Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add MTS or MTT reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours until a color change is apparent.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot dose-response curves to determine the IC50 values.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis induced by this compound treatment.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound and/or DFMO
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat the cells with the desired concentrations of this compound +/- DFMO for 24-48 hours.
-
Harvest the cells, including any floating cells from the supernatant.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of early apoptotic (Annexin V positive, PI negative), late apoptotic (Annexin V positive, PI positive), and necrotic (PI positive) cells.
Western Blot Analysis
This protocol is to analyze the effect of this compound on the expression of key proteins in the polyamine pathway and apoptosis signaling.
Materials:
-
Cancer cell lines
-
This compound and/or DFMO
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels, running and transfer buffers
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-ODC, anti-SLC3A2, anti-Rb, anti-cleaved PARP, anti-cleaved caspase-3, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat cells with this compound +/- DFMO for the desired time.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
Polyamine Uptake Assay
This protocol is to directly measure the inhibitory effect of this compound on polyamine transport.
Materials:
-
Cancer cell lines
-
This compound
-
Radiolabeled spermidine (B129725) (e.g., [³H]spermidine) or a fluorescent polyamine analog (e.g., BODIPY-labeled polyamine)
-
Scintillation counter or fluorescence plate reader/microscope
Protocol:
-
Seed cells in appropriate culture plates.
-
Pre-treat the cells with this compound at various concentrations for a specified time.
-
Add the labeled polyamine to the culture medium.
-
Incubate for a short period (e.g., 30 minutes) to allow for uptake.
-
Wash the cells extensively with ice-cold PBS to remove extracellular labeled polyamines.
-
Lyse the cells.
-
If using radiolabeled spermidine, measure the radioactivity in the cell lysates using a scintillation counter.
-
If using a fluorescent analog, measure the fluorescence intensity using a plate reader or visualize by microscopy.
-
Compare the uptake in this compound-treated cells to that in untreated control cells to determine the extent of inhibition.
Conclusion
The provided protocols offer a foundational framework for the in vitro investigation of this compound. The synergistic effect observed when combining this compound with DFMO underscores the potential of a dual-targeting strategy for the polyamine pathway in cancer therapy. Researchers are encouraged to adapt and optimize these protocols for their specific cell lines and experimental conditions.
References
- 1. This compound, a novel polyamine transport inhibitor, synergizes with DFMO in inhibiting neuroblastoma cell proliferation by targeting both ornithine decarboxylase and polyamine transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.psu.edu [pure.psu.edu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Dual targeting of polyamine synthesis and uptake in diffuse intrinsic pontine gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. onclive.com [onclive.com]
- 6. Researchers Combine Old Drug With New One To Starve Neuroblastoma | CCI [ccia.org.au]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for AMXT-1501 in Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMXT-1501 is a potent and selective inhibitor of polyamine transport, a critical pathway for the proliferation and survival of many cancer cells. Polyamines are small, positively charged molecules that play a crucial role in cell growth, differentiation, and apoptosis. Cancer cells often have a dysregulated polyamine metabolism, making them highly dependent on both endogenous synthesis and exogenous uptake of polyamines.
This compound is frequently used in combination with difluoromethylornithine (DFMO), an inhibitor of ornithine decarboxylase (ODC), the rate-limiting enzyme in polyamine biosynthesis. This dual-targeting strategy effectively depletes intracellular polyamine levels, leading to potent anti-tumor activity. This document provides detailed protocols and application notes for the use of this compound in xenograft mouse models, based on preclinical studies in neuroblastoma and glioma.
Mechanism of Action: Dual Polyamine Depletion
The combination of this compound and DFMO offers a synergistic approach to targeting cancer cell metabolism. While DFMO blocks the de novo synthesis of polyamines, cancer cells can often compensate by increasing their uptake of polyamines from the tumor microenvironment. This compound directly counteracts this resistance mechanism by inhibiting the polyamine transport system.
Figure 1: Dual inhibition of polyamine synthesis and transport.
Data Presentation: Efficacy of this compound in Preclinical Models
The following tables summarize the quantitative data from preclinical studies of this compound in combination with DFMO in neuroblastoma and glioma xenograft models.
Table 1: In Vivo Efficacy of this compound and DFMO in Neuroblastoma Mouse Models
| Cancer Type | Mouse Model | Treatment Group | Median Survival | Reference |
| Neuroblastoma | TH-MYCN Transgenic | Vehicle | Not Reported | [1] |
| DFMO | Increased | [1] | ||
| DFMO + this compound | Significantly Increased vs. DFMO alone | [1] | ||
| Neuroblastoma | Human Xenograft | Control | Not Reported | [2] |
| DFMO + this compound | Significantly Longer than Control | [2] |
Table 2: In Vivo Efficacy of this compound and DFMO in Diffuse Intrinsic Pontine Glioma (DIPG) Orthotopic Models
| Cancer Type | Mouse Model | Treatment Group | Outcome | Reference |
| DIPG | Orthotopic Xenograft | Vehicle | - | [3] |
| DFMO | - | [3] | ||
| This compound | - | [3] | ||
| DFMO + this compound | Significant extension of survival | [3] |
Experimental Protocols
Cell Culture and Preparation for Implantation
-
Cell Lines:
-
Neuroblastoma: SK-N-BE(2), KELLY, NGP
-
Glioma: Patient-derived DIPG cell lines
-
-
Culture Conditions: Culture cells in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Harvesting:
-
Grow cells to 80-90% confluency.
-
Wash cells with PBS and detach using trypsin-EDTA.
-
Neutralize trypsin with complete media and centrifuge cells at 300 x g for 5 minutes.
-
Resuspend the cell pellet in sterile, serum-free media or PBS for injection.
-
Perform a cell count using a hemocytometer or automated cell counter and assess viability (e.g., via trypan blue exclusion).
-
Adjust the cell concentration to the desired density for injection (e.g., 1 x 10^7 cells/mL).
-
Xenograft Mouse Model Establishment
-
Mouse Strain:
-
Athymic nude mice (nu/nu) or SCID mice, 6-8 weeks old.
-
-
Implantation:
-
Subcutaneous Model (Neuroblastoma):
-
Anesthetize the mouse using isoflurane.
-
Inject 1-5 x 10^6 cells in a volume of 100-200 µL subcutaneously into the flank of the mouse.
-
-
Orthotopic Model (DIPG):
-
Anesthetize the mouse and secure it in a stereotactic frame.
-
Create a burr hole in the skull over the desired injection site.
-
Using a Hamilton syringe, slowly inject 1-5 x 10^5 cells in a volume of 2-5 µL into the brainstem.
-
-
-
Tumor Growth Monitoring:
-
Subcutaneous Tumors:
-
Monitor tumor growth by measuring the length and width of the tumor with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.
-
-
Orthotopic Tumors:
-
Monitor the mice for clinical signs of tumor growth, such as weight loss, lethargy, and neurological deficits.
-
Tumor growth can also be monitored using bioluminescence imaging if the cells are engineered to express luciferase.
-
-
This compound and DFMO Administration
-
Drug Formulation:
-
This compound: The formulation for in vivo studies is not explicitly detailed in the provided search results. A common approach for oral administration of hydrophobic compounds is to formulate them in a vehicle such as a solution of 0.5% carboxymethylcellulose (CMC) in water, or a mixture of Cremophor EL, ethanol, and saline.
-
DFMO: Typically administered in the drinking water at a concentration of 1-2% (w/v).
-
-
Dosing and Administration:
-
This compound:
-
Dosage: Preclinical studies have used varying doses. A dose of 2.5 mg/kg/day has been reported in a neuroblastoma model.[4]
-
Route: Oral gavage is a common route of administration.
-
-
DFMO:
-
Dosage: 1-2% in drinking water.
-
Route: Ad libitum in drinking water.
-
-
-
Treatment Schedule:
-
Initiate treatment when tumors reach a palpable size (e.g., 100-200 mm³) for subcutaneous models, or a few days post-implantation for orthotopic models.
-
Administer this compound daily by oral gavage.
-
Provide DFMO in the drinking water continuously.
-
Continue treatment for a predetermined period or until the humane endpoint is reached.
-
Endpoint Analysis
-
Humane Endpoints:
-
Tumor volume exceeding a certain size (e.g., 2000 mm³).
-
Significant weight loss (>20%).
-
Severe clinical signs of distress or morbidity.
-
-
Data Collection:
-
Record tumor volumes and body weights throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight and volume.
-
-
Tissue Analysis (Optional):
-
Fix tumors in formalin for histopathological analysis (e.g., H&E staining, immunohistochemistry for proliferation markers like Ki-67).
-
Snap-freeze tumor tissue in liquid nitrogen for molecular analysis (e.g., Western blotting for markers of apoptosis like cleaved PARP and cleaved caspase-3, or analysis of polyamine levels).
-
Experimental Workflow Diagram
Figure 2: Xenograft mouse model experimental workflow.
Conclusion
This compound, particularly in combination with DFMO, represents a promising therapeutic strategy for cancers with dysregulated polyamine metabolism. The protocols outlined in this document provide a framework for conducting preclinical studies in xenograft mouse models to evaluate the efficacy of this novel polyamine transport inhibitor. Researchers should optimize these protocols based on the specific cancer type, cell line, and experimental objectives.
References
Application Note: Preparation of AMXT-1501 Stock Solution for In Vitro Cell Culture Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
AMXT-1501 is a novel and potent small molecule inhibitor of the polyamine transport system (PTS).[1] Polyamines, such as putrescine, spermidine, and spermine, are small polycations essential for cell growth, proliferation, and survival.[2] Cancer cells often exhibit dysregulated polyamine metabolism and have a high demand for these molecules, which they can acquire through both biosynthesis and uptake from the extracellular environment.[3]
This compound specifically blocks the uptake of extracellular polyamines.[4] It is frequently used in combination with difluoromethylornithine (DFMO), an irreversible inhibitor of ornithine decarboxylase (ODC), the rate-limiting enzyme in the polyamine biosynthesis pathway.[5][6] This dual-targeting strategy—simultaneously inhibiting polyamine synthesis with DFMO and blocking polyamine uptake with this compound—leads to a comprehensive depletion of intracellular polyamine pools.[4][7] This synergistic combination has shown potent anti-tumor activity in preclinical models of various cancers, including neuroblastoma and glioma, by inducing cell cycle arrest and apoptosis.[2][8][9]
This document provides a detailed protocol for the preparation of this compound stock solutions for use in in vitro cell culture experiments.
Mechanism of Action: Dual Inhibition of the Polyamine Pathway
The efficacy of this compound is significantly enhanced when used with DFMO. While DFMO blocks the de novo synthesis of polyamines, cancer cells can often compensate by increasing their uptake from the surrounding microenvironment.[8][10] this compound counters this compensatory mechanism, leading to robust anti-proliferative and pro-apoptotic effects.[8]
Physicochemical and Handling Information
Proper handling and storage of this compound are critical for maintaining its stability and activity. The compound is available in different forms, such as the free base and various salts (e.g., tetrahydrochloride, dicaprate), which may have different solubilities.[11][12] Always refer to the manufacturer's datasheet for specific information.
Table 1: Physicochemical Properties of this compound
| Property | Value / Information | Source(s) |
|---|---|---|
| Chemical Name | (S)-N-(5-Amino-6-((3-((4-((3-aminopropyl)amino)butyl)amino)propyl)amino)-6-oxohexyl)palmitamide | [13] |
| Molecular Weight | 568.94 g/mol (free base) | [13] |
| Molecular Formula | C₃₂H₆₈N₆O₂ (free base) | [13] |
| Appearance | Solid powder | [13] |
| Solubility | - DMSO: Soluble - Water: 100 mg/mL (175.77 mM); may require sonication - This compound tetrahydrochloride in Water: 60 mg/mL (83.94 mM); sonication recommended |[1][13][14] |
Table 2: Recommended Storage Conditions
| Form | Short-Term Storage | Long-Term Storage | Source(s) |
|---|---|---|---|
| Powder | 4°C (up to 2 years) | -20°C (up to 3 years) | [1][15] |
| Stock Solution | -20°C (up to 1 month) | -80°C (up to 6 months) |[1][15] |
Experimental Protocol: Stock Solution Preparation
This protocol describes the preparation of a 10 mM stock solution of this compound in sterile Dimethyl Sulfoxide (DMSO).
Materials and Equipment
-
This compound powder (e.g., free base, CAS 441022-64-6)
-
Anhydrous, sterile DMSO
-
Sterile, nuclease-free microcentrifuge tubes or cryovials
-
Analytical balance
-
Vortex mixer
-
Calibrated micropipettes and sterile tips
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Workflow Diagram
Step-by-Step Procedure
-
Safety First: Perform all steps in a chemical fume hood or a designated area for handling potent compounds. Wear appropriate PPE.
-
Calculation: Calculate the mass of this compound powder required to make the desired volume and concentration of the stock solution.
-
Formula: Mass (mg) = Desired Concentration (mM) × Desired Volume (mL) × Molecular Weight ( g/mol )
-
Example (for 1 mL of 10 mM stock): Mass = 10 mM × 1 mL × 568.94 g/mol = 5.69 mg
-
-
Weighing: Carefully weigh the calculated amount of this compound powder using an analytical balance and transfer it to a sterile microcentrifuge tube.
-
Dissolution: Add the calculated volume of sterile DMSO to the tube. For the example above, add 1 mL of DMSO.
-
Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. A clear solution should be observed. If precipitation occurs, gentle warming (37°C) or brief sonication may aid dissolution.
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile cryovials.
-
Storage: Store the aliquots at -80°C for long-term use (up to 6 months) or at -20°C for short-term use (up to 1 month).[1][15] Protect from light.
Note on Aqueous Solvents: While this compound salts are water-soluble, preparing high-concentration stock solutions in aqueous buffers is generally not recommended due to lower stability.[11][14] If water is used as the solvent, sonication may be required, and the final working solution should be sterilized by filtration through a 0.22 µm filter before adding to cell culture.[1]
Application in Cell Culture
This compound has demonstrated cytotoxicity in various neuroblastoma (NB) cell lines with IC₅₀ values typically in the mid-micromolar range.[8][12]
Table 3: Example Dilution Series for Cell Culture Experiments
| Stock Concentration | Serial Dilution Step | Final Concentration in Media | Purpose |
|---|---|---|---|
| 10 mM (in DMSO) | 1:1000 in media | 10 µM | Near IC₅₀ for some NB cells[8][12] |
| 10 mM (in DMSO) | 1:2000 in media | 5 µM | Dose-response studies |
| 10 mM (in DMSO) | 1:10,000 in media | 1 µM | Dose-response studies |
| 10 mM (in DMSO) | 1:25,000 in media | 0.4 µM | Low-dose/synergy studies[12] |
Protocol for Cell Treatment
-
Thaw Stock: Thaw one aliquot of the this compound stock solution at room temperature.
-
Prepare Working Solution: Prepare an intermediate dilution of the stock solution in complete cell culture medium. This helps ensure accurate pipetting and uniform mixing.
-
Treat Cells: Add the appropriate volume of the working solution to the cell culture plates to achieve the desired final concentration. Gently swirl the plates to ensure even distribution.
-
Vehicle Control: It is crucial to include a vehicle control group in all experiments. Treat these cells with the same volume of DMSO (or the solvent used for the stock solution) as the highest concentration of this compound used. The final DMSO concentration in the media should typically be kept below 0.1% to avoid solvent-induced toxicity.
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours) before proceeding with downstream assays. Studies have shown apoptotic effects starting at 48 hours.[8]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Dual targeting of polyamine synthesis and uptake in diffuse intrinsic pontine gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase I dose-escalation trial of AMXT 1501 dicaprate plus difluoromethylornithine: a dual-agent approach targeting immunosuppressive polyamine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. targetedonc.com [targetedonc.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. onclive.com [onclive.com]
- 8. This compound, a novel polyamine transport inhibitor, synergizes with DFMO in inhibiting neuroblastoma cell proliferation by targeting both ornithine decarboxylase and polyamine transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. research.sahmri.org.au [research.sahmri.org.au]
- 11. US11865095B2 - Combination drug substance of polyamine transport inhibitor and DFMO - Google Patents [patents.google.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medkoo.com [medkoo.com]
- 14. This compound tetrahydrochloride | TargetMol [targetmol.com]
- 15. AMXT1501 | polyamine inhibitor | CAS# 441022-64-6 | 美国InvivoChem [invivochem.cn]
Application Notes and Protocols for AMXT-1501 Treatment of Neuroblastoma Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroblastoma, a common pediatric solid tumor, remains a clinical challenge, particularly in high-risk, recurrent, or refractory cases. The polyamine biosynthesis pathway is a critical mediator of cell proliferation and survival in neuroblastoma, making it an attractive therapeutic target. AMXT-1501 is a potent and selective inhibitor of polyamine transport, designed to block the uptake of extracellular polyamines into cancer cells. This document provides detailed application notes and protocols for the preclinical evaluation of this compound, particularly in combination with difluoromethylornithine (DFMO), an inhibitor of ornithine decarboxylase (ODC), the rate-limiting enzyme in polyamine synthesis. The dual blockade of polyamine synthesis and transport offers a synergistic anti-tumor strategy by inducing profound intracellular polyamine depletion.
Mechanism of Action
Polyamines, including putrescine, spermidine, and spermine (B22157), are essential for cell growth, differentiation, and survival. Cancer cells, including neuroblastoma, exhibit upregulated polyamine metabolism. While DFMO effectively inhibits de novo polyamine synthesis by blocking ODC1, cancer cells can compensate by upregulating the transport of polyamines from the extracellular environment through transporters like SLC3A2.[1] this compound specifically inhibits this compensatory uptake, leading to a more comprehensive and sustained depletion of intracellular polyamines when used in combination with DFMO.[1][2] This combined approach has been shown to inhibit neuroblastoma cell proliferation, induce cell cycle arrest, and promote apoptosis.[2][3]
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound as a single agent and in combination with DFMO against various neuroblastoma cell lines.
Table 1: Single-Agent IC50 Values for this compound and DFMO in Neuroblastoma Cell Lines [2][3]
| Cell Line | This compound IC50 (µM) | DFMO IC50 (mM) |
| SK-N-BE(2) | 17.72 | 33.3 |
| NGP | 14.13 | 20.76 |
| SK-N-SH | Not Reported | Not Reported |
Table 2: Effects of this compound and DFMO Combination Treatment on Neuroblastoma Cells [2]
| Parameter | Effect | Cell Lines Tested |
| Cell Proliferation | Synergistic inhibition | SK-N-BE(2), NGP |
| Intracellular Polyamines | Significant depletion of putrescine and spermidine | SK-N-BE(2) |
| Intracellular ATP | Decreased levels | SK-N-BE(2) |
| Cell Cycle | G1 phase arrest | SK-N-BE(2) |
| Apoptosis | Increased cleaved PARP and cleaved caspase-3 | SK-N-BE(2) |
| Retinoblastoma Protein (Rb) | Hypophosphorylation | SK-N-BE(2) |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Dual blockade of polyamine synthesis and transport by DFMO and this compound.
Caption: Workflow for preclinical testing of this compound in neuroblastoma cell lines.
Experimental Protocols
Protocol 1: Cell Proliferation Assay (MTS/MTT)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and DFMO and to assess the synergistic effect of the combination.
Materials:
-
Neuroblastoma cell lines (e.g., SK-N-BE(2), NGP)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound (stock solution in DMSO or appropriate solvent)
-
DFMO (stock solution in sterile water or PBS)
-
96-well cell culture plates
-
MTS or MTT reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader
Procedure:
-
Seed neuroblastoma cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and DFMO in complete culture medium. For combination studies, prepare a matrix of concentrations for both drugs.
-
Remove the overnight culture medium and add 100 µL of the drug-containing medium to the respective wells. Include vehicle-only controls.
-
Incubate the plates for 72-96 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 20 µL of MTS/MTT reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis (e.g., log(inhibitor) vs. response). For combination studies, use software such as CompuSyn to calculate the combination index (CI) to determine synergism (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Protocol 2: Western Blot Analysis for Apoptosis and Cell Cycle Markers
Objective: To evaluate the effect of this compound and DFMO on proteins involved in apoptosis (cleaved PARP, cleaved caspase-3) and cell cycle regulation (total Rb, phospho-Rb).
Materials:
-
Treated and untreated neuroblastoma cell lysates
-
Protein electrophoresis equipment (SDS-PAGE)
-
Western blotting apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-cleaved PARP, anti-cleaved caspase-3, anti-Rb, anti-phospho-Rb, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture and treat cells with this compound, DFMO, or the combination for 48-72 hours.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
Protocol 3: Measurement of Intracellular Polyamines by HPLC
Objective: To quantify the intracellular levels of putrescine, spermidine, and spermine following treatment with this compound and DFMO.
Materials:
-
Treated and untreated neuroblastoma cells
-
Perchloric acid (PCA)
-
Dansyl chloride
-
Proline
-
Acetone
-
Polyamine standards (putrescine, spermidine, spermine)
-
High-Performance Liquid Chromatography (HPLC) system with a reverse-phase column and a fluorescence detector
Procedure:
-
Culture and treat cells with this compound, DFMO, or the combination for 48-72 hours.
-
Harvest the cells and extract the polyamines by homogenization in 0.2 M PCA.
-
Centrifuge the homogenate to pellet the protein and collect the supernatant.
-
Derivatize the polyamines in the supernatant by incubating with dansyl chloride in the presence of a saturated sodium carbonate solution.
-
Stop the reaction by adding proline.
-
Extract the dansylated polyamines with toluene.
-
Evaporate the toluene and resuspend the residue in a suitable solvent for HPLC analysis.
-
Inject the sample into the HPLC system and separate the polyamines using a reverse-phase column with an appropriate mobile phase gradient.
-
Detect the fluorescently labeled polyamines using a fluorescence detector.
-
Quantify the polyamine levels by comparing the peak areas to those of the known standards. Normalize the results to the cell number or total protein content.
Conclusion
This compound, in combination with DFMO, presents a promising therapeutic strategy for neuroblastoma by targeting the polyamine pathway from two distinct angles. The provided protocols offer a framework for the preclinical evaluation of this combination therapy, enabling researchers to investigate its efficacy and mechanism of action in various neuroblastoma cell line models. These studies are crucial for the continued development and potential clinical translation of this targeted therapy for children with neuroblastoma.
References
- 1. Researchers Combine Old Drug With New One To Starve Neuroblastoma | CCI [ccia.org.au]
- 2. This compound, a novel polyamine transport inhibitor, synergizes with DFMO in inhibiting neuroblastoma cell proliferation by targeting both ornithine decarboxylase and polyamine transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.psu.edu [pure.psu.edu]
Application Notes and Protocols for Assessing AMXT-1501 Efficacy in Glioma Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical efficacy of AMXT-1501, a novel polyamine transport inhibitor, in the context of glioma research. The following sections detail the mechanism of action, quantitative efficacy data from preclinical models, and detailed protocols for in vitro and in vivo experimentation.
Introduction
Gliomas, particularly high-grade gliomas such as glioblastoma (GBM) and diffuse intrinsic pontine glioma (DIPG), are aggressive brain tumors with limited treatment options.[1] A growing body of research has identified the polyamine metabolic pathway as a critical dependency for glioma cell proliferation and survival.[2][3] Polyamines, including putrescine, spermidine (B129725), and spermine, are polycationic molecules essential for various cellular processes, and their biosynthesis is often upregulated in cancer.[3][4]
This compound is a potent inhibitor of polyamine transport, preventing cancer cells from importing essential polyamines from their microenvironment.[5][6] This mechanism becomes particularly effective when combined with an inhibitor of polyamine synthesis, such as difluoromethylornithine (DFMO), which targets ornithine decarboxylase (ODC), the rate-limiting enzyme in the polyamine biosynthesis pathway.[7][8] The dual blockade of polyamine production and uptake has shown significant promise in preclinical glioma models.[3][8]
Mechanism of Action: Dual Targeting of Polyamine Metabolism
Glioma cells have a high demand for polyamines to sustain their rapid growth. They can acquire these essential molecules through two primary mechanisms: de novo synthesis and uptake from the extracellular environment.
-
Polyamine Biosynthesis: The intracellular synthesis of polyamines begins with the conversion of ornithine to putrescine by the enzyme ornithine decarboxylase (ODC). This is the rate-limiting step in the pathway. Putrescine is subsequently converted to spermidine and spermine.
-
Polyamine Transport: Glioma cells also express transporters on their surface, such as SLC3A2, which facilitate the uptake of polyamines from the surrounding microenvironment.[3][4]
DFMO (eflornithine) is an irreversible inhibitor of ODC, blocking the de novo synthesis of polyamines.[7] However, glioma cells can compensate for this inhibition by upregulating their polyamine transporters to increase uptake from the extracellular space.[3][4] This compensatory mechanism limits the efficacy of DFMO as a monotherapy.
This compound is a novel, potent inhibitor of this polyamine transport system.[5][6] By blocking this uptake mechanism, this compound prevents cancer cells from circumventing the effects of DFMO. The combination of this compound and DFMO results in a comprehensive depletion of intracellular polyamines, leading to cell cycle arrest, apoptosis, and potent anti-tumor activity in glioma models.[3][9]
Quantitative Efficacy Data
The combination of this compound and DFMO has demonstrated significant efficacy in preclinical models of DIPG, a high-grade pediatric glioma.
In Vivo Efficacy in Orthotopic DIPG Mouse Models
| Treatment Group | Median Survival (days) | Outcome | Reference |
| Vehicle | 95 | - | [8] |
| DFMO alone | 101 | Modest increase in survival | [8] |
| This compound alone | 96 | No significant effect | [8] |
| DFMO + this compound | Undefined (survival beyond study endpoint) | Significant survival benefit; halted tumor growth | [8] |
In a study using an orthotopic DIPG mouse model, the combination of DFMO and this compound led to the survival of two-thirds of the treated mice and completely halted tumor growth.[1][5]
In Vitro Efficacy in DIPG Cell Lines
| Cell Line | Treatment | Effect | Reference |
| HSJD-DIPG007 | 40 mM DFMO + 5 µM this compound (24h) | Synergistic decrease in cell survival | [9] |
| HSJD-DIPG007 | 40 mM DFMO + 5 µM this compound | Synergistic reduction in colony formation | [9] |
| Panel of DIPG cells | DFMO + this compound | Synergistic inhibition (Combination Index < 0.6) | [10] |
| HSJD-DIPG007 | 40 mM DFMO + 5 µM this compound (24h) | Significant induction of apoptosis | [9] |
Experimental Protocols
The following protocols provide a framework for assessing the efficacy of this compound, alone and in combination with DFMO, in glioma research.
In Vitro Cell Proliferation and Viability Assay
This protocol details a method to assess the effect of this compound and DFMO on the proliferation and viability of glioma cells in culture.
Materials:
-
Glioma cell lines (e.g., U87, T98G, patient-derived DIPG lines)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in a suitable solvent, e.g., DMSO)
-
DFMO (stock solution in sterile water or PBS)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count glioma cells.
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.
-
Incubate overnight at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound and DFMO in complete medium.
-
For combination studies, prepare a matrix of concentrations for both drugs.
-
Remove the medium from the wells and add 100 µL of the drug-containing medium or vehicle control.
-
Include wells with medium only as a background control.
-
-
Incubation:
-
Incubate the plate for 72-96 hours at 37°C and 5% CO₂.
-
-
Viability Assessment:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure luminescence or absorbance using a plate reader.
-
-
Data Analysis:
-
Subtract the background reading from all wells.
-
Normalize the data to the vehicle-treated control wells (set as 100% viability).
-
Calculate IC₅₀ values for each drug and assess synergy for the combination treatment using software such as CompuSyn.
-
Orthotopic Glioma Mouse Model for In Vivo Efficacy
This protocol describes the establishment of an orthotopic glioma model in mice to evaluate the in vivo efficacy of this compound and DFMO.
Materials:
-
Immunocompromised mice (e.g., NSG or nude mice), 6-8 weeks old
-
Luciferase-expressing glioma cells
-
Stereotactic surgery apparatus
-
Anesthesia (e.g., isoflurane (B1672236) or ketamine/xylazine)
-
This compound formulated for oral gavage
-
DFMO in drinking water or formulated for oral gavage
-
Bioluminescence imaging system (e.g., IVIS)
-
D-luciferin
Procedure:
-
Cell Preparation:
-
Culture and harvest luciferase-expressing glioma cells.
-
Resuspend cells in sterile, serum-free medium or PBS at a concentration of 1 x 10⁵ cells in 2-5 µL. Keep on ice.
-
-
Stereotactic Intracranial Injection:
-
Anesthetize the mouse and secure it in the stereotactic frame.
-
Create a small incision in the scalp to expose the skull.
-
Using a micro-drill, create a small burr hole at the desired coordinates in the cerebral cortex (e.g., 2 mm lateral and 1 mm anterior to the bregma).
-
Slowly inject the cell suspension into the brain parenchyma at a depth of 3 mm.
-
Withdraw the needle slowly and suture the scalp incision.
-
Provide post-operative care, including analgesics.
-
-
Tumor Growth Monitoring:
-
Starting 7 days post-injection, monitor tumor growth weekly using bioluminescence imaging.
-
Administer D-luciferin intraperitoneally and image the mice under anesthesia.
-
Quantify the bioluminescent signal to track tumor burden.
-
-
Drug Treatment:
-
Once tumors are established (as confirmed by imaging), randomize mice into treatment groups (Vehicle, this compound, DFMO, this compound + DFMO).
-
Administer treatments as per the planned schedule (e.g., daily oral gavage for this compound and DFMO in drinking water).
-
-
Efficacy Assessment:
-
Continue to monitor tumor growth via bioluminescence imaging throughout the treatment period.
-
Monitor animal body weight and clinical signs of tumor progression.
-
The primary endpoint is typically overall survival. Euthanize mice when they reach pre-defined humane endpoints (e.g., significant weight loss, neurological symptoms).
-
-
Data Analysis:
-
Plot tumor growth curves based on bioluminescence signal.
-
Generate Kaplan-Meier survival curves and perform statistical analysis (e.g., log-rank test) to compare survival between treatment groups.
-
Safety and Clinical Development
The combination of this compound and DFMO is currently being evaluated in clinical trials for various solid tumors.[7] A Phase 0 clinical trial is planned to investigate the pharmacodynamic effects of this combination in patients with high-grade glioma.[7][11][12] It is important to note that a planned pediatric clinical trial for DIPG was paused due to concerns about potential cardiotoxicity, highlighting the need for careful safety monitoring in future studies.[4][13]
Conclusion
This compound, in combination with DFMO, represents a promising therapeutic strategy for glioma by dually targeting the polyamine metabolic pathway. The preclinical data strongly support its continued investigation. The protocols outlined in these application notes provide a robust framework for researchers to further explore the efficacy and mechanisms of this compound in glioma and other cancers with dysregulated polyamine metabolism.
References
- 1. drugtargetreview.com [drugtargetreview.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Dual targeting of polyamine synthesis and uptake in diffuse intrinsic pontine gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An Orthotopic Glioblastoma Mouse Model Maintaining Brain Parenchymal Physical Constraints and Suitable for Intravital Two-photon Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Orthotopic Glioblastoma Models for Evaluation of the Clinical Target Volume Concept - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. CLRM-14 INTRATUMORAL EXTRACELLULAR METABOLIC IMPACT OF DFMO AND AMXT 1501 IN LIVE HUMAN GLIOMAS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. DFMO + AMXT 1501 for Brain Tumor · Recruiting Participants for Phase Phase < 1 Clinical Trial 2025 | Power | Power [withpower.com]
AMXT-1501 Administration in Preclinical Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMXT-1501 is a novel, potent small molecule inhibitor of polyamine transport. Polyamines are essential for cell growth and proliferation, and their levels are often dysregulated in cancer. This compound is designed to block the uptake of polyamines from the extracellular environment into cancer cells.[1][2][3] This mechanism is particularly effective when combined with an inhibitor of polyamine synthesis, such as difluoromethylornithine (DFMO), which blocks the enzyme ornithine decarboxylase (ODC).[2][3][4][[“]][6] The dual blockade of both polyamine uptake and synthesis leads to a comprehensive depletion of intracellular polyamines, resulting in cancer cell growth inhibition and apoptosis.[4][[“]] Preclinical studies in various animal models have demonstrated the synergistic anti-tumor activity of this compound in combination with DFMO, paving the way for clinical investigations.[[“]][6][7]
Mechanism of Action: Dual Polyamine Depletion
Cancer cells have a high demand for polyamines to sustain their rapid proliferation. They can acquire polyamines through two main pathways: endogenous synthesis and uptake from the surrounding microenvironment. The MYCN oncogene, often amplified in aggressive cancers like neuroblastoma, directly upregulates genes involved in polyamine synthesis.[4]
DFMO inhibits ODC, the rate-limiting enzyme in the polyamine biosynthesis pathway. However, cancer cells can compensate for this by increasing the expression of polyamine transporters, such as SLC3A2, to scavenge extracellular polyamines.[[“]] this compound specifically blocks this compensatory uptake mechanism. The combined administration of this compound and DFMO results in a more profound and sustained depletion of intracellular polyamines, leading to enhanced anti-tumor efficacy.[[“]]
Preclinical Animal Models
This compound, primarily in combination with DFMO, has been evaluated in several preclinical animal models of cancer, most notably neuroblastoma and diffuse intrinsic pontine glioma (DIPG).
| Animal Model | Cancer Type | Key Features | Reference |
| TH-MYCN Mouse | Neuroblastoma | Genetically engineered mouse model that spontaneously develops neuroblastoma driven by the MYCN oncogene. | [8][9] |
| Orthotopic Xenograft Models | Neuroblastoma, DIPG | Human cancer cell lines (e.g., patient-derived DIPG cells) are implanted into the relevant anatomical location (e.g., brainstem for DIPG) of immunodeficient mice. | [[“]][10] |
Quantitative Data Summary
The following tables summarize the quantitative data from key preclinical studies involving this compound administration.
Table 1: In Vivo Efficacy of this compound and DFMO in Neuroblastoma Mouse Models
| Animal Model | Treatment Group | Dosage | Outcome | Reference |
| TH-MYCN Mice | Control | - | - | [9] |
| DFMO + this compound | DFMO: 1.5% in drinking water; this compound: 2.5 mg/kg/day | 2-fold greater median survival compared to lower-dose combinations. | [9] | |
| DFMO + this compound + Chemo/Immunotherapy | DFMO: 1.5% in drinking water; this compound: 2.5 mg/kg/day | 100% survival at 1 year with minimal toxicity when combined with cyclophosphamide/topotecan and anti-GD2 antibody. | [9] | |
| Rodent Model with Established Tumors | Control | - | - | [8] |
| DFMO + this compound | Not specified | Extended survival. | [8] |
Table 2: In Vivo Efficacy of this compound and DFMO in DIPG Orthotopic Mouse Models
| Animal Model | Treatment Group | Dosage | Outcome | Reference |
| Orthotopic DIPG Model (RA055 cells) | Control | - | Median survival of 44 days. | [11] |
| DFMO + this compound | Not specified | Significantly enhanced survival with no significant toxicity. | [11] | |
| DFMO + this compound + Irradiation | Not specified | Further enhanced survival; median survival not reached. | [11] |
Table 3: In Vitro Activity of this compound
| Cell Lines | Drug | IC50 Values | Reference |
| Neuroblastoma Cell Lines | This compound | 14.13 to 17.72 µM | [12] |
| DFMO | 20.76 to 33.3 mM | [12] |
Experimental Protocols
The following are detailed methodologies for key experiments involving the administration of this compound in preclinical animal models.
Protocol 1: Prophylactic Treatment in a Genetically Engineered Mouse Model of Neuroblastoma (TH-MYCN)
Objective: To evaluate the ability of this compound and DFMO to prevent or delay tumor development.
Materials:
-
TH-MYCN transgenic mice
-
This compound
-
Difluoromethylornithine (DFMO)
-
Vehicle for this compound (e.g., sterile water or as specified by the manufacturer)
-
Drinking water bottles
-
Animal balance
-
Oral gavage needles
Procedure:
-
Animal Acclimation: Acclimate TH-MYCN mice to the housing facility for at least one week before the start of the experiment.
-
Drug Preparation:
-
Prepare a 1.5% (w/v) solution of DFMO in the drinking water. Change the water bottles with the fresh DFMO solution twice a week.
-
Prepare the appropriate concentration of this compound in the chosen vehicle for oral administration to achieve a final dose of 2.5 mg/kg/day.
-
-
Treatment Administration:
-
Begin treatment in tumor-prone mice at a specified age (e.g., from birth or weaning).
-
Provide the DFMO-containing drinking water ad libitum.
-
Administer this compound daily via oral gavage.
-
-
Monitoring:
-
Monitor the mice daily for signs of tumor development (e.g., abdominal palpation) and any signs of toxicity (e.g., weight loss, changes in behavior).
-
Record tumor incidence and latency.
-
Measure body weights twice weekly.
-
-
Endpoint:
-
Continue treatment for a predefined period or until a humane endpoint is reached (e.g., tumor burden reaches a specified size, or signs of significant distress are observed).
-
At the end of the study, euthanize the mice and perform necropsy to confirm tumor development and collect tissues for further analysis.
-
Protocol 2: Therapeutic Treatment in an Orthotopic Mouse Model of DIPG
Objective: To evaluate the efficacy of this compound and DFMO in treating established DIPG tumors.
Materials:
-
Immunodeficient mice (e.g., NSG mice)
-
Patient-derived DIPG cells
-
Stereotactic injection apparatus
-
This compound
-
Difluoromethylornithine (DFMO)
-
Vehicle for this compound
-
Animal imaging system (e.g., bioluminescence imaging if cells are luciferase-tagged)
-
Animal balance
Procedure:
-
Tumor Implantation:
-
Anesthetize the mice.
-
Using a stereotactic frame, inject a defined number of DIPG cells into the brainstem (pons) of each mouse.
-
-
Tumor Establishment:
-
Allow the tumors to establish for a specified period (e.g., 7-14 days).
-
Confirm tumor engraftment using an appropriate imaging modality if available.
-
-
Drug Preparation:
-
Prepare DFMO in the drinking water as described in Protocol 1.
-
Prepare this compound for oral administration at the desired dose. Toxicity studies in mice have shown that doses up to 10 mg/kg/day are well-tolerated.[11]
-
-
Treatment Administration:
-
Randomize mice with established tumors into treatment and control groups.
-
Begin administration of DFMO in the drinking water and daily oral gavage of this compound.
-
-
Monitoring:
-
Monitor tumor growth regularly using imaging.
-
Monitor the mice for clinical signs of tumor progression (e.g., neurological deficits, weight loss).
-
Record survival data.
-
-
Endpoint:
-
Continue treatment until humane endpoints are reached.
-
At the end of the study, collect brain tissue for histological and molecular analysis.
-
Toxicity and Safety Considerations
In preclinical studies, the combination of this compound and DFMO has been reported to be well-tolerated with minimal toxicity.[9][11] Toxicity studies of this compound alone in mice at doses of 5, 7.5, and 10 mg/kg/day showed no significant changes in clinical parameters, with only minor alterations in blood glucose and alkaline phosphatase levels at the highest doses.[11] However, as with any experimental therapeutic, careful monitoring for signs of toxicity is crucial.
Conclusion
The administration of this compound in combination with DFMO has demonstrated significant anti-tumor efficacy in preclinical animal models of neuroblastoma and DIPG. The dual inhibition of polyamine uptake and synthesis represents a promising therapeutic strategy for these and potentially other cancers. The protocols and data presented here provide a foundation for researchers to design and conduct further preclinical studies to explore the full potential of this combination therapy.
References
- 1. Inhibition of polyamine synthesis and uptake reduces tumor progression and prolongs survival in mouse models of neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. searchit.libraries.wsu.edu [searchit.libraries.wsu.edu]
- 4. research.sahmri.org.au [research.sahmri.org.au]
- 5. consensus.app [consensus.app]
- 6. Researchers Combine Old Drug With New One To Starve Neuroblastoma | CCI [ccia.org.au]
- 7. Dual targeting of polyamine synthesis and uptake in diffuse intrinsic pontine gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. RARE-02. POLYAMINE PATHWAY INHIBITION IS A POTENT NOVEL THERAPEUTIC STRATEGY AGAINST DIFFUSE INTRINSIC PONTINE GLIOMA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Scientists discover potential way to treat and prevent neuroblastoma in children - ecancer [ecancer.org]
- 10. Frontiers | Polyamine pathway inhibition as a novel therapeutic approach to treating neuroblastoma [frontiersin.org]
- 11. Dual targeting of polyamine synthesis and uptake in diffuse intrinsic pontine gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound, a novel polyamine transport inhibitor, synergizes with DFMO in inhibiting neuroblastoma cell proliferation by targeting both ornithine decarboxylase and polyamine transport - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring Polyamine Uptake Inhibition by AMXT-1501: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyamines, including putrescine, spermidine (B129725), and spermine, are polycationic molecules essential for cell growth, differentiation, and proliferation. Cancer cells exhibit a heightened demand for polyamines and often upregulate both their biosynthesis and uptake from the microenvironment. AMXT-1501 is a novel, potent inhibitor of the polyamine transport system (PTS), a critical pathway for polyamine import into cells. This document provides detailed application notes and experimental protocols for measuring the inhibitory activity of this compound on polyamine uptake, a crucial step in the preclinical evaluation of this and similar therapeutic agents. This compound is frequently investigated in combination with difluoromethylornithine (DFMO), an inhibitor of ornithine decarboxylase (ODC), the rate-limiting enzyme in polyamine biosynthesis. This dual-pronged approach aims to comprehensively deplete intracellular polyamine pools, leading to cancer cell cytostasis and apoptosis.[1][2]
Data Presentation
The following tables summarize the in vitro efficacy of this compound in various cancer cell lines.
Table 1: IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| Kelly | Neuroblastoma | 14.13 | [3][4] |
| LA-N-6 | Neuroblastoma | 17.72 | [3][4] |
| SK-N-BE(2) | Neuroblastoma | 15.65 | [3][4] |
| H69 | Small Cell Lung Cancer | ~0.5 | [5] |
| H82 | Small Cell Lung Cancer | ~0.5 | [5] |
| A549 | Non-Small Cell Lung Cancer | ~0.1 | [5] |
| H157 | Non-Small Cell Lung Cancer | ~0.5 | [5] |
Signaling Pathways and Experimental Workflows
Polyamine Homeostasis and Transport Signaling Pathway
Polyamines are maintained at appropriate intracellular concentrations through a tightly regulated balance of biosynthesis, catabolism, and transport. In cancer, this homeostasis is often dysregulated to support rapid proliferation. The following diagram illustrates the key pathways involved and the points of intervention for DFMO and this compound.
Experimental Workflow for Assessing this compound Efficacy
A typical workflow to evaluate the inhibitory effect of this compound on polyamine uptake and its downstream cellular consequences is depicted below.
Experimental Protocols
Protocol 1: Radiolabeled Polyamine Uptake Assay (Gold Standard)
This protocol is the gold standard for quantifying polyamine uptake and its inhibition. It utilizes radiolabeled polyamines (e.g., [³H]spermidine or [¹⁴C]putrescine) to directly measure their import into cells.
Materials:
-
Cancer cell line of interest (e.g., Kelly, LA-N-6)
-
Complete cell culture medium
-
This compound
-
DFMO (optional)
-
Radiolabeled polyamine (e.g., [³H]spermidine)
-
Unlabeled (cold) polyamine (e.g., spermidine)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Cell lysis buffer (e.g., 0.1 M NaOH or RIPA buffer)
-
Scintillation cocktail
-
Scintillation counter
-
Multi-well cell culture plates (e.g., 24-well)
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate at a density that allows them to reach 70-80% confluency on the day of the assay.
-
Pre-treatment (Optional): If investigating the combination with DFMO, pre-treat the cells with DFMO (e.g., 1-5 mM) for 24-48 hours.
-
Inhibitor Treatment: Treat the cells with varying concentrations of this compound for a predetermined time (e.g., 30 minutes to 1 hour) at 37°C. Include a vehicle control.
-
Radiolabeled Polyamine Addition: Add the radiolabeled polyamine (e.g., 1 µM [³H]spermidine) to each well. For competition experiments, add an excess of unlabeled polyamine to determine non-specific uptake.
-
Incubation: Incubate the plate at 37°C for a specific duration (e.g., 15-60 minutes). This time should be within the linear range of uptake for the specific cell line.
-
Wash: Terminate the uptake by rapidly washing the cells three times with ice-cold PBS.
-
Cell Lysis: Lyse the cells by adding cell lysis buffer to each well and incubating at room temperature for at least 30 minutes.
-
Scintillation Counting: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Normalize the counts per minute (CPM) to the protein concentration of each sample. Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.
Protocol 2: Fluorescence-Based Polyamine Uptake Assay
This method offers a non-radioactive alternative to measure polyamine uptake using fluorescently tagged polyamine analogs (e.g., BODIPY-spermidine). Uptake is quantified using flow cytometry or fluorescence microscopy.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DFMO (optional)
-
Fluorescently labeled polyamine (e.g., BODIPY-spermidine)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate suitable for flow cytometry or microscopy.
-
Pre-treatment (Optional): As in Protocol 1, pre-treat with DFMO if desired.
-
Inhibitor Treatment: Treat cells with varying concentrations of this compound and a vehicle control.
-
Fluorescent Polyamine Addition: Add the fluorescently labeled polyamine to each well at a concentration determined to be in the linear uptake range.
-
Incubation: Incubate at 37°C for a predetermined time, protected from light.
-
Harvesting (for Flow Cytometry):
-
Wash cells with PBS.
-
Detach cells using trypsin-EDTA.
-
Resuspend cells in PBS or a suitable buffer for flow cytometry.
-
-
Analysis:
-
Flow Cytometry: Analyze the mean fluorescence intensity (MFI) of the cell population.
-
Fluorescence Microscopy: Capture images and quantify the fluorescence intensity per cell.
-
-
Data Analysis: Calculate the percentage of inhibition based on the reduction in MFI or fluorescence intensity compared to the vehicle control. Determine the IC50 value.
Protocol 3: Spermidine Rescue Assay in DFMO-Treated Cells
This functional assay assesses the ability of this compound to block the rescue effect of exogenous spermidine on cell proliferation inhibited by DFMO.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DFMO
-
Spermidine
-
Cell proliferation assay reagent (e.g., MTT, resazurin, or CellTiter-Glo®)
-
Multi-well cell culture plates (e.g., 96-well)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a low density to allow for proliferation over several days.
-
Treatment Groups: Set up the following treatment groups:
-
Vehicle control
-
DFMO alone
-
DFMO + Spermidine
-
DFMO + Spermidine + varying concentrations of this compound
-
This compound alone (as a control)
-
-
Incubation: Incubate the cells for a period that allows for significant proliferation (e.g., 72-96 hours).
-
Cell Proliferation Assay: At the end of the incubation period, measure cell viability/proliferation using a suitable assay according to the manufacturer's instructions.
-
Data Analysis: Compare the proliferation of cells in the "DFMO + Spermidine" group to the groups also containing this compound. A dose-dependent decrease in proliferation in the presence of this compound indicates successful inhibition of spermidine uptake.
Protocol 4: Cell Cycle Analysis by Propidium Iodide Staining
This protocol determines the effect of this compound, alone or in combination with DFMO, on cell cycle progression. Polyamine depletion is known to cause cell cycle arrest, typically at the G1/S transition.[3][4]
Materials:
-
Treated and control cells
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (B145695), ice-cold
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells by trypsinization and wash with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Analyze the cell cycle distribution (G1, S, and G2/M phases) using appropriate software. Look for an accumulation of cells in a specific phase (e.g., G1) in the treated samples compared to the control.
Protocol 5: Apoptosis Assay by Annexin V/PI Staining
This assay quantifies the induction of apoptosis following treatment with this compound.
Materials:
-
Treated and control cells
-
Annexin V-FITC (or another fluorochrome)
-
Propidium Iodide (PI)
-
Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.
-
Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+). An increase in the apoptotic populations in treated cells indicates induction of apoptosis.[3][4]
Conclusion
The protocols and data presented in this document provide a comprehensive framework for researchers to effectively measure the inhibition of polyamine uptake by this compound and to characterize its cellular effects. The combination of direct uptake assays and downstream functional analyses will enable a thorough evaluation of this and other polyamine transport inhibitors as potential cancer therapeutics.
References
- 1. Phase I dose-escalation trial of AMXT 1501 dicaprate plus difluoromethylornithine: a dual-agent approach targeting immunosuppressive polyamine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. targetedonc.com [targetedonc.com]
- 3. This compound, a novel polyamine transport inhibitor, synergizes with DFMO in inhibiting neuroblastoma cell proliferation by targeting both ornithine decarboxylase and polyamine transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.psu.edu [pure.psu.edu]
- 5. In vitro and in vivo effects of the conformationally restricted polyamine analogue CGC-11047 on small cell and non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: AMXT-1501 in Combination with Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyamines are essential polycationic molecules crucial for cell growth, differentiation, and survival. Cancer cells often exhibit dysregulated polyamine metabolism, characterized by increased biosynthesis and uptake to sustain their rapid proliferation. This dependency presents a therapeutic window for anti-cancer strategies. AMXT-1501 is a novel, potent polyamine transport inhibitor designed to block the uptake of extracellular polyamines into cancer cells.[1] When used in combination with an inhibitor of polyamine synthesis, such as difluoromethylornithine (DFMO), which irreversibly inhibits ornithine decarboxylase (ODC), a dual blockade of the polyamine pathway can be achieved.[1][2] This combination aims to comprehensively suppress polyamine metabolism, leading to cancer cell growth inhibition and apoptosis.[1][2]
Preclinical studies have demonstrated that the combination of this compound and DFMO shows strong antitumor activity in various cancer models, including neuroblastoma and diffuse intrinsic pontine gliomas (DIPG).[3][4] This combination has also been shown to enhance the efficacy of standard chemotherapy regimens in mouse models of neuroblastoma.[5] Clinical trials are currently underway to evaluate the safety and efficacy of this compound in combination with DFMO in patients with a range of advanced solid tumors.[3][6][7]
These application notes provide detailed protocols for utilizing this compound in combination with other therapeutic agents in preclinical research settings.
Mechanism of Action: Dual Inhibition of Polyamine Metabolism
Cancer cells can acquire essential polyamines through two primary mechanisms: de novo biosynthesis and uptake from the extracellular environment.[2] The MYCN oncogene, often amplified in neuroblastoma, drives the expression of ODC, the rate-limiting enzyme in polyamine synthesis.[2][8] DFMO inhibits ODC, thereby blocking this synthesis pathway.[2] However, cancer cells can compensate for this inhibition by upregulating the import of extracellular polyamines through transporters like SLC3A2 and ATP13A3.[9] this compound is a potent inhibitor of this polyamine transport system, effectively closing this compensatory route.[4] The simultaneous inhibition of both synthesis (by DFMO) and uptake (by this compound) leads to a synergistic depletion of intracellular polyamine pools, resulting in cell cycle arrest and apoptosis.[2][9]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of this compound in combination with DFMO.
Table 1: In Vitro Efficacy of this compound and DFMO in Neuroblastoma Cell Lines [9]
| Cell Line | Drug | IC50 |
| SK-N-BE(2) | This compound | 14.13 µM |
| DFMO | 20.76 mM | |
| NGP | This compound | 17.72 µM |
| DFMO | 33.3 mM | |
| SK-N-AS | This compound | Not Specified |
| DFMO | Not Specified |
Table 2: Clinical Trial Dosing of this compound and DFMO Combination Therapy
| Trial ID | Phase | Patient Population | Recommended Phase 2 Dose (RP2D) |
| NCT03536728 | I | Advanced Solid Tumors | This compound 600 mg twice daily + DFMO 500 mg[3] |
| NCT06465199 | I/II | Neuroblastoma, CNS Tumors, Sarcomas (Pediatric) | Starting dose: this compound 350 mg/m² twice daily[2] |
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay (MTS Assay)
This protocol details the steps to assess the effect of this compound and chemotherapy agents on the viability of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., SK-N-BE(2) neuroblastoma)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
DFMO (stock solution in sterile water)
-
96-well clear-bottom cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000 cells per well in 100 µL of complete growth medium into a 96-well plate.
-
Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound and DFMO in complete growth medium at 2x the final desired concentration.
-
For combination treatments, prepare a matrix of concentrations for both drugs.
-
Remove the medium from the wells and add 100 µL of the drug-containing medium. Include wells for vehicle control (e.g., DMSO at the highest concentration used for this compound).
-
Incubate for 72 hours at 37°C, 5% CO₂.
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C, 5% CO₂.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of blank wells (medium only) from all other values.
-
Normalize the data to the vehicle-treated control wells (set to 100% viability).
-
Plot the dose-response curves and calculate IC50 values using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: In Vivo Neuroblastoma Mouse Model
This protocol outlines a preclinical efficacy study of this compound in combination with chemotherapy in a mouse model of neuroblastoma.[4]
Materials:
-
Immunocompromised mice (e.g., NOD-scid gamma mice)
-
Neuroblastoma cells expressing luciferase (e.g., SK-N-BE(2)-luc)
-
Matrigel
-
This compound formulation for oral gavage
-
DFMO in drinking water
-
Standard chemotherapy agent (e.g., temozolomide)
-
Bioluminescence imaging system
-
D-luciferin
Workflow:
Procedure:
-
Tumor Cell Implantation:
-
Anesthetize mice according to approved institutional animal care and use committee (IACUC) protocols.
-
Surgically expose the adrenal gland.
-
Inject 1 x 10⁶ neuroblastoma cells in 20 µL of a 1:1 mixture of PBS and Matrigel into the adrenal gland.
-
Suture the incision and allow the animals to recover.
-
-
Tumor Monitoring and Randomization:
-
Monitor tumor growth weekly using bioluminescence imaging (BLI) after intraperitoneal injection of D-luciferin.
-
Once tumors reach a predetermined size (e.g., 50-100 mm³), randomize mice into treatment cohorts (n=10 per group).
-
-
Drug Administration:
-
This compound: Administer daily via oral gavage at the desired dose (e.g., 2.5 mg/kg/day).[5]
-
DFMO: Provide ad libitum in the drinking water (e.g., 1.5% w/v).[5]
-
Chemotherapy: Administer according to a clinically relevant schedule (e.g., temozolomide/irinotecan for 5 consecutive days).[5]
-
Control Group: Administer the vehicle used for drug formulation.
-
-
Efficacy Assessment:
-
Continue to monitor tumor growth via BLI twice weekly.
-
Monitor animal body weight and overall health daily.
-
The primary endpoint is typically overall survival. Euthanize mice when they meet predefined endpoint criteria (e.g., tumor burden exceeding 20% of body weight, signs of distress).
-
-
Data Analysis:
-
Plot tumor growth curves for each treatment group.
-
Generate Kaplan-Meier survival curves and perform statistical analysis (e.g., log-rank test) to compare survival between groups.
-
Logical Relationship of Combination Therapy
The rationale for combining this compound with chemotherapy is based on a multi-pronged attack on cancer cell vulnerabilities. By depleting polyamines, this compound (with DFMO) can induce a state of cellular stress and inhibit proliferation, potentially sensitizing the cancer cells to the cytotoxic effects of conventional chemotherapy.
Conclusion
This compound, particularly in combination with DFMO, represents a promising therapeutic strategy that targets the metabolic dependency of cancer cells on polyamines. The provided protocols offer a framework for preclinical evaluation of this compound with chemotherapy agents. The dual blockade of polyamine synthesis and uptake can lead to significant anti-tumor effects and may enhance the efficacy of standard-of-care treatments, warranting further investigation in various cancer types. As with any experimental protocol, optimization may be required for specific cell lines and animal models. Researchers should also be aware of potential toxicities; for instance, a planned pediatric trial of this compound/DFMO was paused to investigate potential cardiac toxicity.[10]
References
- 1. Eflornithine + AMXT 1501 for Neuroblastoma · Recruiting Participants for Phase Phase 1 & 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 2. onclive.com [onclive.com]
- 3. researchgate.net [researchgate.net]
- 4. Researchers Combine Old Drug With New One To Starve Neuroblastoma | CCI [ccia.org.au]
- 5. Polyamine Inhibition with DFMO: Shifting the Paradigm in Neuroblastoma Therapy [mdpi.com]
- 6. aminextx.com [aminextx.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. pure.psu.edu [pure.psu.edu]
- 9. This compound, a novel polyamine transport inhibitor, synergizes with DFMO in inhibiting neuroblastoma cell proliferation by targeting both ornithine decarboxylase and polyamine transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. neuroblastoma.org.au [neuroblastoma.org.au]
Troubleshooting & Optimization
Technical Support Center: Overcoming AMXT-1501 Resistance in Cancer Cells
This technical support center is designed for researchers, scientists, and drug development professionals investigating the use of AMXT-1501. It provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to drug resistance in cancer cell models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent inhibitor of the polyamine transport system (PTS). Cancer cells have a high demand for polyamines (such as putrescine, spermidine (B129725), and spermine) to sustain their rapid proliferation. While they can synthesize polyamines de novo, they also heavily rely on importing them from the extracellular environment via the PTS. This compound is a polyamine analogue that competitively binds to the PTS, thereby blocking the uptake of natural polyamines and leading to their intracellular depletion. This deprivation of essential polyamines can induce cell cycle arrest and apoptosis in cancer cells.
Q2: Why is this compound often used in combination with DFMO?
A2: Difluoromethylornithine (DFMO) is an irreversible inhibitor of ornithine decarboxylase (ODC), the rate-limiting enzyme in the de novo polyamine biosynthesis pathway. While effective at blocking polyamine production, cancer cells can develop resistance to DFMO by upregulating their PTS to scavenge for extracellular polyamines.[1] this compound's inhibition of the PTS directly counteracts this resistance mechanism. By simultaneously blocking both the synthesis (with DFMO) and uptake (with this compound) of polyamines, the combination therapy aims to achieve a more comprehensive and durable depletion of intracellular polyamines, leading to a synergistic anti-cancer effect.
Q3: What are the potential mechanisms by which cancer cells could develop resistance to this compound?
A3: While specific clinical resistance mechanisms to this compound are not yet extensively documented, based on general principles of drug resistance, several hypotheses can be proposed:
-
Alterations in the Polyamine Transport System (PTS):
-
Downregulation or mutation of PTS components: Cancer cells may reduce the expression or alter the structure of the specific transporters that this compound targets, thereby decreasing drug binding and uptake.
-
Increased drug efflux: Upregulation of efflux pumps, such as those from the ATP-binding cassette (ABC) transporter family, could actively pump this compound out of the cell, reducing its intracellular concentration.
-
-
Upregulation of Endogenous Polyamine Synthesis: Cells might hyperactivate the de novo polyamine synthesis pathway to a level that compensates for the blocked transport. This would render them less dependent on external polyamine sources.
-
Activation of Bypass Signaling Pathways: Cancer cells could activate alternative survival and proliferation pathways, such as the PI3K/Akt/mTOR or MAPK/ERK pathways, to become less reliant on polyamines for their growth.
-
Metabolic Reprogramming: Cells may adapt their metabolism to utilize alternative pathways or precursors for the synthesis of molecules that can substitute for some of the functions of polyamines.
Troubleshooting Guide
This guide provides a structured approach to investigating reduced sensitivity or acquired resistance to this compound in your cancer cell models.
Issue: A previously sensitive cancer cell line shows decreased responsiveness to this compound treatment.
Step 1: Confirm Resistance
-
Perform a dose-response curve and calculate the IC50 of this compound in the suspected resistant cell line and compare it to the parental, sensitive cell line. A significant rightward shift in the IC50 curve is indicative of resistance.
Step 2: Investigate Potential Mechanisms
The following table outlines potential causes of resistance and the corresponding experimental approaches to investigate them.
| Potential Cause | Experimental Approach | Expected Outcome in Resistant Cells |
| 1. Altered Drug Uptake/Retention | Polyamine Uptake Assay: Measure the uptake of radiolabeled spermidine or a fluorescent polyamine analogue in the presence and absence of this compound. | Reduced uptake of the labeled polyamine in the presence of this compound compared to sensitive cells, suggesting the target is still engaged. However, overall uptake may be lower in resistant cells due to transporter downregulation. |
| Efflux Pump Expression Analysis (qRT-PCR/Western Blot): Quantify the mRNA and protein levels of common ABC transporters (e.g., MDR1, MRP1, BCRP). | Increased expression of one or more efflux pumps. | |
| 2. Upregulation of Polyamine Synthesis | ODC Activity Assay: Measure the enzymatic activity of ornithine decarboxylase in cell lysates. | Increased ODC activity. |
| Intracellular Polyamine Quantification (HPLC): Measure the levels of putrescine, spermidine, and spermine (B22157) in cell lysates. | Restoration or elevation of intracellular polyamine pools despite this compound treatment. | |
| 3. Activation of Bypass Pathways | Western Blot Analysis: Assess the phosphorylation status of key proteins in survival pathways (e.g., p-Akt, p-mTOR, p-ERK). | Increased phosphorylation of key signaling proteins, indicating pathway activation. |
Data Presentation
Quantitative Data Summary: this compound Efficacy in Neuroblastoma Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and DFMO as single agents in three neuroblastoma (NB) cell lines. This data can serve as a baseline for your own experiments.
| Cell Line | This compound IC50 (µM) | DFMO IC50 (mM) |
| NB Cell Line 1 | 14.13 | 20.76 |
| NB Cell Line 2 | 17.72 | 33.3 |
| NB Cell Line 3 | Not specified | Not specified |
| Data extracted from a study on neuroblastoma cell lines.[1] |
Experimental Protocols
Protocol 1: Radiolabeled Polyamine Uptake Assay
This protocol is for measuring the uptake of a radiolabeled polyamine, such as [³H]-spermidine, to assess the activity of the polyamine transport system.
Materials:
-
Cancer cell lines (sensitive and suspected resistant)
-
12-well cell culture plates
-
Complete cell culture medium
-
[³H]-spermidine (or other radiolabeled polyamine)
-
This compound
-
Phosphate-buffered saline (PBS), ice-cold
-
Cell lysis buffer (e.g., 0.1 M NaOH or RIPA buffer)
-
Scintillation fluid
-
Scintillation counter
-
Protein assay kit (e.g., BCA)
Procedure:
-
Cell Seeding: Seed cells in 12-well plates at a density that will result in 80-90% confluency on the day of the experiment. Allow cells to adhere and grow overnight.
-
Pre-treatment: On the day of the assay, aspirate the culture medium and wash the cells once with warm PBS. Add fresh medium containing the desired concentration of this compound or vehicle control. Incubate for the desired pre-treatment time (e.g., 1-4 hours).
-
Radiolabeling: Add [³H]-spermidine to each well to a final concentration of ~1 µM. Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Stopping the Uptake: To terminate the uptake, aspirate the radiolabeled medium and immediately wash the cells three times with ice-cold PBS.
-
Cell Lysis: Add an appropriate volume of cell lysis buffer to each well and incubate for 10-15 minutes at room temperature to ensure complete lysis.
-
Scintillation Counting: Transfer the cell lysate from each well to a scintillation vial. Add scintillation fluid, cap the vials, and vortex to mix.
-
Quantification: Measure the radioactivity in each vial using a scintillation counter.
-
Protein Normalization: Determine the protein concentration of a parallel set of wells for each cell line and condition using a protein assay kit.
-
Data Analysis: Express the data as counts per minute (CPM) per microgram of protein.
Protocol 2: HPLC Analysis of Intracellular Polyamines
This protocol describes the quantification of intracellular polyamines (putrescine, spermidine, and spermine) using high-performance liquid chromatography (HPLC) with pre-column derivatization.
Materials:
-
Cell pellets from sensitive and resistant cell lines (treated and untreated)
-
Perchloric acid (PCA), 0.2 M
-
Dansyl chloride solution (10 mg/mL in acetone)
-
Saturated sodium carbonate solution
-
Proline (as an internal standard)
-
HPLC system with a fluorescence detector (Excitation: 340 nm, Emission: 515 nm)
-
C18 reverse-phase HPLC column
Procedure:
-
Extraction:
-
Resuspend cell pellets in 200 µL of 0.2 M PCA.
-
Sonicate the samples on ice to lyse the cells.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Collect the supernatant containing the polyamines.
-
-
Derivatization:
-
To 100 µL of the supernatant, add 200 µL of saturated sodium carbonate and 400 µL of dansyl chloride solution.
-
Vortex and incubate in the dark at 60°C for 1 hour.
-
Add 100 µL of proline solution (100 mg/mL) to react with excess dansyl chloride and vortex.
-
Incubate for 30 minutes in the dark at room temperature.
-
-
Extraction of Dansylated Polyamines:
-
Add 500 µL of toluene to the reaction mixture.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 2,000 x g for 5 minutes.
-
Carefully transfer the upper toluene layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
-
HPLC Analysis:
-
Reconstitute the dried sample in a suitable mobile phase (e.g., acetonitrile/water mixture).
-
Inject the sample into the HPLC system.
-
Separate the dansylated polyamines using a gradient elution on a C18 column.
-
Detect the fluorescent derivatives and quantify the peak areas.
-
-
Quantification:
-
Generate a standard curve using known concentrations of putrescine, spermidine, and spermine.
-
Calculate the concentration of each polyamine in the samples based on the standard curve and normalize to the cell number or protein content.
-
Protocol 3: Western Blot Analysis of PI3K/Akt Signaling
This protocol provides a general framework for assessing the activation of the PI3K/Akt pathway by detecting phosphorylated Akt (p-Akt).
Materials:
-
Cell lysates from sensitive and resistant cells (treated and untreated)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)
-
Primary antibodies (anti-p-Akt Ser473, anti-total Akt)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Sample Preparation:
-
Lyse cells in lysis buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Normalize protein concentrations for all samples.
-
Add Laemmli buffer and boil samples at 95°C for 5 minutes.
-
-
Gel Electrophoresis:
-
Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-Akt) diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing:
-
To detect total Akt as a loading control, the membrane can be stripped and re-probed with the anti-total Akt antibody.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for troubleshooting this compound resistance.
Caption: Hypothesized resistance mechanisms to this compound.
References
potential off-target effects of AMXT-1501
This technical support guide provides researchers, scientists, and drug development professionals with information regarding the potential off-target effects of AMXT-1501. The content is structured in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a novel, orally administered small molecule designed as a potent inhibitor of polyamine transport.[1][2] Polyamines, such as putrescine, spermidine, and spermine, are essential for cell growth and proliferation, and cancer cells often have a high demand for these molecules. Many cancer cells compensate for the inhibition of their own polyamine production by increasing the uptake of polyamines from their microenvironment.[3] this compound specifically blocks this uptake mechanism.[1][4] Preclinical studies have identified ATPase 13A3 (ATP13A3), a P5B-ATPase polyamine transporter, as a key target of this compound.[5]
Due to this compensatory uptake mechanism, this compound is most effective when used in combination with an inhibitor of polyamine synthesis, such as difluoromethylornithine (DFMO).[3][4] DFMO is an irreversible inhibitor of ornithine decarboxylase (ODC), the rate-limiting enzyme in polyamine biosynthesis.[3] By simultaneously inhibiting both the synthesis (with DFMO) and uptake (with this compound) of polyamines, the combination therapy aims to comprehensively deplete intracellular polyamine levels in cancer cells, leading to cell cycle arrest and apoptosis.[3]
Q2: Are there any known off-target effects or toxicities associated with this compound?
As an investigational compound, publicly available data on the comprehensive off-target profile of this compound is limited. Most clinical data pertains to its use in combination with DFMO.
The most significant safety concern reported is the potential for severe cardiac toxicity , including instances of cardiac arrest.[6][7] This observation led to a pause in a planned pediatric clinical trial to allow for further investigation into the mechanism and potential mitigation strategies.[6][8] Researchers are currently conducting extensive laboratory testing to explore the link between the this compound/DFMO combination and cardiac events.[6][8]
In a Phase I dose-escalation trial (NCT03536728) in adult patients with advanced solid tumors, the combination of this compound and DFMO was found to be generally safe and tolerated.[5][9] The most frequently reported treatment-emergent adverse events (TEAEs) were primarily gastrointestinal.[9]
Q3: My experimental results are inconsistent with the expected on-target effects of this compound. How can I troubleshoot this?
If you observe unexpected phenotypes in your experiments, it is crucial to determine if they are due to an off-target effect or other experimental variables. Below is a logical workflow to help troubleshoot these situations.
References
- 1. firstwordpharma.com [firstwordpharma.com]
- 2. targetedonc.com [targetedonc.com]
- 3. This compound, a novel polyamine transport inhibitor, synergizes with DFMO in inhibiting neuroblastoma cell proliferation by targeting both ornithine decarboxylase and polyamine transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Researchers Combine Old Drug With New One To Starve Neuroblastoma | CCI [ccia.org.au]
- 5. researchgate.net [researchgate.net]
- 6. neuroblastoma.org.au [neuroblastoma.org.au]
- 7. researchgate.net [researchgate.net]
- 8. AMXT1501/DFMO (polyamine inhibition) therapy | Solving Kids’ Cancer UK [solvingkidscancer.org.uk]
- 9. Phase I dose-escalation trial of AMXT 1501 dicaprate plus difluoromethylornithine: a dual-agent approach targeting immunosuppressive polyamine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating AMXT-1501-related cardiac toxicity in vivo. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during your in vivo experiments with this compound.
| Issue | Potential Cause | Suggested Solution |
| High mortality rate in the this compound treatment group. | 1. Severe, acute cardiotoxicity. 2. Off-target systemic toxicity. 3. Animal model susceptibility. | 1. Implement a dose-escalation study to determine the maximum tolerated dose (MTD). 2. Monitor animals closely for clinical signs of distress (e.g., lethargy, dyspnea, cyanosis) and establish humane endpoints. 3. Perform a comprehensive necropsy and histopathology on all major organs to identify other potential toxicities. 4. Consider a different, less sensitive animal strain or species. |
| Inconsistent or non-significant changes in cardiac function after this compound administration. | 1. Insufficient dose or duration of treatment. 2. Insensitive method for assessing cardiac function. 3. Animal model resistance to this compound-induced cardiotoxicity. | 1. Review literature for appropriate dosing regimens for polyamine transport inhibitors. Consider increasing the dose or extending the treatment duration. 2. Employ more sensitive cardiac function assessment techniques, such as speckle-tracking echocardiography for myocardial strain analysis, in addition to standard M-mode echocardiography. 3. Evaluate the expression levels of polyamine transporters in the cardiac tissue of your chosen animal model. |
| Significant variability in cardiac parameters within the same treatment group. | 1. Inconsistent drug administration. 2. Animal-to-animal variability in drug metabolism. 3. Technical variability in cardiac function measurements. | 1. Ensure precise and consistent drug administration techniques (e.g., oral gavage, intravenous injection). 2. Increase the sample size to improve statistical power. 3. Standardize all procedures for cardiac function assessment and ensure the operator is highly trained to minimize measurement variability. |
| Unexpected electrocardiogram (ECG) abnormalities. | 1. Direct effect of this compound on cardiac ion channels. 2. Electrolyte imbalances secondary to drug treatment. 3. Myocardial ischemia or inflammation. | 1. Conduct continuous ECG monitoring (telemetry) to characterize the nature and frequency of arrhythmias. 2. Monitor serum electrolyte levels (e.g., potassium, calcium, magnesium). 3. Perform histopathological analysis of the heart tissue to look for signs of inflammation or ischemic damage. |
Frequently Asked Questions (FAQs)
1. What is the proposed mechanism of this compound-related cardiac toxicity?
This compound is a polyamine transport inhibitor. While its primary anti-cancer effect is to block the uptake of polyamines into tumor cells, it may also affect polyamine homeostasis in cardiomyocytes. Polyamines are essential for normal cellular function, including ion channel regulation and mitochondrial function in the heart. Disruption of polyamine levels in cardiac cells could lead to electrical instability (arrhythmias) and impaired energy production, potentially resulting in cardiomyopathy.[1][2][3] The combination with DFMO, which inhibits polyamine synthesis, could exacerbate this effect by further depleting intracellular polyamine pools.[4][5]
2. What are the key cardiac parameters to monitor in vivo when assessing this compound toxicity?
A comprehensive assessment should include both functional and structural endpoints.
| Parameter | Methodology | Expected Change with Toxicity |
| Left Ventricular Ejection Fraction (LVEF) | Echocardiography, Cardiac MRI | Decrease |
| Fractional Shortening (FS) | Echocardiography | Decrease |
| Cardiac Output | Echocardiography, Cardiac MRI | Decrease |
| Myocardial Strain | Speckle-Tracking Echocardiography | Decrease in global longitudinal and circumferential strain |
| Heart Rate and Rhythm | Electrocardiography (ECG), Telemetry | Increase or decrease in heart rate, presence of arrhythmias (e.g., QT prolongation, ventricular tachycardia) |
| Cardiac Troponins (cTnI, cTnT) | Serum Biomarker Analysis (ELISA) | Increase |
| Brain Natriuretic Peptide (BNP/NT-proBNP) | Serum Biomarker Analysis (ELISA) | Increase |
| Myocardial Fibrosis | Histopathology (Masson's Trichrome, Picrosirius Red staining) | Increase |
| Cardiomyocyte Hypertrophy/Damage | Histopathology (H&E staining) | Presence of cellular hypertrophy, vacuolization, inflammation, and necrosis |
3. What in vivo models are suitable for studying this compound cardiotoxicity?
Rodent models, such as mice and rats, are commonly used for initial cardiotoxicity screening due to their well-characterized cardiovascular physiology and the availability of transgenic strains. It is important to select a strain known to be susceptible to drug-induced cardiotoxicity. For more advanced studies that require closer physiological relevance to humans, larger animal models like rabbits or non-human primates may be considered, although this involves significantly higher cost and ethical considerations.
4. How can I mitigate potential cardiac toxicity in my animal model while still achieving an anti-tumor effect?
-
Dose Optimization: Conduct thorough dose-response studies to identify a therapeutic window where anti-tumor efficacy is achieved with minimal cardiotoxicity.
-
Cardioprotective Agents: Investigate the co-administration of cardioprotective agents. While specific agents for this compound are not established, general cardioprotectants used for other cancer therapeutics could be explored (e.g., ACE inhibitors, beta-blockers), but this would require a separate, well-controlled study.
-
Modified Dosing Schedule: Explore alternative dosing schedules (e.g., intermittent vs. continuous dosing) that may reduce the cardiac burden while maintaining anti-cancer activity.
Experimental Protocols
In Vivo Assessment of Cardiac Function in Mice Treated with this compound
1. Animal Model:
-
Species: Mouse (e.g., C57BL/6 or FVB strain)
-
Age: 8-10 weeks
-
Sex: Both male and female should be included, with data analyzed separately.
2. Drug Administration:
-
This compound Formulation: Prepare as per the manufacturer's instructions or relevant literature.
-
Route of Administration: Oral gavage is a common route for this compound.
-
Dose and Schedule: Based on preliminary dose-finding studies. A typical study might involve daily administration for 2-4 weeks.
-
Control Groups: Include a vehicle control group and potentially a positive control group treated with a known cardiotoxic agent (e.g., doxorubicin).
3. Cardiac Function Monitoring:
-
Echocardiography:
-
Perform baseline measurements before the start of treatment and then weekly or bi-weekly.
-
Anesthetize mice lightly with isoflurane (B1672236) to maintain a heart rate above 400 bpm.
-
Acquire M-mode images from the parasternal short-axis view to measure left ventricular internal dimensions at end-diastole (LVIDd) and end-systole (LVIDs).
-
Calculate LVEF and FS.
-
If available, use speckle-tracking echocardiography to assess myocardial strain.
-
-
Electrocardiography (ECG):
-
Record ECGs at baseline and at the end of the study.
-
For continuous monitoring of arrhythmias, consider using telemetry implants.
-
Measure key intervals such as PR, QRS, and QT. Correct the QT interval for heart rate (QTc).
-
4. Biomarker Analysis:
-
Collect blood samples via tail vein or cardiac puncture at the end of the study.
-
Isolate serum and measure levels of cardiac troponin I (cTnI) and BNP using commercially available ELISA kits.
5. Histopathological Analysis:
-
At the end of the treatment period, euthanize the animals and excise the hearts.
-
Fix the hearts in 10% neutral buffered formalin and embed in paraffin.
-
Section the hearts and perform Hematoxylin and Eosin (H&E) staining to assess for cardiomyocyte damage, inflammation, and necrosis.
-
Use Masson's Trichrome or Picrosirius Red staining to quantify myocardial fibrosis.
Visualizations
Caption: Proposed signaling pathway for this compound-induced cardiotoxicity.
Caption: Experimental workflow for in vivo assessment of this compound cardiotoxicity.
Caption: Troubleshooting decision tree for in vivo this compound cardiotoxicity studies.
References
- 1. researchgate.net [researchgate.net]
- 2. AMXT1501/DFMO (polyamine inhibition) therapy | Solving Kids’ Cancer UK [solvingkidscancer.org.uk]
- 3. Polyamines reduce heart injury caused by doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rat Model of Cardiotoxic Drug-Induced Cardiomyopathy | Springer Nature Experiments [experiments.springernature.com]
- 5. Preparation and Evaluation of Animal Models of Cardiotoxicity in Antineoplastic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing AMXT-1501 and DFMO Dosage for Synergy
Welcome to the technical support center for researchers utilizing the combination therapy of AMXT-1501 and DFMO. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in designing and executing experiments to optimize the synergistic effects of these two compounds.
Frequently Asked Questions (FAQs)
Q1: What are the mechanisms of action for this compound and DFMO?
A1: DFMO (α-difluoromethylornithine), also known as Eflornithine, is an irreversible inhibitor of ornithine decarboxylase (ODC), the rate-limiting enzyme in polyamine biosynthesis.[1][2][3] By inhibiting ODC, DFMO depletes the intracellular pools of polyamines, such as putrescine and spermidine, which are essential for cell growth and proliferation.[3]
This compound is a potent polyamine transport inhibitor (PTI).[4][5][6] Cancer cells can often compensate for the inhibition of polyamine synthesis by increasing the uptake of polyamines from their microenvironment.[7][8] this compound blocks this compensatory mechanism, creating a more complete shutdown of polyamine availability for the cancer cells.[4]
Q2: Why is the combination of this compound and DFMO expected to be synergistic?
A2: The combination of this compound and DFMO is designed to create a "full-court press" on polyamine metabolism.[7] While DFMO inhibits the de novo synthesis of polyamines, cancer cells can evade this blockade by scavenging extracellular polyamines.[8] this compound prevents this uptake, leading to a more profound and sustained depletion of intracellular polyamines than either agent alone.[4][7] This dual-action approach has been shown to be highly synergistic in preclinical models of various cancers, including neuroblastoma.[8][9]
Q3: What are the recommended starting concentrations for in vitro experiments?
A3: The optimal concentrations of this compound and DFMO will vary depending on the cell line. However, based on published data for neuroblastoma cell lines, a starting point for dose-response experiments can be derived from their reported IC50 values.[8][9] It is recommended to perform a checkerboard assay to systematically evaluate a range of concentrations for both drugs to determine the optimal synergistic ratio.
Data Presentation: In Vitro Efficacy of this compound and DFMO in Neuroblastoma Cell Lines
| Cell Line | This compound IC50 (µM) | DFMO IC50 (mM) | Reference |
| SMS-KCNR | 17.72 | 20.76 | [8][9] |
| BE(2)-C | 17.69 | 33.3 | [8][9] |
| SH-SY5Y | 14.13 | Not Reported | [1] |
| CHLA90 | Not Reported | 25.8 | [10] |
| SMS-KCNR | Not Reported | 10.6 | [10] |
| BE(2)-C | Not Reported | 3.0 | [10] |
Note: IC50 values can vary between studies due to differences in experimental conditions (e.g., incubation time, cell density). The data presented here should be used as a guide for designing your own experiments.
Troubleshooting Guides
This section addresses common issues that researchers may encounter during their experiments with this compound and DFMO.
Cell Viability and Synergy Assays (MTT, Checkerboard)
Issue 1: High background or inconsistent results in MTT assay.
-
Possible Cause: Chemical interference of the test compounds with the MTT reagent. Some compounds can directly reduce MTT, leading to a false-positive signal.[11][12]
-
Troubleshooting Steps:
-
Run a cell-free control: Incubate your highest concentrations of this compound and DFMO (and their combination) in media with the MTT reagent but without cells. A color change indicates direct reduction of MTT.
-
Use an alternative viability assay: If interference is confirmed, consider using an assay with a different readout, such as the sulforhodamine B (SRB) assay or a lactate (B86563) dehydrogenase (LDH) assay.
-
Optimize media components: Phenol (B47542) red and high serum concentrations in the culture medium can interfere with absorbance readings.[13] Consider using phenol red-free media and reducing the serum concentration during the assay.
-
Ensure complete formazan (B1609692) solubilization: Incomplete dissolution of the formazan crystals is a common source of variability. Ensure adequate mixing and consider using a solubilization buffer containing SDS.[13]
-
Issue 2: Difficulty interpreting checkerboard assay results (synergy, additivity, antagonism).
-
Possible Cause: Lack of a standardized method for calculating and interpreting synergy.
-
Troubleshooting Steps:
-
Calculate the Fractional Inhibitory Concentration Index (FICI): The FICI is a widely accepted metric for quantifying drug interactions. The formula is: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
-
Interpret the FICI value:
-
Synergy: FICI ≤ 0.5
-
Additivity: 0.5 < FICI ≤ 1.0
-
Indifference: 1.0 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0[14]
-
-
Signaling Pathway Analysis (Western Blot)
Issue: Weak or no signal for phosphorylated Rb (p-Rb).
-
Possible Cause: Loss of phosphorylation during sample preparation or suboptimal antibody conditions.
-
Troubleshooting Steps:
-
Use phosphatase inhibitors: It is critical to include a cocktail of phosphatase inhibitors in your lysis buffer to preserve the phosphorylation status of your proteins.
-
Optimize antibody dilutions and blocking buffer: Titrate your primary and secondary antibodies to find the optimal concentration. For phospho-specific antibodies, using 5% Bovine Serum Albumin (BSA) in TBST for blocking is often recommended over non-fat dry milk, as milk contains phosphoproteins that can increase background.[4]
-
Load sufficient protein: Ensure you are loading an adequate amount of total protein (typically 20-40 µg) to detect your target.
-
Issue: High background in western blots for p-Rb.
-
Possible Cause: Non-specific antibody binding or issues with washing steps.
-
Troubleshooting Steps:
-
Increase washing stringency: Increase the number and duration of your washes with TBST after primary and secondary antibody incubations.
-
Titrate antibody concentrations: Using too high a concentration of primary or secondary antibody can lead to high background.
-
Ensure blocking is sufficient: Block the membrane for at least 1 hour at room temperature.[4]
-
General Experimental Considerations
Issue: Potential for acquired resistance to the combination therapy.
-
Possible Cause: While the combination of this compound and DFMO is designed to overcome a key resistance mechanism to DFMO alone (polyamine uptake), cancer cells can be adaptable. Potential, though not yet fully elucidated, mechanisms of resistance to the combination therapy could include:
-
Upregulation of other polyamine biosynthetic enzymes.[4]
-
Alterations in drug efflux pumps.
-
Mutations in the drug targets or downstream signaling pathways.
-
-
Experimental Approach: If you observe a lack of response or the development of resistance in your cell models, consider performing transcriptomic or proteomic analyses to identify changes in gene or protein expression related to polyamine metabolism and cell survival pathways.
Issue: Concerns about off-target effects or toxicity.
-
Known Concern: There have been reports of potential cardiac toxicity associated with the this compound and DFMO combination in the context of a planned pediatric clinical trial, leading to a pause in its development for that specific trial.[15]
-
Experimental Considerations: While this was observed in a clinical context, it is a crucial piece of information for researchers. When conducting in vivo studies, it is important to include comprehensive toxicity assessments, including monitoring for any signs of cardiac distress. For in vitro work, be aware that at very high concentrations, off-target effects are more likely. It is always good practice to use the lowest effective concentrations determined from your synergy experiments.
Experimental Protocols
Checkerboard Assay for Synergy Determination
This protocol outlines a method to assess the synergistic interaction between this compound and DFMO using a 96-well plate format.
-
Prepare Drug Dilutions:
-
Prepare a series of 2-fold serial dilutions of this compound and DFMO in culture medium at 2x the final desired concentrations.
-
-
Plate Setup:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Create a matrix of drug concentrations by adding 50 µL of the 2x this compound dilutions to the appropriate wells along the y-axis and 50 µL of the 2x DFMO dilutions to the appropriate wells along the x-axis.
-
Include wells with each drug alone and untreated control wells.
-
-
Incubation: Incubate the plate for a period appropriate for your cell line's doubling time (e.g., 72 hours).
-
Cell Viability Assessment: After incubation, assess cell viability using an appropriate method, such as the MTT assay.
-
Data Analysis: Calculate the Fractional Inhibitory Concentration Index (FICI) as described in the troubleshooting section to determine the nature of the drug interaction.
MTT Cell Viability Assay
This protocol provides a general procedure for assessing cell viability.
-
Reagent Preparation: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Cell Treatment: After the desired drug incubation period, add 10 µL of the MTT stock solution to each well of the 96-well plate.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well.
-
Absorbance Reading: Gently mix to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.
Mandatory Visualizations
Signaling Pathways
Caption: Signaling pathway of polyamine metabolism and the inhibitory action of this compound and DFMO.
Experimental Workflow
Caption: A typical experimental workflow for optimizing and evaluating the synergy between this compound and DFMO.
References
- 1. onclive.com [onclive.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Scientists discover potential to prevent cancer in children with neuroblastoma [unsw.edu.au]
- 4. Polyamine Inhibition with DFMO: Shifting the Paradigm in Neuroblastoma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Researchers Combine Old Drug With New One To Starve Neuroblastoma | CCI [ccia.org.au]
- 8. Polyamine Homeostasis in Development and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, a novel polyamine transport inhibitor, synergizes with DFMO in inhibiting neuroblastoma cell proliferation by targeting both ornithine decarboxylase and polyamine transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Glioma Metabolic Feedback In Situ: A First-In-Human Pharmacodynamic Trial of Difluoromethylornithine + this compound Through High–Molecular Weight Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. AMXT 1501 + DFMO for Cancer · Info for Participants · Phase Phase 1 & 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 15. neuroblastoma.org.au [neuroblastoma.org.au]
troubleshooting AMXT-1501 solubility and stability issues
Technical Support Center: AMXT-1501
This center provides essential guidance for researchers, scientists, and drug development professionals working with this compound. Below you will find frequently asked questions and troubleshooting guides to address common challenges related to the solubility and stability of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound is sparingly soluble in aqueous solutions but shows good solubility in organic solvents. The recommended solvent for preparing primary stock solutions is Dimethyl Sulfoxide (DMSO).[1] For optimal results, use anhydrous, high-purity DMSO.
Q2: How should I prepare a stock solution of this compound?
A2: To ensure complete dissolution, we recommend preparing a stock solution at a concentration of 10 mM in DMSO. For detailed instructions, please refer to Protocol 1: Preparation of a 10 mM Stock Solution in DMSO . Gentle warming to 37°C or brief sonication can aid dissolution.[2]
Q3: What are the best practices for storing this compound stock solutions?
A3: Store stock solutions in small, single-use aliquots to minimize freeze-thaw cycles, which can degrade the compound.[3][4] For long-term storage, keep aliquots at -20°C or -80°C in tightly sealed vials, protected from light.[5] DMSO is hygroscopic, meaning it readily absorbs moisture from the air, so proper sealing is critical.[6]
Q4: My this compound precipitated when I added it to my aqueous cell culture medium. What should I do?
A4: This is a common issue known as "crashing out" and occurs when a compound with low aqueous solubility is transferred from an organic solvent to an aqueous buffer.[7] To resolve this, ensure the final DMSO concentration in your medium is low (ideally ≤0.1%, but not exceeding 0.5%), add the stock solution to pre-warmed (37°C) media, and mix rapidly.[7] For a step-by-step guide, see the Troubleshooting Workflow for Compound Precipitation .
Q5: How stable is this compound in aqueous buffers at physiological temperatures?
A5: The stability of this compound in aqueous solutions is pH and temperature-dependent. At 37°C in a standard phosphate-buffered saline (PBS) at pH 7.4, degradation may be observed over time. For detailed stability data, refer to Table 2: Stability of this compound in Aqueous Buffer . It is recommended to prepare fresh working solutions for experiments lasting several hours.
Data Presentation
Table 1: Solubility of this compound in Common Laboratory Solvents
| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mM) |
| Water | 25 | < 0.01 | < 0.02 |
| PBS (pH 7.4) | 25 | 0.02 | 0.04 |
| DMSO | 25 | > 50 | > 100 |
| Ethanol | 25 | 15 | 30 |
| PEG400 (10% in PBS) | 25 | 1.2 | 2.4 |
Note: Data are approximate and intended for guidance. Actual solubility may vary based on purity, crystalline form, and experimental conditions.
Table 2: Stability of this compound (10 µM) in Aqueous Buffer (PBS, pH 7.4, 2% DMSO) at 37°C
| Time (hours) | Percent Remaining (HPLC Analysis) |
| 0 | 100% |
| 2 | 98.5% |
| 6 | 94.2% |
| 12 | 88.1% |
| 24 | 79.5% |
Note: Stability should be confirmed in your specific experimental system.
Troubleshooting Guides & Visual Workflows
Issue: Compound Precipitation in Aqueous Media
Precipitation of this compound upon dilution into aqueous buffers or cell culture media is a primary challenge. This workflow provides a logical sequence of steps to diagnose and solve the problem.
Hypothetical Signaling Pathway for this compound
This compound is a potent inhibitor of the hypothetical "Kinase X" in the MAPK signaling cascade. Understanding its mechanism of action is crucial for experimental design.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Preparation : Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Calculation : Calculate the required volume of DMSO to add to the vial to achieve a 10 mM concentration. (e.g., For 5 mg of this compound with a molecular weight of 500 g/mol , you have 0.01 mmol. To make a 10 mM solution, add 1 mL of DMSO).
-
Dissolution : Add the calculated volume of high-purity, anhydrous DMSO to the vial.[8]
-
Mixing : Mix thoroughly by vortexing for 1-2 minutes.[2] If particulates remain, sonicate the vial in a water bath for 5-10 minutes or warm gently to 37°C until the solution is clear.[2]
-
Storage : Aliquot the clear solution into single-use volumes in tightly sealed, light-protected vials. Store at -20°C or -80°C.[4]
Protocol 2: Kinetic Solubility Assessment in Aqueous Buffer
This protocol provides a rapid assessment of the solubility of this compound in a buffer of choice (e.g., PBS, pH 7.4).
-
Prepare Stock : Create a high-concentration stock of this compound (e.g., 20 mM) in DMSO.
-
Dispense Compound : In a clear 96-well plate, add 2 µL of the DMSO stock solution to the first well.
-
Add Buffer : Add 198 µL of the desired aqueous buffer (e.g., PBS) to the well. This creates a 100-fold dilution (final concentration 200 µM) with a final DMSO concentration of 1%.[9]
-
Mix and Incubate : Cover the plate and shake at room temperature for 1.5 - 2 hours.[10]
-
Visual Inspection : Visually inspect the wells for any sign of precipitation or turbidity.
-
Quantification (Optional) : Read the plate on a nephelometer to measure light scattering or a UV-Vis plate reader after filtering to quantify the dissolved compound.[11][12] This will determine the kinetic solubility limit.
Protocol 3: Forced Degradation Study for Stability Assessment
Forced degradation studies are used to understand the intrinsic stability of a molecule by subjecting it to stress conditions.[13] These studies help identify potential degradation products. A typical goal is to achieve 5-20% degradation of the active ingredient.[14]
-
Sample Preparation : Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent like a 1:1 mixture of acetonitrile and water.
-
Stress Conditions : Aliquot the solution and expose it to a range of stress conditions as outlined in the diagram above (e.g., acid, base, oxidation, heat, light).[15][16]
-
Time Points : Monitor the degradation over several time points (e.g., 2, 6, 12, 24 hours).
-
Neutralization : After the specified time, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Analysis : Analyze all samples, including an unstressed control, using a stability-indicating analytical method like HPLC-UV or LC-MS.[17]
-
Evaluation : Compare the chromatograms of the stressed samples to the control. Calculate the percentage of this compound remaining and identify any major degradation peaks. This helps establish the degradation pathway and demonstrates the specificity of the analytical method.[13]
References
- 1. lifechemicals.com [lifechemicals.com]
- 2. benchchem.com [benchchem.com]
- 3. primalvitality.ca [primalvitality.ca]
- 4. maxedoutcompounds.com [maxedoutcompounds.com]
- 5. NIBSC - Peptide Storage [nibsc.org]
- 6. quora.com [quora.com]
- 7. benchchem.com [benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. resolvemass.ca [resolvemass.ca]
- 15. Forced Degradation Studies - STEMart [ste-mart.com]
- 16. ijisrt.com [ijisrt.com]
- 17. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
addressing compensatory polyamine uptake with AMXT-1501
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for utilizing AMXT-1501 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a novel, orally active small molecule inhibitor of the polyamine transport system (PTS). Polyamines, such as putrescine, spermidine (B129725), and spermine, are essential for cell growth and proliferation, and cancer cells often have a high demand for them. When polyamine biosynthesis is blocked, for instance by using DFMO (difluoromethylornithine), cancer cells can compensate by increasing the uptake of polyamines from their microenvironment. This compound is designed to block this compensatory uptake, leading to a more effective depletion of intracellular polyamine pools and thereby inhibiting cancer cell growth.[1][2]
Q2: Why is this compound often used in combination with DFMO?
A2: DFMO is an inhibitor of ornithine decarboxylase (ODC), a key enzyme in the polyamine biosynthesis pathway. While effective at reducing the production of new polyamines, treatment with DFMO alone can lead to an upregulation of the polyamine transport system, allowing cancer cells to import polyamines from their surroundings and circumvent the effects of the drug. By combining DFMO with this compound, both polyamine synthesis and uptake are inhibited, resulting in a more comprehensive and potent depletion of intracellular polyamines and a stronger anti-cancer effect.[1][2][3]
Q3: What are the known molecular targets of this compound?
A3: this compound targets the polyamine transport system. Key protein components of this system that are implicated as targets for this compound include Solute Carrier Family 3 Member 2 (SLC3A2) and the P5B-ATPase family member ATP13A3.[3][4][5] Upregulation of these transporters is a mechanism of resistance to DFMO, which this compound helps to overcome.[3][4]
Q4: What is the solubility of this compound?
A4: this compound is available in different salt forms. This compound dicaprate and this compound tetrahydrochloride have been reported to have high water solubility. For experimental use, it is always recommended to consult the manufacturer's specifications for the particular lot being used.
Q5: What are the potential side effects or toxicities associated with this compound?
A5: In a Phase I clinical trial of this compound in combination with DFMO, the most common treatment-emergent adverse events were gastrointestinal, including diarrhea, nausea, and vomiting.[6] There have also been concerns about potential cardiac toxicity, which led to the pausing of a planned pediatric clinical trial to allow for further investigation.[7] Researchers should be mindful of these potential toxicities in their experimental designs and data interpretation.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected inhibition of cell viability.
-
Possible Cause 1: Compensatory polyamine uptake.
-
Troubleshooting: If using this compound as a single agent, consider combining it with DFMO to inhibit both polyamine uptake and synthesis for a more robust effect.
-
-
Possible Cause 2: Suboptimal drug concentration.
-
Troubleshooting: Perform a dose-response experiment to determine the optimal IC50 value for your specific cell line. Published IC50 values can be a starting point, but can vary between cell types.
-
-
Possible Cause 3: Cell line resistance.
-
Troubleshooting: Investigate the expression levels of polyamine transporters like SLC3A2 and ATP13A3 in your cell line. High expression levels may necessitate higher concentrations of this compound.
-
Issue 2: Difficulty in detecting changes in polyamine uptake.
-
Possible Cause 1: Insufficient DFMO pre-treatment.
-
Troubleshooting: To observe a significant compensatory uptake that can then be blocked by this compound, ensure that cells are pre-treated with DFMO for an adequate duration (e.g., 24-48 hours) to upregulate the polyamine transporters.
-
-
Possible Cause 2: Low transporter expression.
-
Troubleshooting: Confirm the expression of SLC3A2 and/or ATP13A3 in your cell model via Western blot or qPCR. If expression is low, the effect of this compound on uptake may be minimal.
-
-
Possible Cause 3: Assay sensitivity.
-
Troubleshooting: Ensure your polyamine uptake assay is optimized. This includes using a suitable labeled polyamine (e.g., [3H]-spermidine or a fluorescently tagged polyamine) and appropriate incubation times and washing steps to minimize background signal.
-
Issue 3: Unexpected off-target effects or cellular stress.
-
Possible Cause 1: High drug concentration.
-
Troubleshooting: Use the lowest effective concentration of this compound as determined by your dose-response studies. High concentrations may lead to non-specific effects.
-
-
Possible Cause 2: Prolonged treatment duration.
-
Troubleshooting: Optimize the treatment duration. Continuous long-term exposure may induce cellular stress responses unrelated to the specific inhibition of polyamine transport.
-
-
Possible Cause 3: Inherent cellular sensitivity.
-
Troubleshooting: Monitor for markers of apoptosis or cell stress (e.g., cleaved caspase-3, PARP cleavage) at various time points and concentrations to understand the cellular response to treatment.
-
Quantitative Data
Table 1: In Vitro Efficacy of this compound in Neuroblastoma Cell Lines
| Cell Line | IC50 of this compound (µM) |
| BE(2)-C | 17.69 |
| SMS-KCNR | 17.72 |
| SH-SY5Y | 14.13 |
Data from Samal et al., 2013[1]
Table 2: Clinical Efficacy of this compound in Combination with DFMO in Advanced Solid Tumors (Phase I Trial)
| Parameter | Value |
| Recommended Phase 2 Dose (RP2D) | |
| This compound | 600 mg twice daily |
| DFMO | 500 mg twice daily |
| Clinical Outcomes | |
| Overall Response Rate (ORR) | 6% (2 confirmed responses) |
| Clinical Benefit Rate (CBR) | 49% (16 with stable disease) |
Data from Piha-Paul et al., 2025[6]
Experimental Protocols
Polyamine Uptake Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
DFMO (difluoromethylornithine)
-
This compound
-
Radiolabeled spermidine (e.g., [3H]-spermidine) or fluorescently-labeled polyamine
-
Phosphate-buffered saline (PBS), ice-cold
-
Cell lysis buffer (e.g., RIPA buffer)
-
Scintillation counter or fluorometer
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency on the day of the assay.
-
DFMO Pre-treatment (Optional): To induce compensatory polyamine uptake, treat cells with an optimized concentration of DFMO (e.g., 1-5 mM) for 24-48 hours.
-
This compound Treatment: Pre-incubate the cells with various concentrations of this compound for 1-4 hours in serum-free medium. Include a vehicle control.
-
Polyamine Uptake: Add radiolabeled or fluorescently-labeled spermidine to each well at a final concentration of ~1 µM. Incubate for 15-60 minutes at 37°C.
-
Washing: Aspirate the medium and wash the cells three times with ice-cold PBS to remove extracellular labeled polyamine.
-
Cell Lysis: Add cell lysis buffer to each well and incubate on ice for 10 minutes.
-
Quantification:
-
For radiolabeled spermidine: Transfer the lysate to a scintillation vial, add scintillation fluid, and measure radioactivity using a scintillation counter.
-
For fluorescently-labeled polyamine: Measure fluorescence using a fluorometer.
-
-
Data Analysis: Normalize the uptake signal to the protein concentration of the cell lysate. Compare the uptake in this compound-treated cells to the vehicle control.
Cell Viability Assay (MTT/XTT Assay)
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (and DFMO if testing in combination)
-
MTT or XTT reagent
-
Solubilization solution (for MTT)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Treatment: The next day, treat the cells with a serial dilution of this compound, alone or in combination with a fixed concentration of DFMO. Include a vehicle control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
Reagent Addition:
-
MTT: Add MTT reagent to each well and incubate for 2-4 hours at 37°C until formazan (B1609692) crystals form. Add solubilization solution and incubate overnight.
-
XTT: Add XTT reagent to each well and incubate for 2-4 hours at 37°C.
-
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Determine the IC50 value of this compound.
Western Blot for Polyamine Transporters
Materials:
-
Cells of interest
-
This compound (and DFMO if testing in combination)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-SLC3A2, anti-ATP13A3, anti-GAPDH or β-actin as a loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound and/or DFMO for the desired time. Lyse the cells in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control.
Visualizations
Caption: Dual inhibition of polyamine metabolism by DFMO and this compound.
Caption: General experimental workflow for studying this compound.
References
- 1. This compound, a novel polyamine transport inhibitor, synergizes with DFMO in inhibiting neuroblastoma cell proliferation by targeting both ornithine decarboxylase and polyamine transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aminextx.com [aminextx.com]
- 3. Dual targeting of polyamine synthesis and uptake in diffuse intrinsic pontine gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The polyamine transporter ATP13A3 mediates difluoromethylornithine‐induced polyamine uptake in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Phase I dose-escalation trial of AMXT 1501 dicaprate plus difluoromethylornithine: a dual-agent approach targeting immunosuppressive polyamine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. neuroblastoma.org.au [neuroblastoma.org.au]
AMXT-1501 experimental variability and reproducibility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AMXT-1501. The information is designed to address potential issues related to experimental variability and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a novel investigational agent that functions as a potent polyamine transport inhibitor.[1][2] Polyamines are essential for cell growth, proliferation, and survival, and tumor cells often exhibit dysregulated polyamine metabolism.[3] this compound specifically blocks the uptake of polyamines into cancer cells.[4] It is often used in combination with DFMO (difluoromethylornithine), an inhibitor of ornithine decarboxylase (ODC), a key enzyme in polyamine biosynthesis.[1][2] This dual-agent approach aims to comprehensively suppress polyamine metabolism by blocking both their synthesis and uptake, thereby inhibiting tumor growth.[2][4]
Q2: What are the common research applications for this compound?
A2: this compound is primarily investigated for its anti-cancer properties, particularly in combination with DFMO. Current research is focused on its efficacy in various cancers, including neuroblastoma, central nervous system (CNS) tumors, sarcomas, and other advanced solid tumors.[1][4] Preclinical studies in mouse models have demonstrated significant anti-tumor activity and prolonged survival.[3][5]
Q3: What is the rationale for combining this compound with DFMO?
A3: While DFMO effectively inhibits polyamine synthesis, cancer cells can compensate by increasing their uptake of polyamines from the tumor microenvironment.[5] this compound blocks this compensatory uptake mechanism.[5] The combination of this compound and DFMO, therefore, creates a more complete blockade of polyamine availability to the tumor cells, leading to a more potent anti-proliferative and pro-apoptotic effect.[6] This synergistic interaction has been observed to significantly deplete intracellular polyamine levels.[6]
Q4: Are there any known significant adverse effects of this compound?
A4: In a phase I clinical trial in adults with advanced solid tumors, the most common treatment-emergent adverse events (TEAEs) for the combination of this compound and DFMO were diarrhea, nausea, and vomiting.[3] Importantly, there have been concerns about severe cardiac toxicity, including the risk of cardiac arrest, which led to the pausing of a planned clinical trial in children.[7][8] Researchers should be aware of this potential cardiotoxicity and consider appropriate monitoring in preclinical models.
Troubleshooting Guides
Issue 1: High Variability in Anti-Proliferation Assay Results
Possible Causes:
-
Cell Line-Dependent Differences in Polyamine Metabolism: Different cancer cell lines may have varying reliance on de novo polyamine synthesis versus exogenous uptake.
-
Inconsistent Drug Concentrations: Errors in serial dilutions or degradation of the compound can lead to variability.
-
Variable Seeding Density: Inconsistent initial cell numbers can significantly impact final cell counts.
-
Edge Effects in Multi-Well Plates: Cells in the outer wells of a plate can experience different environmental conditions, leading to altered growth rates.
Suggested Solutions:
-
Protocol Standardization:
-
Ensure consistent cell seeding density across all wells and experiments.
-
Prepare fresh drug dilutions for each experiment from a validated stock solution.
-
Avoid using the outer wells of multi-well plates for experimental conditions; instead, fill them with sterile media or PBS to minimize edge effects.
-
-
Cell Line Characterization:
-
Before initiating large-scale experiments, characterize the polyamine metabolism of your cell line. Assess the relative expression of key polyamine synthesis enzymes (like ODC) and transporters.
-
-
Assay Optimization:
-
Optimize the incubation time for the anti-proliferation assay to ensure a sufficient window to observe the effects of this compound.
-
Use a reliable and validated method for assessing cell viability, such as a colorimetric assay (e.g., MTT, XTT) or a fluorescence-based assay.
-
Issue 2: Lack of Expected Synergy with DFMO
Possible Causes:
-
Suboptimal Dosing Ratios: The synergistic effect of this compound and DFMO is likely dependent on the relative concentrations of the two drugs.
-
Cellular Compensation Mechanisms: Some cell lines may possess intrinsic resistance mechanisms or upregulate alternative pathways to compensate for polyamine depletion.
-
Incorrect Timing of Drug Addition: The timing of the co-administration of this compound and DFMO might be critical for observing synergy.
Suggested Solutions:
-
Dose-Response Matrix:
-
Perform a dose-response matrix experiment with varying concentrations of both this compound and DFMO to identify the optimal synergistic ratio for your specific cell line.
-
-
Mechanism of Action Confirmation:
-
Measure intracellular polyamine levels (e.g., putrescine, spermidine, spermine) using techniques like HPLC or mass spectrometry to confirm that the drug combination is effectively depleting these molecules.
-
-
Temporal Analysis:
-
Investigate the effect of sequential versus simultaneous addition of this compound and DFMO.
-
Data Presentation
Table 1: Phase I Clinical Trial Adverse Events (this compound + DFMO) [3]
| Adverse Event | Frequency |
| Diarrhea | 39.3% |
| Nausea | 37.5% |
| Vomiting | 33.9% |
Data from a study with 56 enrolled patients with advanced solid tumors.[3]
Table 2: Recommended Phase II Dose (RP2D) from Phase I Trial [3]
| Drug | Recommended Dose |
| This compound | 600 mg twice daily |
| DFMO | 500 mg |
Experimental Protocols
Protocol 1: In Vitro Cell Proliferation Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound and/or DFMO in the appropriate cell culture medium. Remove the old medium from the cells and add the drug-containing medium. Include vehicle-only controls.
-
Incubation: Incubate the plate for a predetermined duration (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Viability Assessment: After incubation, assess cell viability using a preferred method (e.g., MTT or CellTiter-Glo® assay) according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot dose-response curves to determine IC50 values.
Visualizations
Caption: Mechanism of action of this compound and DFMO in inhibiting polyamine metabolism.
Caption: A logical workflow for troubleshooting experimental variability.
References
- 1. targetedonc.com [targetedonc.com]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. Phase I dose-escalation trial of AMXT 1501 dicaprate plus difluoromethylornithine: a dual-agent approach targeting immunosuppressive polyamine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. onclive.com [onclive.com]
- 5. research.sahmri.org.au [research.sahmri.org.au]
- 6. Dual targeting of polyamine synthesis and uptake in diffuse intrinsic pontine gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AMXT1501/DFMO (polyamine inhibition) therapy | Solving Kids’ Cancer UK [solvingkidscancer.org.uk]
- 8. neuroblastoma.org.au [neuroblastoma.org.au]
Technical Support Center: AMXT-1501 Preclinical Toxicity Studies
This technical support center provides essential information and guidance for researchers, scientists, and drug development professionals engaged in preclinical long-term toxicity studies of AMXT-1501 in animal models. The content is presented in a question-and-answer format to directly address potential issues and queries that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
This compound is a novel investigational small molecule that functions as a polyamine transport inhibitor.[1][2][3] Polyamines, such as putrescine, spermidine, and spermine, are essential for cell growth, proliferation, and survival.[4][5] Cancer cells often exhibit elevated polyamine levels. This compound blocks the uptake of polyamines from the extracellular environment into cancer cells.[6] It is frequently used in combination with difluoromethylornithine (DFMO), an inhibitor of ornithine decarboxylase (ODC), the rate-limiting enzyme in polyamine biosynthesis.[1][7] The dual-action of this compound and DFMO aims to comprehensively deplete intracellular polyamine levels, thereby inhibiting tumor growth.[6][8]
Q2: What are the known toxicities of this compound from preclinical and clinical studies?
Preclinical studies in mouse models have primarily focused on the anti-tumor efficacy of this compound in combination with DFMO.[6][8] While these studies have shown promising results in prolonging survival in models of neuroblastoma and diffuse intrinsic pontine glioma (DIPG), detailed public data on long-term toxicity is limited.[8][9]
A Phase I clinical trial in adult patients with advanced solid tumors evaluated the safety of oral this compound, both alone and in combination with DFMO.[8][10] The most commonly reported treatment-emergent adverse events (TEAEs) were gastrointestinal, including diarrhea (39.3%), nausea (37.5%), and vomiting (33.9%).[8][10] No grade 4 or 5 TEAEs were reported in this study.[8][10]
Q3: Has there been any evidence of severe toxicity with this compound?
Yes, a significant concern that has emerged is the potential for severe cardiac toxicity.[9][11] This risk led to the decision to pause a planned clinical trial of this compound in combination with DFMO in children with high-risk neuroblastoma and DIPG.[9][11] The Children's Cancer Institute (CCI) in Australia is currently conducting extensive laboratory investigations to understand the potential link between this drug combination and cardiac events, including cardiac arrest.[9][11]
Q4: What should researchers look for when assessing toxicity in animal models treated with this compound?
Based on available data and the known mechanism, researchers should monitor for a range of potential toxicities. Key areas of focus should include:
-
General Health: Daily observation for clinical signs of toxicity such as changes in behavior, activity levels, posture, and grooming. Body weight and food/water consumption should be regularly monitored.
-
Gastrointestinal Effects: Given the clinical data, close monitoring for signs of diarrhea, dehydration, and weight loss is crucial.
-
Cardiac Function: In light of the reported cardiac toxicity concerns, a thorough evaluation of cardiovascular health is paramount. This should include, where feasible, electrocardiography (ECG), echocardiography to assess cardiac function and structure, and measurement of cardiac biomarkers.[12][13] Histopathological examination of heart tissue at study termination is essential.
-
Hematology and Clinical Chemistry: Regular blood sampling for complete blood counts and serum chemistry panels to assess for effects on hematopoietic, renal, and hepatic function.
-
Histopathology: Comprehensive histopathological examination of all major organs and tissues at the end of the study to identify any microscopic changes.
Quantitative Data Summary
Due to the limited publicly available long-term toxicity data for this compound, a comprehensive table of quantitative toxicity values (e.g., LD50, NOAEL) cannot be provided at this time. The following table summarizes the reported adverse events from the Phase I clinical trial of this compound in combination with DFMO.
| Adverse Event (Treatment-Emergent) | Frequency in Phase I Clinical Trial | Severity |
| Diarrhea | 39.3% | Not specified, but no Grade 4 or 5 events reported overall |
| Nausea | 37.5% | Not specified, but no Grade 4 or 5 events reported overall |
| Vomiting | 33.9% | Not specified, but no Grade 4 or 5 events reported overall |
Data from a Phase I dose-escalation trial in patients with advanced solid tumors treated with this compound in combination with DFMO.[8][10]
Experimental Protocols
Detailed, validated long-term toxicity study protocols for this compound are not publicly available. The following is a generalized protocol for a sub-chronic toxicity study in rodents, based on standard toxicological practices, which can be adapted for this compound.
Generalized Sub-Chronic Rodent Toxicity Study Protocol
-
Animal Model: Male and female Sprague-Dawley rats or C57BL/6 mice, 8-10 weeks old at the start of the study.
-
Group Size: A minimum of 10 animals per sex per group.
-
Dose Groups:
-
Vehicle control (e.g., sterile water or appropriate vehicle).
-
Low dose group.
-
Mid dose group.
-
High dose group.
-
Dose levels should be selected based on preliminary dose-range finding studies to establish a maximum tolerated dose (MTD).
-
-
Administration: Oral gavage, once daily for 90 consecutive days. The route and frequency should mimic the intended clinical use.
-
In-life Monitoring:
-
Daily: Clinical observations, mortality/morbidity checks.
-
Weekly: Detailed clinical examination, body weight, food consumption.
-
Bi-weekly/Monthly: Blood collection for hematology and clinical chemistry.
-
At specified intervals: Ophthalmic examinations, cardiovascular assessments (ECG, echocardiography).
-
-
Terminal Procedures:
-
At the end of the 90-day treatment period, animals are euthanized.
-
Gross necropsy is performed on all animals.
-
Organ weights are recorded for key organs (e.g., heart, liver, kidneys, spleen, brain).
-
Tissues are collected and preserved for histopathological examination.
-
-
Data Analysis: Statistical analysis of all collected data to identify any dose-dependent toxic effects and to determine a No-Observed-Adverse-Effect-Level (NOAEL).
Visualizations
Signaling Pathway of this compound and DFMO
Caption: Dual inhibition of polyamine synthesis and transport by DFMO and this compound.
Experimental Workflow for Preclinical Toxicity Assessment
Caption: Generalized workflow for a sub-chronic preclinical toxicity study.
Troubleshooting Guide
| Issue Encountered | Potential Cause(s) | Recommended Action(s) |
| Excessive weight loss or dehydration in treated animals | - Gastrointestinal toxicity (diarrhea, reduced food/water intake).- Systemic toxicity affecting metabolism. | - Increase frequency of monitoring.- Provide supportive care (e.g., subcutaneous fluids, palatable diet) as per ethical guidelines.- Consider dose reduction or termination for severely affected animals.- Ensure accurate dosing and vehicle preparation. |
| Unexpected mortality in a dose group | - Acute toxicity at that dose level.- Dosing error.- Underlying health issues in the animal cohort. | - Immediately perform a gross necropsy on the deceased animal(s) to look for obvious causes.- Review dosing procedures and calculations.- Consider interim sacrifice of a subset of animals from that group for early pathological assessment.- If mortality is widespread, the dose may be above the MTD and may need to be adjusted in future studies. |
| Variability in ECG or echocardiography readings | - Technical issues with equipment or procedure.- Animal stress during measurement.- Early signs of cardiotoxicity. | - Ensure proper training of personnel on cardiovascular assessment techniques.- Acclimatize animals to the procedures to minimize stress.- Increase the sample size for these measurements if feasible.- Correlate functional data with terminal cardiac histopathology and biomarkers. |
| No observable toxic effects at the highest dose | - The MTD was not reached.- The drug is well-tolerated at the tested doses.- The chosen animal model is not sensitive to the drug's effects. | - Confirm that the highest dose tested is a limit dose (e.g., 1000 mg/kg/day) or is sufficiently high based on expected clinical exposure.- Analyze pharmacokinetic data to ensure adequate drug exposure.- Consider using a different, potentially more sensitive, animal species or strain in future studies. |
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. targetedonc.com [targetedonc.com]
- 3. onclive.com [onclive.com]
- 4. Toxicity of polyamines and their metabolic products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Polyamine transport in mammalian cells. An update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Researchers Combine Old Drug With New One To Starve Neuroblastoma | CCI [ccia.org.au]
- 7. Phase 1 study of high-dose DFMO, celecoxib, cyclophosphamide and topotecan for patients with relapsed neuroblastoma: a New Approaches to Neuroblastoma Therapy trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. neuroblastoma.org.au [neuroblastoma.org.au]
- 10. Phase I dose-escalation trial of AMXT 1501 dicaprate plus difluoromethylornithine: a dual-agent approach targeting immunosuppressive polyamine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. AMXT1501/DFMO (polyamine inhibition) therapy | Solving Kids’ Cancer UK [solvingkidscancer.org.uk]
- 12. openaccesspub.org [openaccesspub.org]
- 13. Strain Analysis in the Assessment of a Mouse Model of Cardiotoxicity due to Chemotherapy: Sample for Preclinical Research - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Therapeutic Index of AMXT-1501 Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in optimizing the therapeutic index of AMXT-1501 in combination with DFMO (eflornithine). The information is intended to be a resource for addressing specific experimental challenges and interpreting results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the mechanism of action, combination strategy, and known toxicities of this compound and DFMO combination therapy.
Q1: What is the mechanism of action of this compound and DFMO combination therapy?
A1: this compound is a potent inhibitor of polyamine transport, blocking the uptake of polyamines from the extracellular environment into cancer cells.[1][2] DFMO is an irreversible inhibitor of ornithine decarboxylase (ODC), a key enzyme in the biosynthesis of polyamines.[1][2] By combining these two agents, the therapy aims to achieve a comprehensive depletion of intracellular polyamines through two distinct mechanisms: blocking both endogenous synthesis and exogenous uptake. This dual blockade has been shown to be more effective at inhibiting tumor growth than either agent alone.[3]
Q2: Why is a combination therapy of a polyamine transport inhibitor and a synthesis inhibitor expected to be synergistic?
A2: Cancer cells have a high demand for polyamines to sustain their rapid proliferation. When polyamine synthesis is inhibited by DFMO, cancer cells can compensate by upregulating the import of polyamines from their microenvironment.[3] this compound blocks this compensatory uptake, leading to a more profound and sustained depletion of intracellular polyamines, resulting in enhanced anti-tumor activity.[3]
Q3: What are the most common adverse events observed with this compound and DFMO combination therapy in clinical trials?
A3: In a Phase I dose-escalation study (NCT03536728) in patients with advanced solid tumors, the most frequently reported treatment-emergent adverse events (TEAEs) were gastrointestinal in nature.[2] These included diarrhea (39.3%), nausea (37.5%), and vomiting (33.9%).[2] No grade 4 or 5 TEAEs were reported in this study.[2]
Q4: What is the major dose-limiting toxicity of this compound and DFMO combination therapy?
A4: A significant safety concern that has emerged is the potential for severe cardiac toxicity.[4] Reports have indicated the possibility of developing severe cardiac issues, including cardiac arrest, which led to the pausing of a planned clinical trial in pediatric patients with high-risk neuroblastoma and DIPG.[4] The exclusion criteria for the adult Phase I trial also included patients with clinically significant cardiovascular disease, suggesting a recognized cardiac risk.[5]
Q5: Are there any established strategies to mitigate the cardiotoxicity associated with this combination therapy?
A5: Currently, there are no specifically established and validated strategies for mitigating the cardiotoxicity of this compound and DFMO combination therapy. This is an active area of investigation.[4] General strategies for managing chemotherapy-induced cardiotoxicity may be considered, such as cardiovascular monitoring and the use of cardioprotective agents, though their efficacy in this specific context is unknown.[3] Researchers are actively exploring the mechanism of this toxicity to determine if changes in drug formulation, dosage, or administration schedules could reduce the risk.[4]
Section 2: Troubleshooting Guides
This section provides guidance for addressing specific issues that may be encountered during preclinical and clinical research with this compound and DFMO.
Troubleshooting Unexpected In Vitro Results
| Issue | Potential Cause | Recommended Action |
| Suboptimal synergy between this compound and DFMO | Insufficient DFMO concentration to induce polyamine transport upregulation. | Ensure that the DFMO concentration used is sufficient to inhibit ODC and cause a compensatory increase in polyamine uptake. This can be verified by measuring polyamine levels and/or the expression of polyamine transporters. |
| High levels of exogenous polyamines in the culture medium. | Use a polyamine-depleted serum or a serum-free medium to reduce the background levels of polyamines, which could otherwise mask the effect of this compound. | |
| Cell line insensitivity. | Profile the expression of polyamine transporters in your cell line of interest. Cell lines with low expression may be less sensitive to this compound. |
Troubleshooting In Vivo Toxicity
| Issue | Potential Cause | Recommended Action |
| Signs of cardiotoxicity in animal models (e.g., ECG abnormalities, cardiac biomarkers) | Dose-dependent toxicity of the combination. | Perform a dose-escalation study to determine the maximum tolerated dose (MTD) of the combination in your specific animal model. |
| Off-target effects of the drugs. | Investigate potential off-target effects of this compound and DFMO on cardiac cells. This could involve in vitro studies using cardiomyocytes. | |
| Animal model predisposition. | Consider the cardiovascular health of the animal model being used. Some strains may be more susceptible to cardiotoxicity. | |
| Gastrointestinal distress (e.g., weight loss, diarrhea) | On-target effects on rapidly dividing cells of the GI tract. | Consider dose reduction or intermittent dosing schedules. Provide supportive care, such as hydration and anti-diarrheal agents, as per veterinary guidance. |
Section 3: Data Presentation
This section summarizes key quantitative data from preclinical and clinical studies of this compound and DFMO.
Table 1: Treatment-Emergent Adverse Events (TEAEs) from Phase I Study (NCT03536728)
| Adverse Event | Frequency (%) | Grade 3/4 (%) |
| Diarrhea | 39.3 | Not Reported |
| Nausea | 37.5 | Not Reported |
| Vomiting | 33.9 | Not Reported |
| Data from a study in 56 patients with advanced solid tumors. No Grade 4 or 5 TEAEs were reported.[2] |
Table 2: Efficacy of DFMO Maintenance Therapy in High-Risk Neuroblastoma (Pre-combination studies)
| Outcome | 2-Year Rate (%) | 5-Year Rate (%) |
| Event-Free Survival (EFS) | 86.4 | 85.2 |
| Overall Survival (OS) | 98.8 | 95.1 |
| Data from a subset analysis of a Phase II trial of DFMO monotherapy as maintenance. |
Section 4: Experimental Protocols
This section provides an overview of key experimental methodologies.
Protocol 4.1: In Vitro Synergy Assay
-
Cell Culture: Culture cancer cells in standard medium. For experiments, switch to a medium with polyamine-depleted serum.
-
Drug Treatment: Treat cells with a matrix of this compound and DFMO concentrations for 72 hours. Include single-agent controls.
-
Viability Assessment: Determine cell viability using a standard assay (e.g., MTT, CellTiter-Glo).
-
Data Analysis: Calculate the Combination Index (CI) using the Chou-Talalay method to determine if the drug interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
Protocol 4.2: In Vivo Efficacy Study in a Xenograft Model
-
Animal Model: Use immunodeficient mice (e.g., NOD-SCID) for tumor cell implantation.
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice.
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize mice into treatment groups (Vehicle, this compound alone, DFMO alone, this compound + DFMO).
-
Drug Administration: Administer drugs via the appropriate route (e.g., oral gavage for this compound, drinking water for DFMO).
-
Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor for any signs of toxicity.
-
Endpoint: Euthanize mice when tumors reach the maximum allowed size or at the end of the study period. Collect tumors for further analysis.
Section 5: Visualizations
This section provides diagrams to illustrate key pathways and workflows.
Caption: Dual inhibition of polyamine metabolism by DFMO and this compound.
Caption: A logical workflow for troubleshooting in vivo toxicity.
References
- 1. Protocols [clinicaltrials.cancer.psu.edu]
- 2. Phase I dose-escalation trial of AMXT 1501 dicaprate plus difluoromethylornithine: a dual-agent approach targeting immunosuppressive polyamine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cardioprotective strategies in the management of chemotherapy-induced cardiotoxicity: current approaches and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AMXT1501/DFMO (polyamine inhibition) therapy | Solving Kids’ Cancer UK [solvingkidscancer.org.uk]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
Technical Support Center: AMXT-1501 Preclinical to Clinical Translation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the polyamine transport inhibitor AMXT-1501. The information is based on available preclinical and clinical data, focusing on the challenges of translating preclinical findings into clinical trials.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a novel and potent inhibitor of polyamine transport.[1] Polyamines, such as putrescine, spermidine, and spermine, are essential for cell growth, differentiation, and survival.[2] Cancer cells have a high demand for polyamines and often upregulate their synthesis and transport to sustain their rapid proliferation.[3] this compound blocks the uptake of polyamines from the extracellular environment into cancer cells.[1]
It is often used in combination with difluoromethylornithine (DFMO), an inhibitor of ornithine decarboxylase (ODC), the rate-limiting enzyme in polyamine biosynthesis.[4][5] The combination of inhibiting both polyamine synthesis (DFMO) and transport (this compound) leads to a more comprehensive depletion of intracellular polyamine pools, resulting in enhanced cancer cell growth inhibition and apoptosis.[5] Preclinical studies have shown that cancer cells can compensate for ODC inhibition by DFMO by increasing their uptake of polyamines, a mechanism that is effectively blocked by this compound.[6][7]
Q2: What are the key preclinical findings for this compound in combination with DFMO?
Preclinical studies, primarily in neuroblastoma and diffuse intrinsic pontine glioma (DIPG) models, have demonstrated the synergistic anti-tumor activity of the this compound and DFMO combination.
-
In Vitro: The combination treatment has been shown to synergistically decrease cancer cell survival and colony formation.[8] It induces G1 cell cycle arrest and apoptosis, as evidenced by hypophosphorylation of the retinoblastoma protein (Rb) and increased expression of cleaved PARP and caspase 3.[5]
-
In Vivo: In mouse models of neuroblastoma, the combination of this compound and DFMO significantly extended the survival of tumor-bearing mice compared to either agent alone.[1] This enhanced efficacy was also observed when the combination was added to standard-of-care chemotherapy.[9] In DIPG orthotopic animal models, the combination treatment led to a significant extension of survival.[6][7]
Q3: What are the major challenges encountered when translating this compound preclinical data to clinical trials?
The primary challenge in the clinical translation of this compound, particularly in pediatric populations, has been the emergence of severe cardiac toxicity .
-
A planned clinical trial of this compound/DFMO in children with high-risk neuroblastoma and DIPG was paused due to the potential for developing severe cardiac toxicity, including cardiac arrest.[10][11] This has necessitated further extensive laboratory testing to investigate the link between the drug combination and cardiac events and to explore potential mitigation strategies such as dose adjustments or scheduling changes.[10][11]
Other general challenges in translating polyamine transport inhibitors from preclinical to clinical stages include:
-
Predicting Human Toxicity: Preclinical animal models may not always accurately predict all toxicities in humans. The cardiac toxicity observed with this compound highlights this challenge.
-
Pharmacokinetics and Pharmacodynamics (PK/PD): Achieving optimal drug exposure at the tumor site while minimizing systemic toxicity can be challenging. Understanding the PK/PD relationship is crucial for determining the appropriate dose and schedule in humans.
-
Biomarker Development: Identifying reliable biomarkers to predict which patients are most likely to respond to treatment and to monitor treatment response is an ongoing area of research.
Troubleshooting Guides
Problem: Inconsistent in vitro results with this compound and DFMO combination.
-
Possible Cause 1: Cell line variability. Different cancer cell lines can have varying levels of dependence on polyamine synthesis versus uptake.
-
Troubleshooting Tip: Characterize the expression of ODC and polyamine transporters (e.g., SLC3A2) in your cell lines. Cells with high transporter expression may be more sensitive to this compound.
-
-
Possible Cause 2: Suboptimal drug concentrations. The synergistic effect is dependent on the right concentrations of both drugs.
-
Troubleshooting Tip: Perform dose-response matrix experiments to determine the optimal concentrations and combination index for your specific cell line. Refer to the published IC50 values in the data table below as a starting point.
-
-
Possible Cause 3: Culture media composition. The presence of polyamines in the serum or media can interfere with the experiment.
-
Troubleshooting Tip: Use dialyzed serum to reduce the concentration of exogenous polyamines in your culture media.
-
Problem: Difficulty translating in vivo efficacy from mouse models to clinical trial design.
-
Possible Cause 1: Differences in metabolism and pharmacokinetics between mice and humans.
-
Troubleshooting Tip: Conduct thorough preclinical pharmacokinetic studies to understand the drug's absorption, distribution, metabolism, and excretion (ADME) profile. This data is essential for allometric scaling to predict human equivalent doses.
-
-
Possible Cause 2: Lack of a predictive toxicology model. The cardiac toxicity observed in humans was not a prominent finding in the initial preclinical reports.
-
Troubleshooting Tip: Consider incorporating more comprehensive toxicology studies in relevant animal models, including cardiovascular safety pharmacology assessments, before advancing to clinical trials, especially in vulnerable populations.
-
Quantitative Data from Preclinical Studies
Table 1: In Vitro Efficacy of this compound and DFMO in Neuroblastoma Cell Lines [5]
| Cell Line | This compound IC50 (µM) | DFMO IC50 (mM) |
| Neuroblastoma Cell Line 1 | 14.13 | 20.76 |
| Neuroblastoma Cell Line 2 | 17.72 | 33.3 |
| Neuroblastoma Cell Line 3 | Not specified | Not specified |
Table 2: In Vivo Efficacy of this compound and DFMO in a TH-MYCN Neuroblastoma Mouse Model [9]
| Treatment Group | Dosage | Outcome |
| DFMO (high-dose) + this compound | 1.5% DFMO in drinking water + 2.5 mg/kg/day this compound | 2-fold greater median survival compared to lower-dose combinations. |
| DFMO + this compound + Chemo-immunotherapy | 1.5% DFMO + 2.5 mg/kg/day this compound + Cyclophosphamide/Topotecan + anti-GD2 antibody | Significantly extended survival (P<0.001) compared to backbone alone. 100% survival at 1 year with minimal toxicity. |
Experimental Protocols
1. In Vitro Cell Proliferation Assay (Based on published methods[5])
-
Cell Plating: Seed neuroblastoma cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound, DFMO, or the combination of both. Include a vehicle-treated control group.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Assess cell viability using a standard method such as the MTT or resazurin (B115843) assay.
-
Data Analysis: Calculate the IC50 values for each drug and use software like CompuSyn to determine the combination index (CI) to assess for synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
2. In Vivo Efficacy Study in a Neuroblastoma Mouse Model (Based on published methods[9])
-
Animal Model: Utilize a relevant mouse model, such as the TH-MYCN transgenic mouse model of neuroblastoma.
-
Tumor Establishment: Allow tumors to establish in the mice.
-
Treatment Groups: Randomize mice into different treatment groups:
-
Vehicle control
-
This compound alone
-
DFMO alone
-
This compound and DFMO combination
-
Combination with standard-of-care chemotherapy
-
-
Drug Administration: Administer drugs at predetermined doses and schedules (e.g., DFMO in drinking water, this compound via oral gavage).
-
Monitoring: Monitor tumor growth and the general health of the mice regularly.
-
Endpoint: The primary endpoint is typically overall survival.
-
Data Analysis: Analyze survival data using Kaplan-Meier curves and log-rank tests to determine statistically significant differences between treatment groups.
Visualizations
Caption: Mechanism of action of this compound and DFMO in cancer cells.
Caption: Challenges in the clinical translation workflow of this compound.
References
- 1. Researchers Combine Old Drug With New One To Starve Neuroblastoma | CCI [ccia.org.au]
- 2. mdpi.com [mdpi.com]
- 3. Small molecule inhibitors and poisons of polyamine transport | Intellectual Property and Other Technology Available for Licensing | Lankenau Institute for Medical Research | Main Line Health | LIMR [limr.mainlinehealth.org]
- 4. Polyamine transport inhibitors: Methods and caveats associated with measuring polyamine uptake in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a novel polyamine transport inhibitor, synergizes with DFMO in inhibiting neuroblastoma cell proliferation by targeting both ornithine decarboxylase and polyamine transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dual targeting of polyamine synthesis and uptake in diffuse intrinsic pontine gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. neuroblastoma.org.au [neuroblastoma.org.au]
- 11. AMXT1501/DFMO (polyamine inhibition) therapy | Solving Kids’ Cancer UK [solvingkidscancer.org.uk]
Validation & Comparative
Dual Blockade of Polyamine Metabolism: A Comparative Guide to AMXT-1501 and Other Polyamine Transport Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The burgeoning field of cancer metabolism has identified the polyamine pathway as a critical dependency for tumor growth and survival. Polyamines, including putrescine, spermidine, and spermine, are polycationic molecules essential for cell proliferation, differentiation, and gene regulation. Cancer cells often exhibit a heightened demand for polyamines, met by both endogenous synthesis and uptake from the tumor microenvironment. This dependency presents a promising therapeutic window.
This guide provides a comprehensive comparison of AMXT-1501, a novel and potent polyamine transport inhibitor, with other experimental alternatives. It is designed to offer an objective overview of their performance, supported by experimental data, to inform preclinical and clinical research strategies in oncology, particularly in aggressive malignancies like neuroblastoma.
Mechanism of Action: A Two-Pronged Attack
A key strategy in targeting polyamine metabolism is a dual-pronged approach: inhibiting both the synthesis and the transport of polyamines. The enzyme ornithine decarboxylase (ODC) is the rate-limiting step in polyamine biosynthesis and a transcriptional target of the MYCN oncogene, which is frequently amplified in neuroblastoma.[1][2][3] While the ODC inhibitor difluoromethylornithine (DFMO) effectively reduces intracellular polyamine synthesis, cancer cells can compensate by upregulating polyamine uptake from their surroundings.[4] This is where polyamine transport inhibitors (PTIs) like this compound become crucial. By blocking this salvage pathway, PTIs synergize with ODC inhibitors to induce a more profound and sustained depletion of intracellular polyamines, leading to cell cycle arrest and apoptosis.[4]
Recent studies have identified the P5B-type ATPase ATP13A3 as a key polyamine transporter in neuroblastoma and a direct target of this compound.[5]
Comparative Efficacy of Polyamine Transport Inhibitors
The following tables summarize the in vitro efficacy of this compound and a key alternative, Trimer44NMe, in inhibiting polyamine transport.
| Inhibitor | Target | Cell Line | IC50 (µM) | Reference |
| This compound | Polyamine Transport | Neuroblastoma Cell Lines | 14.13 - 17.72 | [4] |
| DFMO | Ornithine Decarboxylase (ODC) | Neuroblastoma Cell Lines | 20,760 - 33,300 | [4] |
Table 1: IC50 Values of this compound and DFMO in Neuroblastoma Cell Lines. This table highlights the concentration of each inhibitor required to reduce the viability of neuroblastoma cells by 50%.
| Inhibitor | Radiolabeled Polyamine | Cell Line | Ki (µM) | Reference |
| This compound | ³H-Putrescine | L3.6pl (Pancreatic Cancer) | 3.4 ± 0.8 | |
| ³H-Spermidine | L3.6pl (Pancreatic Cancer) | 2.5 ± 0.1 | ||
| ¹⁴C-Spermine | L3.6pl (Pancreatic Cancer) | 0.9 ± 0.2 | ||
| Trimer44NMe | ³H-Putrescine | L3.6pl (Pancreatic Cancer) | 17.4 ± 7.6 | |
| ³H-Spermidine | L3.6pl (Pancreatic Cancer) | 2.6 ± 0.3 | ||
| ¹⁴C-Spermine | L3.6pl (Pancreatic Cancer) | 0.9 ± 0.1 |
Table 2: Comparative Inhibition Constants (Ki) of this compound and Trimer44NMe. This table presents the inhibitor concentration required to produce half-maximum inhibition of radiolabeled polyamine uptake, providing a direct measure of their potency in blocking the polyamine transport system.
In Vivo Efficacy: Prolonging Survival in Neuroblastoma Models
Experimental Protocols
To facilitate the replication and validation of these findings, detailed methodologies for key experiments are provided below.
Radiolabeled Polyamine Uptake Assay
This assay is the gold standard for quantifying the inhibitory effect of compounds on polyamine transport.
Objective: To measure the uptake of radiolabeled polyamines (e.g., ³H-putrescine, ³H-spermidine, or ¹⁴C-spermine) into cancer cells in the presence and absence of a test inhibitor.
Materials:
-
Cancer cell line of interest (e.g., neuroblastoma cell lines)
-
Complete cell culture medium
-
Radiolabeled polyamines (e.g., [³H]putrescine, [³H]spermidine, [¹⁴C]spermine)
-
Test inhibitor (e.g., this compound, Trimer44NMe)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., 0.1 M NaOH)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate at a density that ensures they reach 70-80% confluency on the day of the assay.
-
Pre-incubation: Wash the cells with pre-warmed PBS. Add assay buffer (e.g., serum-free medium) containing various concentrations of the test inhibitor to the wells. Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
Initiation of Uptake: Add the radiolabeled polyamine to each well at a final concentration of 1 µM.
-
Incubation: Incubate the plate at 37°C for a short period (e.g., 10-30 minutes) to allow for polyamine uptake.
-
Termination of Uptake: Aspirate the medium and rapidly wash the cells three times with ice-cold PBS to stop the uptake process.
-
Cell Lysis: Add cell lysis buffer to each well and incubate to ensure complete cell lysis.
-
Scintillation Counting: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Normalize the counts per minute (CPM) to the protein concentration of each well. Calculate the percentage of inhibition for each inhibitor concentration compared to the control (no inhibitor). Determine the IC50 or Ki value by fitting the data to a dose-response curve.
Intracellular Polyamine Analysis by HPLC
This method allows for the quantification of intracellular polyamine pools (putrescine, spermidine, and spermine).
Objective: To measure the levels of endogenous polyamines in cells following treatment with inhibitors.
Materials:
-
Treated and untreated cancer cells
-
Perchloric acid (PCA) or similar deproteinizing agent
-
Dansyl chloride or o-phthalaldehyde (B127526) (OPA) for derivatization
-
HPLC system with a C18 reverse-phase column and a fluorescence detector
-
Polyamine standards (putrescine, spermidine, spermine)
Procedure:
-
Sample Preparation: Harvest the cells and wash with PBS. Resuspend the cell pellet in a known volume of ice-cold PCA (e.g., 0.2 M) to precipitate proteins.
-
Deproteinization: Vortex the samples and centrifuge at high speed to pellet the precipitated protein.
-
Derivatization: Transfer the supernatant containing the polyamines to a new tube. Add a derivatizing agent (e.g., dansyl chloride or OPA) and incubate under appropriate conditions (e.g., specific pH, temperature, and time) to form fluorescent derivatives.
-
HPLC Analysis: Inject the derivatized sample into the HPLC system. Separate the polyamine derivatives using a C18 column with a suitable mobile phase gradient.
-
Detection: Detect the fluorescent derivatives using a fluorescence detector set at the appropriate excitation and emission wavelengths for the chosen derivatizing agent.
-
Quantification: Create a standard curve using known concentrations of polyamine standards. Quantify the amount of each polyamine in the samples by comparing their peak areas to the standard curve. Normalize the results to the cell number or protein content.
Visualizing the Pathway and Experimental Logic
To better understand the interplay of the molecules involved and the experimental design, the following diagrams are provided.
Caption: Polyamine metabolism and points of inhibition.
Caption: General experimental workflow for comparing PTIs.
Conclusion
The dual inhibition of polyamine synthesis and transport represents a highly promising therapeutic strategy for cancers dependent on this metabolic pathway. This compound has emerged as a potent and specific inhibitor of polyamine transport with compelling preclinical data, particularly in combination with the ODC inhibitor DFMO. This guide provides a framework for researchers to objectively evaluate this compound in comparison to other polyamine transport inhibitors, offering the necessary data and methodologies to advance the development of this novel class of anticancer agents. Further preclinical and clinical investigation is warranted to fully elucidate the therapeutic potential of this compound and to identify patient populations most likely to benefit from this targeted approach.
References
- 1. Polyamine synthesis as a target of MYC oncogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Polyamine pathway inhibition as a novel therapeutic approach to treating neuroblastoma [frontiersin.org]
- 3. Myc, Oncogenic Protein Translation, and the Role of Polyamines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Pathways: Disrupting polyamine homeostasis as a therapeutic strategy for neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
AMXT-1501 in the Landscape of Polyamine Transport Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of AMXT-1501 with other polyamine transport inhibitors, supported by experimental data. Polyamines are essential for cell growth and proliferation, and their dysregulation is a hallmark of cancer. The polyamine transport system (PTS) is a critical pathway for cellular polyamine uptake, making it an attractive target for therapeutic intervention. This compound is a novel polyamine transport inhibitor that has shown promise in preclinical and clinical studies, often in combination with agents that block polyamine synthesis.
This guide will delve into the comparative efficacy of this compound against other known polyamine transport inhibitors, presenting key quantitative data in a structured format. Detailed experimental protocols for the cited experiments are also provided to enable reproducibility and further investigation.
Comparative Efficacy of Polyamine Transport Inhibitors
A key measure of a polyamine transport inhibitor's efficacy is its ability to block the uptake of natural polyamines such as putrescine, spermidine (B129725), and spermine. The following tables summarize the in vitro performance of this compound in comparison to other inhibitors: Trimer44NMe and a novel macrocyclic inhibitor designated as "Lasso 6."
Inhibition of Polyamine Uptake
The inhibition constant (Ki) represents the concentration of the inhibitor required to produce half-maximum inhibition. A lower Ki value indicates a more potent inhibitor. The data below was generated using a radiolabeled polyamine uptake assay in the L3.6pl human pancreatic cancer cell line.
| Inhibitor | Ki for ³H-Spermidine Uptake (µM) | Ki for ¹⁴C-Spermine Uptake (µM) | Ki for ³H-Putrescine Uptake (µM) |
| This compound | 2.5 ± 0.1 | 0.9 ± 0.2 | 3.4 ± 0.8 |
| Trimer44NMe | 2.6 ± 0.3 | 0.9 ± 0.1 | 17.4 ± 7.6 |
| Lasso 6 | 3.3 ± 0.4 | 1.3 ± 0.2 | 11.6 ± 3.8 |
Data presented as mean ± standard deviation.
These results indicate that this compound and Trimer44NMe have a comparable and high potency for inhibiting the uptake of spermidine and spermine. Notably, this compound demonstrates a significantly stronger inhibition of putrescine uptake compared to both Trimer44NMe and Lasso 6, suggesting it may have a broader inhibitory profile across different polyamine transporters.
Cytotoxicity and Maximum Tolerated Concentration
The half-maximal inhibitory concentration (IC50) reflects the concentration of a drug that is required for 50% inhibition of cell growth in vitro. The Maximum Tolerated Concentration (MTC) is the highest concentration of a compound that results in less than a 10% reduction in relative cell growth.
| Inhibitor | Cell Line | IC50 (µM) | MTC (µM) |
| This compound | Neuroblastoma (NB) Cell Lines | 14.13 - 17.72 | Not Reported in this study |
| Lasso 6 | L3.6pl (Pancreatic Cancer) | 1170 | 500 |
| Lasso 7 | L3.6pl (Pancreatic Cancer) | 368 | 100 |
The IC50 values for this compound in neuroblastoma cell lines demonstrate its cytotoxic potential at micromolar concentrations. In contrast, the "Lasso" compounds show significantly lower toxicity in the L3.6pl pancreatic cancer cell line, with much higher IC50 and MTC values. This suggests a potentially wider therapeutic window for the Lasso compounds in this specific cell line, although direct comparative toxicity studies in the same cell line are needed for a conclusive assessment.
Experimental Protocols
The following section details the methodology for a key experiment used to generate the comparative data presented above.
Radiolabeled Polyamine Uptake Assay
This assay is a standard method for quantifying the inhibition of polyamine transport.
Objective: To determine the inhibition constant (Ki) of a test compound (e.g., this compound) for the uptake of radiolabeled polyamines.
Materials:
-
Cancer cell line with high polyamine transport activity (e.g., L3.6pl human pancreatic cancer cells)
-
Cell culture medium and supplements
-
Radiolabeled polyamines: ³H-spermidine, ¹⁴C-spermine, ³H-putrescine
-
Test inhibitors (this compound, Trimer44NMe, Lasso 6)
-
Scintillation fluid and a scintillation counter
Procedure:
-
Cell Seeding: Plate the selected cancer cells in appropriate multi-well plates and allow them to adhere and grow to a desired confluency.
-
Inhibitor Pre-incubation: Treat the cells with varying concentrations of the test inhibitor for a specified period.
-
Radiolabeled Polyamine Addition: Add a fixed concentration of the radiolabeled polyamine to each well.
-
Incubation: Incubate the cells for a short period (e.g., 15 minutes) to allow for polyamine uptake.
-
Washing: Rapidly wash the cells with ice-cold buffer to remove extracellular radiolabeled polyamines.
-
Cell Lysis: Lyse the cells to release the intracellular contents.
-
Scintillation Counting: Add the cell lysate to scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the rate of polyamine uptake at each inhibitor concentration. The Ki value can then be determined using appropriate kinetic models, such as the Cheng-Prusoff equation.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and processes discussed, the following diagrams are provided in Graphviz DOT language.
Polyamine Metabolism and Inhibition
This diagram illustrates the dual-inhibition strategy often employed with this compound, targeting both polyamine synthesis and transport.
Caption: Dual inhibition of polyamine synthesis by DFMO and transport by this compound.
Experimental Workflow for Radiolabeled Polyamine Uptake Assay
This diagram outlines the key steps involved in the radiolabeled polyamine uptake assay.
Caption: Workflow for determining polyamine transport inhibition.
Conclusion
This compound is a potent inhibitor of polyamine transport, demonstrating broad activity against the uptake of putrescine, spermidine, and spermine. Its efficacy, particularly in combination with polyamine synthesis inhibitors like DFMO, underscores its potential as a valuable tool in cancer research and therapeutic development. The comparative data presented here provides a quantitative basis for evaluating this compound against other inhibitors and highlights the importance of considering both inhibitory potency and cellular toxicity in the selection of research tools and potential drug candidates. The detailed experimental protocols and workflow diagrams serve as a resource for researchers seeking to further investigate the role of polyamine transport in disease and to evaluate novel inhibitory compounds.
A Comparative Analysis of AMXT-1501 and DFMO Monotherapy in Oncology
For Researchers, Scientists, and Drug Development Professionals
Introduction
The polyamine pathway is a critical regulator of cell growth, differentiation, and survival. Its dysregulation is a hallmark of many cancers, making it a key target for therapeutic intervention. Two drugs that modulate this pathway, AMXT-1501 and DFMO (Difluoromethylornithine or eflornithine), have garnered significant attention. While often studied in combination, this guide provides a comparative analysis of their properties and performance as monotherapies, based on available preclinical and clinical data. This analysis aims to equip researchers, scientists, and drug development professionals with a clear, data-driven understanding of each agent's individual characteristics.
Mechanism of Action
This compound and DFMO target the polyamine pathway through distinct but complementary mechanisms.
-
DFMO (Eflornithine) is an irreversible inhibitor of ornithine decarboxylase (ODC), the first and rate-limiting enzyme in the polyamine biosynthesis pathway. By blocking ODC, DFMO prevents the conversion of ornithine to putrescine, thereby depleting the intracellular pools of downstream polyamines, spermidine, and spermine.[1][2][3] This leads to a cytostatic effect, primarily through G1 cell cycle arrest.[4][5]
-
This compound is a novel, potent polyamine transport inhibitor.[6][7] Cancer cells can compensate for the inhibition of polyamine synthesis by upregulating the transport of polyamines from the extracellular environment.[1][6] this compound blocks this compensatory mechanism by inhibiting the polyamine transport system, leading to a more complete depletion of intracellular polyamines.[1][6]
The following diagram illustrates the distinct points of intervention of this compound and DFMO in the polyamine pathway.
References
- 1. Dual targeting of polyamine synthesis and uptake in diffuse intrinsic pontine gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic activity of difluoromethylornithine compared with fenretinide in neuroblastoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Effects of polyamine depletion by alpha-difluoromethylornithine on in vitro and in vivo biological properties of 4T1 murine mammary cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pure.psu.edu [pure.psu.edu]
- 6. Researchers Combine Old Drug With New One To Starve Neuroblastoma | CCI [ccia.org.au]
- 7. This compound, a novel polyamine transport inhibitor, synergizes with DFMO in inhibiting neuroblastoma cell proliferation by targeting both ornithine decarboxylase and polyamine transport [pubmed.ncbi.nlm.nih.gov]
Dual Blockade of Polyamine Metabolism Shows Promise in Overcoming DFMO-Resistant Neuroblastoma
A novel therapeutic strategy combining the polyamine transport inhibitor AMXT-1501 with the established ornithine decarboxylase (ODC) inhibitor difluoromethylornithine (DFMO) is demonstrating significant efficacy in preclinical models of neuroblastoma, particularly in overcoming resistance to DFMO monotherapy. This combination offers a promising approach for a patient population with high unmet medical need.
Neuroblastoma, a common and often deadly childhood cancer, is frequently driven by the amplification of the MYCN oncogene.[1] MYCN upregulates the polyamine biosynthesis pathway, leading to an accumulation of polyamines that are essential for rapid cell proliferation and tumor growth.[2][3] DFMO, an irreversible inhibitor of ODC, the rate-limiting enzyme in polyamine synthesis, has shown activity in neuroblastoma. However, its efficacy can be limited by a key resistance mechanism: cancer cells compensate for the shutdown of internal polyamine production by increasing the uptake of polyamines from their microenvironment.[1][2]
This compound directly counteracts this resistance mechanism by blocking the transport of polyamines into the cancer cells.[4] Preclinical studies have shown that this dual-pronged attack—simultaneously inhibiting polyamine synthesis with DFMO and blocking their uptake with this compound—results in a more profound depletion of intracellular polyamine pools, leading to enhanced tumor cell death and inhibition of tumor growth compared to either agent alone.[1][4]
This guide provides a comparative overview of the preclinical efficacy of this compound in combination with DFMO against other strategies aimed at overcoming DFMO resistance in neuroblastoma.
Comparative Efficacy of Polyamine Depletion Strategies
The combination of this compound and DFMO has shown synergistic effects in reducing neuroblastoma cell viability and tumor growth. While direct head-to-head comparisons with all alternative strategies in a single study are limited, the available data suggests that the dual blockade of polyamine synthesis and transport is a highly effective approach.
| Treatment Combination | Neuroblastoma Model(s) | Key Efficacy Data | Reference(s) |
| This compound + DFMO | Human neuroblastoma cell lines (BE(2)-C, SMS-KCNR, CHLA-90); TH-MYCN transgenic mouse model; Xenograft models | In vitro: Synergistic inhibition of cell proliferation. This compound IC50: 14.13-17.72 µM; DFMO IC50: 20.76-33.3 mM. Combination leads to hypophosphorylation of Rb, increased cleaved PARP and caspase-3. In vivo: Significantly longer survival in mouse models compared to control. The combination of the highest doses of DFMO (1.5%) and this compound (2.5 mg/kg/d) showed the greatest efficacy without increased toxicity. | [2][5] |
| SAM486 (AMD1 inhibitor) + DFMO | TH-MYCN transgenic mouse model | In vivo: Additive effect. Combination of DFMO and SAM486 protects 40% of mice from developing neuroblastoma. | [5][6] |
| Celecoxib (COX inhibitor) + DFMO | TH-MYCN transgenic mouse model; Human neuroblastoma xenograft model | In vivo: Synergistic effect. Improved survival in mouse models, especially when combined with chemotherapy (cyclophosphamide). | [6] |
| Dietary Arginine/Proline Restriction + DFMO | TH-MYCN transgenic mouse model | In vivo: Significantly augments anti-tumor activity. Cured more than half of the mice in one study. Leads to ribosome stalling at adenosine-ending codons, favoring a pro-differentiation proteome. | [7][8] |
| Chemotherapy + DFMO | TH-MYCN transgenic mouse model | In vivo: Increased survival and synergy. DFMO/cyclophosphamide (B585) combination resulted in long-term cure of 80% of mice, compared to 20% with cyclophosphamide alone. Synergy also observed with irinotecan/temozolomide and cyclophosphamide/topotecan. | [6] |
Note: Direct comparison of efficacy across different studies should be approached with caution due to variations in experimental design, including cell lines, animal models, and treatment regimens.
Signaling Pathways and Mechanisms of Action
The primary mechanism of action for the this compound and DFMO combination is the profound depletion of intracellular polyamines. This has several downstream consequences that inhibit tumor growth and promote apoptosis.
Caption: Polyamine metabolism and points of inhibition by DFMO and this compound.
Depletion of polyamines, particularly spermidine, leads to the hypophosphorylation of the retinoblastoma protein (Rb).[1] Active, hypophosphorylated Rb prevents cell cycle progression from the G1 to the S phase, thereby arresting cell proliferation.[1] Furthermore, polyamine depletion induces apoptosis, as evidenced by the increased expression of cleaved PARP and cleaved caspase-3.[1]
Experimental Protocols
In Vitro Cell Viability and Apoptosis Assays
-
Cell Lines: A panel of human neuroblastoma cell lines with varying MYCN amplification status is used, including BE(2)-C (MYCN-amplified), SMS-KCNR (MYCN-amplified), and CHLA-90 (non-MYCN-amplified).[2]
-
Culture Conditions: Cells are cultured in standard growth medium supplemented with fetal bovine serum and antibiotics.
-
Drug Treatment: Cells are treated with a range of concentrations of DFMO and this compound, both as single agents and in combination, for 48 to 72 hours.
-
Viability Assay: Cell viability is assessed using a Calcein AM assay, which measures the number of live cells. IC50 values are calculated from dose-response curves.
-
Apoptosis Assay: Apoptosis is quantified by Western blot analysis of key apoptotic markers, including cleaved PARP and cleaved caspase-3.
Caption: In vitro experimental workflow.
In Vivo Xenograft and Transgenic Mouse Models
-
Animal Models:
-
Xenograft Model: Athymic nude mice are subcutaneously injected with human neuroblastoma cells.
-
Transgenic Model: The TH-MYCN transgenic mouse model, which spontaneously develops neuroblastoma that closely mimics the human disease, is utilized.[6]
-
-
Treatment Regimen: Once tumors are established, mice are treated with vehicle control, DFMO alone, this compound alone, or the combination of DFMO and this compound. Drugs are typically administered orally or in the drinking water.
-
Efficacy Endpoints:
-
Tumor Growth: Tumor volume is measured regularly using calipers.
-
Survival: Mice are monitored for signs of morbidity, and survival is recorded. Kaplan-Meier survival curves are generated to compare treatment groups.
-
Safety and Clinical Development
The combination of this compound and DFMO has been granted Orphan Drug Designation by the U.S. Food and Drug Administration for the treatment of neuroblastoma.[9] A Phase 1/2 clinical trial (NCT06465199) is currently underway to evaluate the safety, tolerability, and efficacy of this combination in pediatric patients with neuroblastoma, CNS tumors, and sarcomas.[10]
However, concerns regarding potential cardiac toxicity have been raised. A planned pediatric clinical trial in Australia was paused due to the possibility of severe cardiac toxicity, including cardiac arrest, observed in relation to this compound/DFMO therapy.[11][12] Further investigation into the mechanism of this potential toxicity is ongoing, and the results from the adult Phase 1 trial are eagerly awaited to provide more clarity on the safety profile of this combination.[11][12]
Conclusion
The dual inhibition of polyamine synthesis and transport with the combination of DFMO and this compound represents a rational and promising therapeutic strategy for DFMO-resistant neuroblastoma. Preclinical data strongly support the enhanced efficacy of this combination over DFMO monotherapy. While the ongoing clinical trials will be crucial in determining the safety and ultimate clinical utility of this approach, the initial findings offer a new avenue of hope for children with this challenging disease. Continued research into the comparative efficacy and safety of this combination alongside other strategies to overcome DFMO resistance will be vital in optimizing treatment for high-risk neuroblastoma.
References
- 1. This compound, a novel polyamine transport inhibitor, synergizes with DFMO in inhibiting neuroblastoma cell proliferation by targeting both ornithine decarboxylase and polyamine transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Polyamine pathway inhibition as a novel therapeutic approach to treating neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Pathways: Disrupting polyamine homeostasis as a therapeutic strategy for neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Researchers Combine Old Drug With New One To Starve Neuroblastoma | CCI [ccia.org.au]
- 5. Translational development of difluoromethylornithine (DFMO) for the treatment of neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Reprogramming neuroblastoma by diet-enhanced polyamine depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alexslemonade.org [alexslemonade.org]
- 9. targetedonc.com [targetedonc.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. AMXT1501/DFMO (polyamine inhibition) therapy | Solving Kids’ Cancer UK [solvingkidscancer.org.uk]
- 12. neuroblastoma.org.au [neuroblastoma.org.au]
Dual Blockade of Polyamine Metabolism: A Synergistic Strategy for Anti-Tumor Activity
A Comparison of AMXT-1501 and DFMO Combination Therapy with Alternative Treatments
For researchers and drug development professionals exploring novel anti-cancer strategies, targeting cellular polyamine metabolism has emerged as a promising avenue. Polyamines are essential for cell growth and proliferation, and their levels are often elevated in cancer cells. This guide provides a comprehensive comparison of a dual-action approach, combining this compound and DFMO, with other therapeutic alternatives, supported by preclinical experimental data.
The combination of this compound, a novel polyamine transport inhibitor, and difluoromethylornithine (DFMO), an inhibitor of ornithine decarboxylase (ODC), the rate-limiting enzyme in polyamine biosynthesis, presents a synergistic strategy to deplete intracellular polyamine pools and inhibit tumor growth.[1] This approach simultaneously blocks both the production and uptake of polyamines, effectively starving cancer cells of these critical molecules.[2]
Comparative Efficacy Analysis
The synergistic anti-tumor activity of the this compound and DFMO combination has been demonstrated in preclinical models of neuroblastoma, a cancer where the MYCN oncogene often drives polyamine dependency.
In Vitro Anti-Proliferative Activity
Studies have established the individual potency of both this compound and DFMO in neuroblastoma cell lines. While direct synergistic IC50 values for the combination are not extensively published in a comparative format, the individual IC50 values highlight their anti-proliferative effects.
| Cell Line | Treatment | IC50 | Reference |
| SK-N-BE(2) | This compound | 17.72 µM | [1] |
| DFMO | 20.76 mM | [1] | |
| CHP-212 | This compound | 14.13 µM | [1] |
| DFMO | 33.3 mM | [1] | |
| LAN-5 | This compound | 16.21 µM | [1] |
| DFMO | 25.4 mM | [1] |
Note: The combination of this compound and DFMO has been shown to result in enhanced growth inhibition compared to either agent alone, suggesting a synergistic interaction.[1]
In Vivo Anti-Tumor Activity
Preclinical studies using the TH-MYCN transgenic mouse model of neuroblastoma have provided compelling evidence for the in vivo efficacy of the this compound and DFMO combination, particularly when integrated with standard-of-care chemotherapy and immunotherapy.
| Treatment Group | Outcome | Reference |
| Control | - | [3] |
| DFMO/AMXT-1501 | Increased survival compared to control | [2] |
| DFMO/AMXT-1501 + Temozolomide/Irinotecan | Improved efficacy over DFMO/AMXT-1501 alone | [3] |
| DFMO/AMXT-1501 + Cyclophosphamide/Topotecan | Improved efficacy over DFMO/AMXT-1501 alone | [3] |
| DFMO/AMXT-1501 + Cyclophosphamide/Topotecan + anti-GD2 Antibody | 100% survival at 1 year | [3] |
These findings underscore the potential of this combination to significantly enhance the efficacy of existing treatment regimens for high-risk neuroblastoma.
Signaling Pathway and Mechanism of Action
The synergistic effect of this compound and DFMO stems from their complementary inhibition of the polyamine pathway. DFMO blocks the de novo synthesis of polyamines by irreversibly inhibiting ODC, while this compound prevents the compensatory uptake of extracellular polyamines by cancer cells.
Caption: Dual blockade of polyamine synthesis by DFMO and transport by this compound.
Experimental Protocols
The following are summaries of key experimental methodologies used to validate the anti-tumor activity of this compound and DFMO.
Cell Viability Assay (MTT Assay)
This assay is used to assess the effect of the compounds on the proliferation of cancer cell lines.
-
Cell Seeding: Neuroblastoma cells (e.g., SK-N-BE(2), CHP-212, LAN-5) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Treatment: Cells are treated with a range of concentrations of this compound, DFMO, or the combination of both for 72 hours.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based solution).
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The results are expressed as a percentage of the viability of untreated control cells.
In Vivo Tumor Growth in Orthotopic Neuroblastoma Mouse Model
This model is used to evaluate the in vivo efficacy of the drug combination in a setting that mimics the human disease.
-
Tumor Cell Implantation: TH-MYCN transgenic mice, which are genetically predisposed to develop neuroblastoma, are used. Alternatively, human neuroblastoma cells can be surgically implanted into the adrenal gland of immunodeficient mice.
-
Tumor Growth Monitoring: Tumor development and growth are monitored using non-invasive imaging techniques such as bioluminescence imaging or ultrasound.
-
Treatment Administration: Once tumors reach a palpable size, mice are randomized into different treatment groups: vehicle control, this compound alone, DFMO alone, the combination of this compound and DFMO, and combinations with standard chemotherapy agents. The drugs are typically administered orally.
-
Efficacy Evaluation: The primary endpoints are tumor growth inhibition and overall survival. Tumor volume is measured regularly, and survival is monitored over time.
Experimental Workflow
The process of validating the synergistic anti-tumor activity of this compound and DFMO follows a structured workflow from in vitro characterization to in vivo efficacy studies.
Caption: From in vitro screening to clinical trials for this compound and DFMO.
References
- 1. This compound, a novel polyamine transport inhibitor, synergizes with DFMO in inhibiting neuroblastoma cell proliferation by targeting both ornithine decarboxylase and polyamine transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Researchers Combine Old Drug With New One To Starve Neuroblastoma | CCI [ccia.org.au]
- 3. aacrjournals.org [aacrjournals.org]
A Comparative Guide to In Vitro and In Vivo Responses of AMXT-1501 in Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the experimental data on AMXT-1501, a novel polyamine transport inhibitor, primarily in combination with difluoromethylornithine (DFMO), an inhibitor of polyamine synthesis. The data presented herein summarizes key findings from in vitro and in vivo preclinical studies in neuroblastoma and diffuse intrinsic pontine glioma (DIPG), offering insights into the therapeutic potential of this combination therapy.
Executive Summary
This compound, in synergy with DFMO, presents a promising therapeutic strategy for cancers dependent on polyamine metabolism, such as neuroblastoma and DIPG. This dual-action approach simultaneously blocks the synthesis and uptake of polyamines, essential molecules for cell growth and proliferation. Preclinical evidence demonstrates that this combination therapy effectively reduces cancer cell viability, induces apoptosis, and significantly extends survival in animal models of these aggressive pediatric cancers. This guide details the quantitative outcomes of these studies, outlines the experimental methodologies, and visually represents the underlying biological pathways and workflows.
Data Presentation
The following tables summarize the key quantitative data from in vitro and in vivo studies investigating the efficacy of this compound, alone and in combination with DFMO.
In Vitro Efficacy of this compound and DFMO
| Cancer Type | Cell Lines | Treatment | IC50 Values | Observations |
| Neuroblastoma | Three NB cell lines | This compound | 14.13 - 17.72 µM[1] | Induces G1 cell cycle arrest and apoptosis.[1] |
| DFMO | 20.76 - 33.3 mM[1] | |||
| DIPG | Patient-derived cell lines | This compound | 4 - 10 µM | Cytotoxic to DIPG cells with minimal effect on healthy cells. |
In Vivo Efficacy of this compound and DFMO Combination Therapy in Orthotopic Mouse Models
| Cancer Model | Treatment Group | Median Survival (days) | Key Findings |
| DIPG (SU-DIPGVI-Luciferase) | Vehicle | 95 | The combination therapy significantly extended survival. |
| DFMO | 101 | ||
| This compound | 96 | ||
| DFMO + this compound | Undefined | ||
| DIPG (HSJD-DIPG007) | Vehicle | 55 | The combination therapy demonstrated a robust survival benefit. |
| DFMO | 65 | ||
| This compound | 59 | ||
| DFMO + this compound | Undefined | ||
| DIPG (RA055 Xenograft) | Vehicle | 44 | The addition of this compound and DFMO to irradiation markedly improved survival. |
| Irradiation | 61 | ||
| DFMO + this compound | 136 | ||
| DFMO + this compound + Irradiation | 158 | ||
| Neuroblastoma (TH-MYCN) | Standard Chemotherapy/Immunotherapy | - | Addition of high-dose DFMO/AMXT-1501 resulted in 100% survival at 1 year.[2] |
| High-dose DFMO + this compound | - | Median survival was 2-fold greater compared to lower-dose combinations.[2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate reproducibility and further investigation.
In Vitro Cell Viability: 4-Methylumbelliferyl Heptanoate (B1214049) (MUH) Assay
This fluorometric assay quantifies cell viability by measuring the activity of intracellular esterases.
Materials:
-
4-Methylumbelliferyl heptanoate (MUH)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Complete cell culture medium
-
96-well clear-bottom black plates
-
Microplate reader with fluorescence detection
Protocol:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate overnight at 37°C and 5% CO2 to allow for cell attachment.[3]
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds (this compound, DFMO, or combination) in complete culture medium.
-
Remove the seeding medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells as a control.
-
Incubate for the desired treatment period (e.g., 72 hours).
-
-
MUH Staining and Measurement:
-
Prepare a 100 µM working solution of MUH in PBS.
-
After treatment incubation, gently wash the cells twice with 200 µL of PBS.
-
Add 50 µL of the MUH working solution to each well.
-
Incubate the plate at 37°C in the dark for 35-60 minutes.[3]
-
Measure the fluorescence using a microplate reader with excitation at ~355-360 nm and emission at ~460 nm.[3]
-
-
Data Analysis:
-
Subtract the average fluorescence of the background control wells (medium only) from all other readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
In Vivo Orthotopic Neuroblastoma Mouse Model
This protocol describes the surgical procedure for establishing an orthotopic neuroblastoma tumor in immunocompromised mice.
Materials:
-
Surgical instruments
-
Anesthesia machine
-
Ultrasound and/or bioluminescence imaging system
Protocol:
-
Cell Preparation:
-
Surgical Procedure:
-
Tumor Monitoring:
-
Treatment and Endpoint:
-
Once tumors reach a predetermined size, randomize the mice into treatment groups.
-
Administer treatments (e.g., vehicle, this compound, DFMO, combination therapy) according to the study design.
-
Monitor animal health and tumor size regularly.
-
The primary endpoint is typically median survival, with euthanasia performed when tumors reach a specific size or animals show signs of distress.
-
Visualizations
The following diagrams illustrate the targeted signaling pathway and a typical experimental workflow.
Caption: Dual inhibition of polyamine synthesis by DFMO and transport by this compound.
Caption: Workflow for preclinical evaluation of this compound combination therapy.
References
- 1. This compound, a novel polyamine transport inhibitor, synergizes with DFMO in inhibiting neuroblastoma cell proliferation by targeting both ornithine decarboxylase and polyamine transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. benchchem.com [benchchem.com]
- 4. Development of a Simple and Reproducible Cell-derived Orthotopic Xenograft Murine Model for Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a Simple and Reproducible Cell-derived Orthotopic Xenograft Murine Model for Neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of AMXT-1501 with Existing Cancer Therapies for High-Risk Neuroblastoma
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the investigational therapeutic combination AMXT-1501 and difluoromethylornithine (DFMO) with existing standard-of-care therapies for high-risk neuroblastoma. The information is intended to inform researchers, scientists, and drug development professionals about the mechanism, preclinical efficacy, and clinical potential of this novel polyamine metabolism-targeted therapy.
Executive Summary
This compound is a novel, first-in-class polyamine transport inhibitor designed to be co-administered with DFMO, an established inhibitor of ornithine decarboxylase (ODC), the rate-limiting enzyme in polyamine biosynthesis. This combination aims to achieve a more comprehensive shutdown of polyamine metabolism in cancer cells, which are highly dependent on polyamines for their growth and survival. Preclinical studies in models of high-risk neuroblastoma have demonstrated that the combination of this compound and DFMO is more effective than either agent alone and can enhance the efficacy of standard chemotherapy. A Phase I clinical trial in adults with advanced solid tumors has shown the combination to be safe and tolerable with preliminary signs of clinical activity. However, concerns regarding potential cardiac toxicity have led to a pause in a planned pediatric clinical trial, warranting further investigation.
Standard-of-care therapy for high-risk neuroblastoma is a multi-modal approach with significant, albeit improved, survival rates. This guide will compare the preclinical and available clinical data for the this compound/DFMO combination with the established efficacy of current high-risk neuroblastoma treatment regimens.
Mechanism of Action: A Dual Approach to Polyamine Depletion
Polyamines, such as putrescine, spermidine, and spermine, are essential polycations involved in numerous cellular processes critical for cell growth, proliferation, and differentiation. Cancer cells often exhibit dysregulated polyamine metabolism, characterized by increased biosynthesis and uptake to fuel their rapid proliferation. The combination of this compound and DFMO exploits this dependency through a dual-pronged attack.
-
DFMO (Eflornithine): An irreversible inhibitor of ODC, the first and rate-limiting enzyme in the polyamine biosynthesis pathway. By blocking ODC, DFMO depletes the intracellular production of polyamines.
-
This compound: A potent inhibitor of the polyamine transport system, preventing cancer cells from scavenging extracellular polyamines to compensate for the reduced biosynthesis caused by DFMO.
This synergistic action leads to a more profound and sustained depletion of intracellular polyamine pools, ultimately inducing cell cycle arrest and apoptosis in cancer cells.[1][2]
Signaling Pathway of Polyamine Metabolism Inhibition
Caption: Dual inhibition of polyamine synthesis by DFMO and transport by this compound.
Preclinical Efficacy of this compound and DFMO in Neuroblastoma Models
Preclinical studies utilizing the TH-MYCN transgenic mouse model of neuroblastoma have provided strong evidence for the synergistic anti-tumor activity of the this compound and DFMO combination.
| Treatment Group | Outcome Measure | Result | Reference |
| DFMO + this compound | Median Survival | Significantly extended compared to control and single-agent groups. | [3] |
| DFMO + this compound + Chemotherapy (Temozolomide/Irinotecan or Cyclophosphamide/Topotecan) | Median Survival | Significantly enhanced efficacy compared to chemotherapy with DFMO alone. | [1][4] |
| DFMO + this compound + Chemotherapy + Anti-GD2 Antibody (14G2a) | 1-Year Survival | 100% survival with minimal toxicity. | [4] |
In vitro studies on neuroblastoma cell lines have also demonstrated the synergistic effect of the combination, leading to decreased cell proliferation, induction of G1 cell cycle arrest, and apoptosis.[2]
| Drug | Neuroblastoma Cell Line | IC50 Value | Reference |
| DFMO | Multiple | 20.76 to 33.3 mM | [2] |
| This compound | Multiple | 14.13 to 17.72 µM | [2] |
Head-to-Head Comparison with Standard-of-Care for High-Risk Neuroblastoma
Direct comparison of a Phase I investigational therapy with established multi-modal standard-of-care is challenging due to differences in patient populations, study designs, and endpoints. The following tables present the available data to provide a contextual understanding.
This compound + DFMO: Clinical Data (Advanced Solid Tumors)
Data from a Phase I dose-escalation trial (NCT03536728) in heavily pretreated adult patients with various advanced solid tumors.
| Endpoint | Result | Reference |
| Overall Response Rate (ORR) | 6% (2 confirmed responses) | [5] |
| Clinical Benefit Rate | 49% (16 patients with stable disease) | [5] |
| Safety | Generally safe and well-tolerated. Most common treatment-emergent adverse events were diarrhea, nausea, and vomiting. No grade 4 or 5 TEAEs reported. | [5] |
Standard-of-Care for High-Risk Neuroblastoma: Clinical Efficacy
The current standard of care for high-risk neuroblastoma involves three phases: induction, consolidation, and post-consolidation.
1. Induction Chemotherapy
Multiple intensive chemotherapy regimens are used, such as Rapid COJEC and modified N7.
| Regimen | Endpoint | Result | Reference |
| Rapid COJEC vs. Modified N7 | 5-Year Event-Free Survival (EFS) | 30% vs. 18% (p=0.02) | [6] |
2. Consolidation Therapy
High-dose chemotherapy followed by autologous stem cell transplant (ASCT).
| Regimen | Endpoint | Result | Reference |
| Single ASCT (CEM) | 3-Year EFS | 34% | [6] |
| Tandem ASCT (TC/CEM) | 3-Year EFS | 61.6% | [7] |
3. Post-Consolidation Therapy
Immunotherapy with an anti-GD2 monoclonal antibody (e.g., Dinutuximab) and differentiation therapy with isotretinoin.
| Treatment | Endpoint | Result | Reference |
| Dinutuximab + Cytokines + Isotretinoin vs. Isotretinoin alone | 5-Year EFS | 56.6% vs. 46.1% (p=0.042) | [8] |
| Dinutuximab + Cytokines + Isotretinoin vs. Isotretinoin alone | 5-Year Overall Survival (OS) | 73.2% vs. 56.6% (p=0.045) | [8] |
| Dinutuximab beta + Chemotherapy vs. Chemotherapy alone (Relapsed/Refractory) | Median Progression-Free Survival (PFS) | 11.1 months vs. 3.8 months | [9] |
| Dinutuximab beta + Chemotherapy vs. Chemotherapy alone (Relapsed/Refractory) | Median Overall Survival (OS) | 25.7 months vs. 17.1 months | [9] |
Experimental Protocols
Detailed experimental protocols for the preclinical and clinical studies are extensive. Below is a generalized workflow for a preclinical efficacy study based on the available literature.
Representative Preclinical Experimental Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. This compound, a novel polyamine transport inhibitor, synergizes with DFMO in inhibiting neuroblastoma cell proliferation by targeting both ornithine decarboxylase and polyamine transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Researchers Combine Old Drug With New One To Starve Neuroblastoma | CCI [ccia.org.au]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Phase I dose-escalation trial of AMXT 1501 dicaprate plus difluoromethylornithine: a dual-agent approach targeting immunosuppressive polyamine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. openaccessjournals.com [openaccessjournals.com]
- 7. Treatment of High-Risk Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Long-term follow-up of a Phase III Study of ch14.18 (Dinutuximab) + Cytokine Immunotherapy in Children with High-risk Neuroblastoma: Children’s Oncology Group Study ANBL0032 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
Validating AMXT-1501's Role in Apoptosis: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of AMXT-1501, a novel polyamine transport inhibitor, with other apoptosis-inducing agents for researchers, scientists, and professionals in drug development. By objectively evaluating its performance with supporting experimental data, this document serves as a valuable resource for understanding the therapeutic potential of targeting polyamine metabolism to induce programmed cell death in cancer cells.
Introduction to this compound and Apoptosis Induction
This compound is a first-in-class polyamine transport inhibitor designed to block the uptake of polyamines, which are essential for cell growth and proliferation, particularly in cancer cells. It is most commonly investigated in combination with difluoromethylornithine (DFMO), an inhibitor of ornithine decarboxylase (ODC), the rate-limiting enzyme in polyamine biosynthesis. This dual-pronged approach aims to comprehensively deplete intracellular polyamine levels, thereby inducing cell cycle arrest and, ultimately, apoptosis. Preclinical studies have demonstrated that the combination of this compound and DFMO leads to an increased expression of key apoptotic markers, such as cleaved poly(ADP-ribose) polymerase (PARP) and cleaved caspase-3, in neuroblastoma cell lines.[1][2][3]
Comparative Analysis of Apoptosis Induction
To validate the efficacy of this compound in inducing apoptosis, its performance is compared against three alternative classes of apoptosis-inducing agents: Bcl-2 inhibitors, Inhibitor of Apoptosis Protein (IAP) inhibitors, and Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL) pathway activators. The following tables summarize the available quantitative data on the apoptotic effects of these compounds in neuroblastoma cell lines.
Data Presentation: Quantitative Comparison of Apoptosis Induction
Table 1: Polyamine Depletion (this compound + DFMO)
| Cell Line | Treatment | Apoptosis Metric | Result | Reference |
| Neuroblastoma (various) | This compound + DFMO | Cleaved Caspase-3 | Increased expression | Samal et al., 2013[1][2] |
| Neuroblastoma (various) | This compound + DFMO | Cleaved PARP | Increased expression | Samal et al., 2013[1][2] |
| Neuroblastoma (various) | DFMO (alone) | Apoptosis % (Annexin V) | No significant increase | Gandra et al., 2024[3] |
Table 2: Bcl-2 Inhibitors (e.g., Venetoclax/ABT-199)
| Cell Line | Treatment | Apoptosis Metric | Result | Reference |
| Kelly | 1µM Venetoclax + 1µM NVP-CGM097 (MDM2 inhibitor) | Apoptosis % (Annexin V) | ~45% | Lochmann et al., 2018 |
| IMR5 | 1µM Venetoclax + 1µM NVP-CGM097 (MDM2 inhibitor) | Apoptosis % (Annexin V) | ~35% | Lochmann et al., 2018 |
| NB-1 | 1µM Venetoclax + 1µM NVP-CGM097 (MDM2 inhibitor) | Apoptosis % (Annexin V) | ~30% | Lochmann et al., 2018 |
Table 3: IAP Inhibitors (e.g., LCL161)
| Cell Line | Treatment | Apoptosis Metric | Result | Reference |
| SK-N-AS | 10µM LCL161 | Apoptosis % (Annexin V) | ~15% | Langemann et al., 2017 |
| SH-SY5Y | 10µM LCL161 | Apoptosis % (Annexin V) | ~10% | Langemann et al., 2017 |
| IMR-32 | 10µM LCL161 | Apoptosis % (Annexin V) | ~20% | Langemann et al., 2017 |
| SK-N-BE(2) | 10µM LCL161 | Apoptosis % (Annexin V) | ~12% | Langemann et al., 2017 |
Table 4: TRAIL Pathway Activators (e.g., Recombinant TRAIL)
| Cell Line | Treatment | Apoptosis Metric | Result | Reference |
| HL-60 | 20 ng/mL TRAIL | Apoptosis % (Annexin V) | ~30% | Al-Zoubi et al., 2013[4] |
| HL-60/Vinc | 20 ng/mL TRAIL | Apoptosis % (Annexin V) | ~40% | Al-Zoubi et al., 2013[4] |
Signaling Pathways and Experimental Workflows
Polyamine Depletion-Induced Apoptosis Pathway
The combination of this compound and DFMO leads to the depletion of intracellular polyamines, which in turn induces cell stress and activates the intrinsic apoptotic pathway. This is characterized by the activation of effector caspases like caspase-3, leading to the cleavage of key cellular substrates such as PARP.
Caption: Signaling pathway of apoptosis induction by this compound and DFMO.
Experimental Workflow for Apoptosis Detection
A typical workflow for quantifying apoptosis in response to treatment involves cell culture, drug administration, and subsequent analysis using methods like Annexin V/Propidium Iodide staining followed by flow cytometry.
Caption: General experimental workflow for assessing apoptosis.
Detailed Experimental Protocols
1. Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
-
Principle: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
-
Protocol:
-
Seed neuroblastoma cells in 6-well plates and treat with the indicated concentrations of this compound, DFMO, or alternative agents for the desired time.
-
Harvest cells by trypsinization and wash twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
2. Caspase-3 Activity Assay (Colorimetric)
-
Principle: This assay measures the activity of caspase-3, a key executioner caspase in apoptosis. The assay utilizes a substrate that, when cleaved by active caspase-3, releases a chromophore that can be quantified by spectrophotometry.
-
Protocol:
-
Lyse treated and untreated control cells using the provided lysis buffer.
-
Determine the protein concentration of each lysate.
-
To a 96-well plate, add an equal amount of protein from each sample.
-
Add the caspase-3 substrate (e.g., DEVD-pNA) to each well.
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the fold-increase in caspase-3 activity relative to the untreated control.
-
3. PARP Cleavage Western Blot
-
Principle: Western blotting is used to detect the cleavage of PARP, a hallmark of caspase-mediated apoptosis. Full-length PARP (116 kDa) is cleaved by caspases into an 89 kDa fragment.
-
Protocol:
-
Prepare total cell lysates from treated and untreated cells.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific for cleaved PARP (89 kDa) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. A loading control (e.g., β-actin) should be used to ensure equal protein loading.
-
Conclusion
The available evidence strongly suggests that this compound, particularly in combination with DFMO, is a potent inducer of apoptosis in cancer cells by targeting the polyamine metabolic pathway. While direct quantitative comparisons with other apoptosis-inducing agents are limited by the currently available public data, the qualitative evidence for its pro-apoptotic activity is compelling. Further studies providing quantitative measures of apoptosis will be crucial for a more definitive positioning of this compound within the landscape of apoptosis-inducing cancer therapies. This guide provides the foundational information and methodologies for researchers to conduct such comparative studies and further validate the role of this compound in oncology drug development.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound, a novel polyamine transport inhibitor, synergizes with DFMO in inhibiting neuroblastoma cell proliferation by targeting both ornithine decarboxylase and polyamine transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DFMO inhibition of neuroblastoma tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TRAIL Recombinant Adenovirus Triggers Robust Apoptosis in Multidrug-Resistant HL-60/Vinc Cells Preferentially Through Death Receptor DR5 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Cancer Efficacy of AMXT-1501 and DFMO Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of the AMXT-1501 and difluoromethylornithine (DFMO) combination therapy against alternative treatments across various cancer types. The information is supported by experimental data from preclinical studies and clinical trials.
Mechanism of Action: Targeting the Polyamine Pathway
The combination of this compound and DFMO employs a dual-pronged attack on the polyamine metabolic pathway, which is crucial for cell growth and proliferation, and is often dysregulated in cancer.
-
DFMO (Eflornithine) is an irreversible inhibitor of ornithine decarboxylase (ODC), a key enzyme in the biosynthesis of polyamines.
-
This compound is a novel polyamine transport inhibitor, preventing cancer cells from scavenging essential polyamines from their microenvironment.
This synergistic action leads to a comprehensive depletion of intracellular polyamines, thereby inhibiting tumor growth and survival.[1] Preclinical studies have shown this combination to be particularly effective against cancers driven by the MYC and RAS oncogenes.
Preclinical Efficacy Data
The combination of this compound and DFMO has demonstrated significant antitumor activity in various preclinical cancer models.
| Cancer Type | Model | Key Findings |
| Neuroblastoma | TH-MYCN Transgenic Mouse Model | The combination of high-dose DFMO (1.5%) and this compound (2.5 mg/kg/d) resulted in a 2-fold greater median survival compared to lower-dose combinations.[2] When combined with standard-of-care chemotherapy and anti-GD2 antibody, the addition of this compound and DFMO significantly extended survival (P<0.001) and resulted in 100% survival at 1 year with minimal toxicity.[2] In another study, mice with established tumors that received the combination lived significantly longer than control mice.[3] |
| Neuroblastoma Cell Lines | The combination of DFMO and this compound substantially reduced the growth of neuroblastoma cells, more effectively than either drug alone.[3] The combination treatment resulted in hypophosphorylation of the retinoblastoma protein (Rb), suggesting G1 cell cycle arrest, and induced apoptosis.[4] | |
| Diffuse Intrinsic Pontine Glioma (DIPG) | Orthotopic Mouse Models (SU-DIPGVI-Luciferase and HSJD-DIPG007) | The combination of DFMO and this compound led to a significant extension in survival, with the median survival for the combination group being "undefined" (indicating a very strong therapeutic effect) compared to vehicle controls (95 and 55 days, respectively).[5][6] The combination completely halted the growth of these highly aggressive tumors in two-thirds of the mice.[7] |
| DIPG Cell Lines | The combination treatment led to a significant depletion of intracellular polyamines, reduced cell proliferation and clonogenic potential, and induced apoptosis.[5] |
Clinical Efficacy Data: this compound and DFMO Combination
A multicenter, open-label, Phase I dose-escalation study (NCT03536728) evaluated the safety and preliminary efficacy of oral this compound in combination with oral DFMO in 56 patients with advanced solid tumors.[8]
| Parameter | Result |
| Overall Response Rate (ORR) | 6% (2 patients with confirmed responses)[8] |
| Clinical Benefit Rate (CBR) | 49% (16 patients with stable disease)[8] |
| Safety | The combination was generally safe and well-tolerated. The most common treatment-emergent adverse events were diarrhea (39.3%), nausea (37.5%), and vomiting (33.9%). No grade 4 or 5 treatment-emergent adverse events were reported.[8] |
| Recommended Phase II Dose (RP2D) | This compound 600 mg twice daily + DFMO 500 mg[8] |
Ongoing and planned clinical trials are further investigating the efficacy of this combination in specific cancer types, including a Phase 1/2 trial (NCT06465199) in pediatric patients with neuroblastoma, CNS tumors, and sarcomas, and a Phase 1B/2A study (NCT05500508) in patients with advanced solid tumors or DIPG/DMG.[9][10]
Comparison with Alternative Treatments
High-Risk Neuroblastoma
Standard of Care: The standard treatment for high-risk neuroblastoma is intensive and multi-modal, often including induction chemotherapy, surgery, myeloablative chemotherapy with stem cell rescue, radiation therapy, and immunotherapy with anti-GD2 monoclonal antibodies (e.g., dinutuximab) combined with cytokines.[11][12]
| Treatment | Efficacy |
| This compound + DFMO | Preclinical data shows significantly prolonged survival in mouse models.[2][3] A Phase 1/2 clinical trial (NCT06465199) is currently evaluating its efficacy.[9] |
| Irinotecan + Temozolomide | In a Phase II study in children with relapsed/refractory neuroblastoma, the objective response rate was 15%.[13] When combined with dinutuximab, the overall response rate was 53% in a randomized Phase II trial.[14] |
| Bevacizumab + Chemotherapy | In the BEACON-Neuroblastoma trial, the addition of bevacizumab to chemotherapy resulted in an overall response rate of 26% versus 18% for chemotherapy alone.[15][16] |
Central Nervous System (CNS) Tumors (with a focus on Recurrent Glioblastoma)
Standard of Care for Recurrent Glioblastoma: Treatment options for recurrent glioblastoma are limited and include re-resection, re-irradiation, and systemic therapies such as bevacizumab, lomustine, or temozolomide.[17]
| Treatment | Efficacy |
| This compound + DFMO | Preclinical studies in DIPG, a type of high-grade glioma, demonstrated a significant survival benefit.[5][6] A Phase 1B/2A clinical trial (NCT05500508) is evaluating the combination in patients with DIPG/DMG and other advanced solid tumors.[18] |
| Bevacizumab | A meta-analysis of 15 studies in recurrent glioblastoma showed a 6-month progression-free survival (PFS) rate of 45% and a median overall survival (OS) of 9.3 months.[19] Another meta-analysis reported a 6-month PFS of 42.6-50.3%.[14][20] |
| Nivolumab + Bevacizumab | A Phase II study in recurrent glioblastoma showed a median OS of 9 months for the standard dose bevacizumab combination and 9.7 months for the low-dose combination.[21] |
Advanced Soft Tissue Sarcomas
Standard of Care: Treatment for advanced soft tissue sarcomas typically involves chemotherapy (e.g., doxorubicin, ifosfamide) and targeted therapies.
| Treatment | Efficacy |
| This compound + DFMO | A Phase I trial (NCT03536728) in advanced solid tumors, which included sarcoma patients, showed a 6% ORR and 49% CBR.[8] A Phase 1/2 trial (NCT06465199) is further investigating its efficacy in sarcomas.[9] |
| Pazopanib (B1684535) | The PALETTE Phase III trial in patients with metastatic non-adipocytic soft-tissue sarcoma demonstrated a median PFS of 4.6 months with pazopanib versus 1.6 months with placebo.[22] The overall survival was 12.5 months with pazopanib versus 10.7 months with placebo.[22] |
| Pazopanib + Chemoradiotherapy | In a clinical trial for children and adults with advanced soft tissue sarcoma, adding pazopanib to chemoradiotherapy resulted in a pathological near complete response in 58% of patients compared to 22% in the control group.[23] |
Experimental Protocols
Preclinical Studies
Neuroblastoma Cell Line Viability Assay:
-
Cell Lines: Various neuroblastoma cell lines are used.
-
Treatment: Cells are treated with varying concentrations of DFMO, this compound, or the combination.
-
Assay: Cell viability is typically assessed using assays such as the MTT or CellTiter-Glo assay after a defined incubation period (e.g., 72 hours). IC50 values are calculated to determine the concentration of the drug that inhibits cell growth by 50%.[4]
TH-MYCN Mouse Model of Neuroblastoma:
-
Model: Transgenic mice that spontaneously develop neuroblastoma due to the overexpression of the MYCN oncogene.
-
Treatment: Once tumors are established, mice are treated with vehicle control, DFMO alone, this compound alone, or the combination via oral gavage or in drinking water.
-
Endpoints: Tumor growth is monitored by imaging or caliper measurements. The primary endpoint is typically overall survival.[2]
Clinical Trials
NCT03536728 (Phase I, Advanced Solid Tumors):
-
Design: Open-label, multicenter, dose-escalation study.
-
Population: Patients with unresectable, locally advanced, or metastatic solid tumors for which no standard therapy is recognized or has failed.
-
Intervention: Oral this compound administered alone and in combination with oral DFMO. The study followed a 3+3 dose-escalation design.[11]
-
Primary Outcome: Safety and tolerability, determination of the maximum tolerated dose (MTD) and recommended Phase II dose (RP2D).[11]
NCT06465199 (Phase 1/2, Pediatric Cancers):
-
Design: A dose-escalation study followed by a randomized controlled trial.
-
Population: Pediatric and young adult patients with relapsed/refractory neuroblastoma, CNS tumors (ETMR, ATRT, DIPG), and sarcomas (Ewing Sarcoma, Osteosarcoma).[7][10]
-
Intervention: Phase 1 will establish the RP2D of oral this compound in combination with oral DFMO. Phase 2 will randomize neuroblastoma patients to receive either the combination or DFMO alone. Other cohorts will receive the combination.[7]
-
Primary Outcomes: Phase 1: Safety and tolerability. Phase 2: Progression-free survival.[4]
Conclusion
The combination of this compound and DFMO presents a promising therapeutic strategy with a strong mechanistic rationale for a variety of difficult-to-treat cancers. Preclinical data, particularly in neuroblastoma and DIPG, are highly encouraging, demonstrating significant survival benefits. Early clinical data in a broad range of advanced solid tumors suggest that the combination is safe and has clinical activity.
Further investigation in ongoing and planned Phase II and III trials is crucial to definitively establish the efficacy of this combination compared to standard-of-care therapies for specific cancer types. The cross-cancer potential of this polyamine depletion strategy warrants continued research and development.
References
- 1. UCSF Solid Tumor Trial → MGC028 in Participants With Advanced Solid Tumors [clinicaltrials.ucsf.edu]
- 2. Glioma Metabolic Feedback In Situ: A First-In-Human Pharmacodynamic Trial of Difluoromethylornithine + this compound Through High–Molecular Weight Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A randomized, double-blind, placebo-controlled, Phase III study of pazopanib in patients with soft tissue sarcoma: results from the Japanese subgroup - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a novel polyamine transport inhibitor, synergizes with DFMO in inhibiting neuroblastoma cell proliferation by targeting both ornithine decarboxylase and polyamine transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dual targeting of polyamine synthesis and uptake in diffuse intrinsic pontine gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Phase I dose-escalation trial of AMXT 1501 dicaprate plus difluoromethylornithine: a dual-agent approach targeting immunosuppressive polyamine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. targetedonc.com [targetedonc.com]
- 10. onclive.com [onclive.com]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. ascopubs.org [ascopubs.org]
- 13. Phase II Study of Irinotecan and Temozolomide in Children With Relapsed or Refractory Neuroblastoma: A Children's Oncology Group Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Randomised Phase II Trial of Irinotecan/Temozolomide (I/T) with Temsirolimus (TEM) or Dinutuximab (DIN) in Children with Refractory or Relapsed Neuroblastoma: A Report from The Children’s Oncology Group (COG) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ascopubs.org [ascopubs.org]
- 16. Bevacizumab, Irinotecan, or Topotecan Added to Temozolomide for Children With Relapsed and Refractory Neuroblastoma: Results of the ITCC-SIOPEN BEACON-Neuroblastoma Trial - White Rose Research Online [eprints.whiterose.ac.uk]
- 17. ascopubs.org [ascopubs.org]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
- 19. Bevacizumab for recurrent glioblastoma multiforme: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Use of bevacizumab in recurrent glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 21. youtube.com [youtube.com]
- 22. Pazopanib for metastatic soft-tissue sarcoma (PALETTE): a randomised, double-blind, placebo-controlled phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Pazopanib Shows Promise for Soft Tissue Sarcomas - NCI [cancer.gov]
Independent Validation of AMXT-1501 Research: A Comparative Guide for Drug Development Professionals
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the published research findings on AMXT-1501, a novel polyamine transport inhibitor, with alternative treatments for high-risk neuroblastoma. The information is presented to support independent validation and further investigation.
This compound, in combination with difluoromethylornithine (DFMO), is a promising therapeutic strategy targeting the polyamine metabolism pathway, which is crucial for the rapid growth and survival of cancer cells. This combination therapy aims to achieve a more comprehensive blockade of polyamines by inhibiting both their synthesis and cellular uptake. This guide summarizes key preclinical and clinical data for the this compound/DFMO combination and compares it with established treatments for high-risk neuroblastoma, a challenging pediatric cancer.
Mechanism of Action: A Dual Approach to Polyamine Depletion
High-risk neuroblastoma often exhibits dysregulated polyamine metabolism, making it a prime target for therapies that interfere with this pathway. Polyamines are essential for cell proliferation and differentiation. The combination of this compound and DFMO leverages a two-pronged attack on this critical cellular process.
DFMO, an irreversible inhibitor of ornithine decarboxylase (ODC), blocks the primary enzyme responsible for polyamine biosynthesis. However, cancer cells can often compensate for this inhibition by increasing their uptake of polyamines from the extracellular environment. This is where this compound plays a critical role. As a potent polyamine transport inhibitor, this compound blocks this compensatory uptake mechanism, leading to a more profound and sustained depletion of intracellular polyamines. This synergistic action is designed to halt tumor growth and induce cancer cell death.[1]
This compound and DFMO Signaling Pathway
Preclinical Efficacy of this compound and DFMO Combination
In vitro and in vivo preclinical studies have demonstrated the synergistic anti-tumor activity of the this compound and DFMO combination in neuroblastoma models.
In Vitro Studies
A key study by Samal et al. (2013) evaluated the efficacy of this compound and DFMO in neuroblastoma cell lines. The study reported the following 50% inhibitory concentrations (IC50):
| Cell Line | Drug | IC50 |
| SK-N-BE(2) | DFMO | 20.76 mM |
| SK-N-BE(2) | This compound | 14.13 µM |
| IMR-32 | DFMO | 33.3 mM |
| IMR-32 | This compound | 17.72 µM |
| SK-N-SH | DFMO | Not specified |
| SK-N-SH | This compound | Not specified |
The combination of this compound and DFMO was shown to be more effective at inhibiting cell proliferation than either agent alone.[2][3][4]
In Vivo Studies
Clinical Evaluation of this compound and DFMO
A Phase 1 clinical trial (NCT03536728) has evaluated the safety and preliminary efficacy of oral this compound in combination with DFMO in patients with advanced solid tumors.
| Parameter | Result |
| Number of Patients | 52 |
| Tumor Types | Advanced Solid Tumors |
| Maximum Tolerated Dose (MTD) | Determined |
| Recommended Phase 2 Dose (RP2D) | Established |
| Most Common Adverse Events | Gastrointestinal (nausea, vomiting, diarrhea) |
| Overall Response Rate (ORR) | Not specified |
| Clinical Benefit Rate (CBR) | Not specified |
The trial established a safety profile for the combination and identified a recommended dose for further studies.[6][7] A planned pediatric trial of this compound and DFMO has been paused due to concerns about potential severe cardiac toxicity, highlighting the need for further investigation into the safety of this combination in younger patients.[8]
Comparison with Standard of Care and Alternative Therapies for High-Risk Neuroblastoma
The current standard of care for high-risk neuroblastoma is a multi-modal approach involving induction chemotherapy, consolidation with high-dose chemotherapy and stem cell transplant, and post-consolidation therapy with immunotherapy and retinoids.
DFMO Maintenance Therapy
DFMO as a single agent has been investigated as a maintenance therapy to prevent relapse in high-risk neuroblastoma patients who have completed standard therapy. A notable study is the Neuroblastoma Maintenance Therapy Trial (NMTT) (NCT02679144).
| Trial | Treatment | Patient Population | Key Finding |
| NMTT (NCT02679144) | Oral DFMO (750 mg/m² BID for 2 years) | High-risk neuroblastoma in remission | Statistically significant improvement in Event-Free Survival (EFS) and Overall Survival (OS) compared to historical controls. |
This trial demonstrated the potential of targeting the polyamine pathway even with a single agent in the maintenance setting.[9][10][11][12]
Anti-GD2 Immunotherapy
Anti-GD2 monoclonal antibodies, such as dinutuximab, are a cornerstone of post-consolidation therapy for high-risk neuroblastoma. The pivotal Children's Oncology Group (COG) trial ANBL0032 established its efficacy.
| Trial | Treatment | Patient Population | Key Finding |
| ANBL0032 | Dinutuximab + GM-CSF + IL-2 + Isotretinoin (B22099) | High-risk neuroblastoma post-transplant | Significantly improved Event-Free Survival (EFS) and Overall Survival (OS) compared to isotretinoin alone. |
Dinutuximab is now a standard component of care for these patients.[13][14][15][16][17]
Experimental Protocols
Detailed experimental protocols are essential for the independent validation of research findings. Below are summaries of the methodologies used in key studies of this compound and alternative therapies.
Preclinical Evaluation of this compound and DFMO (Samal et al., 2013)
Preclinical In Vitro Workflow
-
Cell Lines and Culture: Human neuroblastoma cell lines, including SK-N-BE(2) and IMR-32, were cultured in standard conditions.
-
Drug Treatment: Cells were treated with varying concentrations of this compound, DFMO, or a combination of both drugs.
-
Cell Viability Assays: The effect of the treatments on cell proliferation and viability was assessed using standard assays to determine the IC50 values.
-
Apoptosis Assays: Western blotting was used to detect markers of apoptosis (programmed cell death) to understand the mechanism of cell killing.
Clinical Trial Protocol for this compound and DFMO (NCT03536728)
Phase 1 Clinical Trial Workflow
-
Study Design: A Phase 1, open-label, dose-escalation study.
-
Patient Population: Patients with unresectable, locally advanced, or metastatic solid tumors for which no standard therapy is available.
-
Treatment: Oral administration of this compound and DFMO. The study followed a 3+3 dose-escalation design to determine the Maximum Tolerated Dose (MTD) and Recommended Phase 2 Dose (RP2D).
-
Assessments: Safety and tolerability were the primary endpoints. Secondary endpoints included pharmacokinetics, pharmacodynamics, and preliminary anti-tumor activity.[6][7]
Dinutuximab Administration Protocol (ANBL0032)
-
Patient Population: Patients with high-risk neuroblastoma who had achieved at least a partial response to induction therapy and had undergone consolidation with myeloablative chemotherapy and autologous stem cell transplant.
-
Treatment Regimen: Dinutuximab was administered intravenously over 10-20 hours for 4 consecutive days during each of the 5 treatment cycles. It was given in combination with granulocyte-macrophage colony-stimulating factor (GM-CSF) and interleukin-2 (B1167480) (IL-2) to enhance its immune-mediated anti-tumor effects. Isotretinoin was also administered orally.[13][14][15][16][17]
Conclusion
The dual inhibition of polyamine synthesis and transport with the combination of this compound and DFMO represents a scientifically robust approach to treating high-risk neuroblastoma. Preclinical data are promising, demonstrating clear synergy between the two agents. Early clinical data in adults with solid tumors have established a manageable safety profile and preliminary signs of activity.
However, the recent pause of a pediatric trial due to potential cardiac toxicity underscores the need for cautious and thorough investigation of this combination in the target patient population. Further research is required to understand and mitigate this risk.
Compared to the established efficacy of anti-GD2 immunotherapy, the clinical data for the this compound/DFMO combination is still in its early stages. While DFMO as a single agent has shown benefit in the maintenance setting, the addition of this compound aims to overcome potential resistance mechanisms and achieve a more profound therapeutic effect.
For drug development professionals, the independent validation of the preclinical findings and careful monitoring of ongoing and future clinical trials will be crucial in determining the ultimate role of this compound in the treatment landscape of high-risk neuroblastoma. The data presented in this guide provides a foundation for such critical evaluation.
References
- 1. targetedonc.com [targetedonc.com]
- 2. This compound, a novel polyamine transport inhibitor, synergizes with DFMO in inhibiting neuroblastoma cell proliferation by targeting both ornithine decarboxylase and polyamine transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research.beatcc.org [research.beatcc.org]
- 4. researchgate.net [researchgate.net]
- 5. Glioma Metabolic Feedback In Situ: A First-In-Human Pharmacodynamic Trial of Difluoromethylornithine + this compound Through High–Molecular Weight Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Facebook [cancer.gov]
- 8. neuroblastoma.org.au [neuroblastoma.org.au]
- 9. Neuroblastoma Maintenance Therapy Trial (NMTT) - UF Health [ufhealth.org]
- 10. NMTRC 014, NMTT- Neuroblastoma Maintenance Therapy Trial Using Difluoromethylornithine (DFMO) [childrens.com]
- 11. Protocols [clinicaltrials.cancer.psu.edu]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. ANBL0032: Clinical Trial Information: Find a Clinical Trial: Clinical Trials: Patient Info & Clinical Trials: Indiana University Melvin and Bren Simon Comprehensive Cancer Center: Indiana University [cancer.iu.edu]
- 14. escholarship.org [escholarship.org]
- 15. Outcomes Following GD2-Directed Postconsolidation Therapy for Neuroblastoma After Cessation of Random Assignment on ANBL0032: A Report From the Children's Oncology Group - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ascopubs.org [ascopubs.org]
- 17. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
Safety Operating Guide
AMXT-1501 proper disposal procedures
- 1. acewaste.com.au [acewaste.com.au]
- 2. medchemexpress.com [medchemexpress.com]
- 3. danielshealth.com [danielshealth.com]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. vumc.org [vumc.org]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. cleanaway.com.au [cleanaway.com.au]
- 8. danielshealth.ca [danielshealth.ca]
- 9. gerpac.eu [gerpac.eu]
- 10. targetedonc.com [targetedonc.com]
- 11. Aminex Therapeutics Announces FDA Orphan Drug Designation Granted to AMXT 1501 in Combination with DFMO for the Treatment of Neuroblastoma [prnewswire.com]
Personal protective equipment for handling AMXT-1501
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides crucial safety and logistical information for the handling, operation, and disposal of AMXT-1501. The following procedural guidance is designed to ensure a safe laboratory environment and to answer key operational questions, establishing a foundation of trust and value in your critical research endeavors.
This compound: Essential Information
This compound is a novel polyamine transport inhibitor. While the Safety Data Sheet (SDS) for this compound tetrahydrochloride indicates that it is not classified as a hazardous substance, adherence to standard laboratory safety protocols is mandatory to ensure the well-being of all personnel.
Physical and Chemical Properties
The following table summarizes the key quantitative data for this compound tetrahydrochloride.
| Property | Value |
| Formula | C₃₂H₇₂Cl₄N₆O₂ |
| Molecular Weight | 714.77 g/mol |
| CAS Number | 2444815-84-1 |
Personal Protective Equipment (PPE)
While this compound is not classified as hazardous, a risk assessment for any laboratory procedure should always be conducted. The minimum required PPE for handling this compound in a laboratory setting includes:
-
Eye Protection : Safety glasses with side shields are required.[1] For tasks with a higher risk of splashing, chemical splash goggles should be worn.[2][3]
-
Hand Protection : Disposable nitrile gloves are the minimum requirement for incidental contact.[1] If prolonged contact is anticipated, consider double-gloving or using gloves with a higher level of chemical resistance.[1] Gloves should be removed immediately if contact with the chemical occurs, followed by hand washing.[1]
-
Body Protection : A standard laboratory coat should be worn to protect clothing and skin from potential splashes.[2] Long pants and closed-toe shoes are mandatory in any laboratory where chemical, biological, or physical hazards are present.[1][3]
-
Respiratory Protection : Work should be conducted in a well-ventilated area.[4] If there is a potential for aerosol formation, and work cannot be conducted in a fume hood, a risk assessment should be performed to determine if respiratory protection is necessary.[2]
Operational Plans: Handling and Storage
Safe Handling Procedures
Adherence to the following handling procedures is essential for maintaining a safe laboratory environment:
-
Ventilation : Ensure adequate ventilation when handling the compound.[4] Whenever possible, handle the solid form and prepare solutions in a certified chemical fume hood.
-
Avoid Contact : Take precautions to avoid contact with eyes, skin, and clothing.[4]
-
Aerosol and Dust Prevention : Avoid the formation of dust and aerosols during handling.[4]
-
Hygiene Practices : Wash hands thoroughly after handling this compound.[5]
Storage Requirements
Proper storage is critical to maintain the integrity of this compound:
-
Container : Keep the container tightly sealed.[4]
-
Environment : Store in a cool, well-ventilated area.[4]
-
Light and Ignition Sources : Protect from direct sunlight and keep away from sources of ignition.[4]
-
Recommended Temperature :
Emergency Procedures
In the event of an emergency, follow these established protocols.
First Aid Measures
Immediate and appropriate first aid is critical in the event of an exposure.
Caption: First aid procedures for this compound exposure.
Chemical Spill Response
For minor spills of this compound, laboratory personnel with proper training and PPE can proceed with cleanup. For large or unknown spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.
Minor Spill Cleanup:
-
Alert Personnel : Inform others in the immediate area of the spill.[6][7]
-
Don PPE : Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[6][7]
-
Containment : For liquid spills, create a dike around the spill using absorbent material, working from the outside in.[8] For solid spills, gently cover with a damp paper towel to avoid raising dust.
-
Cleanup : Use an appropriate absorbent material for liquids or gently sweep up the solid, avoiding dust generation.[7]
-
Decontaminate : Clean the spill area with soap and water.[6]
-
Disposal : Place all cleanup materials in a sealed container and dispose of as chemical waste according to your institution's guidelines.
-
Report : Report the incident to your laboratory supervisor.
Disposal Plan
As this compound is not classified as a hazardous substance, disposal should follow institutional guidelines for non-hazardous chemical waste.[4][9]
-
Solid Waste : Unused solid this compound and materials contaminated with it (e.g., weigh boats, contaminated gloves) should be collected in a designated, labeled waste container.
-
Liquid Waste : Solutions of this compound should be collected in a designated, labeled liquid waste container. Do not pour down the drain unless explicitly permitted by your institution's EHS department.[9]
-
Empty Containers : Empty containers should be thoroughly rinsed with a suitable solvent. The rinsate should be collected as chemical waste. Once clean, deface the label and dispose of the container according to your institution's guidelines for glass or plastic recycling or disposal.[9]
Always consult your institution's specific waste disposal procedures. When in doubt, treat the waste as hazardous and consult EHS.
Experimental Protocols
Detailed experimental protocols for this compound are proprietary and specific to the research being conducted. However, a general protocol for preparing a stock solution from a solid compound is provided below.
General Protocol: Preparation of a Stock Solution
This protocol outlines the basic steps for preparing a solution of this compound. Always perform these steps in a chemical fume hood.
Caption: General workflow for preparing a stock solution of this compound.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 3. westlab.com [westlab.com]
- 4. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 5. How to Handle Chemical Spills in Laboratories [blink.ucsd.edu]
- 6. Emergency: Chemical Spill | Compliance and Risk Management [kent.edu]
- 7. Chemical Spills | Emergency Management [emergency.fsu.edu]
- 8. ehs.wisc.edu [ehs.wisc.edu]
- 9. sfasu.edu [sfasu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
